5,6-Epoxyeicosatrienoic acid-d11
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C20H32O3 |
|---|---|
分子量 |
331.5 g/mol |
IUPAC名 |
4-[(2S,3R)-3-[(2Z,5Z,8Z)-10,10,11,11,12,12,13,13,14,14,14-undecadeuteriotetradeca-2,5,8-trienyl]oxiran-2-yl]butanoic acid |
InChI |
InChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-19(23-18)16-14-17-20(21)22/h6-7,9-10,12-13,18-19H,2-5,8,11,14-17H2,1H3,(H,21,22)/b7-6-,10-9-,13-12-/t18-,19+/m1/s1/i1D3,2D2,3D2,4D2,5D2 |
InChIキー |
VBQNSZQZRAGRIX-ILAJXNDCSA-N |
製品の起源 |
United States |
Foundational & Exploratory
The Biological Significance of 5,6-EET-d11 in Lipidomics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
5,6-Epoxyeicosatrienoic acid (5,6-EET), a cytochrome P450 (CYP)-derived metabolite of arachidonic acid, is a potent lipid mediator involved in a myriad of physiological and pathophysiological processes. Its functions include regulation of vascular tone, inflammation, and cellular signaling. Due to its low endogenous concentrations and chemical instability, accurate quantification of 5,6-EET is a significant analytical challenge. The deuterated analog, 5,6-EET-d11, serves as an essential tool in lipidomics, enabling precise and accurate quantification of 5,6-EET by mass spectrometry. This technical guide provides an in-depth overview of the biological significance of 5,6-EET, the critical role of 5,6-EET-d11 as an internal standard, detailed experimental protocols for its use, and a summary of reported quantitative data.
Biological Significance of 5,6-EET
5,6-EET is one of four regioisomers of epoxyeicosatrienoic acids (EETs) produced from the epoxygenation of arachidonic acid by CYP enzymes, particularly isoforms from the CYP2C and CYP2J families.[1][2] These lipid epoxides act as autocrine and paracrine signaling molecules, influencing a variety of cellular functions.[3]
Key Biological Functions:
-
Vasodilation: 5,6-EET is a potent vasodilator in several vascular beds, contributing to the regulation of blood pressure and tissue blood flow.[4][5][6] It can induce relaxation of vascular smooth muscle cells by activating large-conductance calcium-activated potassium (BKCa) channels, leading to hyperpolarization.[3][4]
-
Anti-inflammatory Effects: EETs, including 5,6-EET, exhibit anti-inflammatory properties by inhibiting the expression of adhesion molecules on endothelial cells and reducing the recruitment of inflammatory cells.[4]
-
Cellular Signaling: 5,6-EET can activate various signaling pathways, including those mediated by G-protein coupled receptors and the transient receptor potential vanilloid 4 (TRPV4) channel.[7] Its signaling is often terminated by its rapid metabolism.
-
Metabolism: The biological activity of 5,6-EET is tightly regulated by its metabolism. It is a relatively poor substrate for soluble epoxide hydrolase (sEH), the primary enzyme that converts other EETs into their less active dihydroxy-eicosatrienoic acid (DHET) forms.[8] Instead, 5,6-EET is more readily metabolized by cyclooxygenase-2 (COX-2) to 5,6-epoxy-prostaglandin F1α.[8] Due to its inherent chemical instability, it can also be non-enzymatically hydrolyzed to 5,6-DHET or form a 5,6-δ-lactone.[9][10]
The Role of 5,6-EET-d11 in Quantitative Lipidomics
The accurate quantification of endogenous lipids like 5,6-EET is fundamental to understanding their physiological roles and their alterations in disease states. However, the analysis of eicosanoids is challenging due to their low concentrations (picomolar to nanomolar range) and the potential for analytical variability during sample preparation and analysis.
Stable isotope-labeled internal standards, such as 5,6-EET-d11, are considered the "gold standard" for quantitative mass spectrometry.[11][12] 5,6-EET-d11 has the same chemical and physical properties as endogenous 5,6-EET, but with a higher mass due to the incorporation of eleven deuterium (B1214612) atoms.
Advantages of using 5,6-EET-d11:
-
Correction for Sample Loss: It is added to the sample at the beginning of the extraction process and experiences the same losses as the endogenous analyte during sample preparation, allowing for accurate correction.
-
Correction for Ionization Suppression/Enhancement: In electrospray ionization mass spectrometry (ESI-MS), matrix components can interfere with the ionization of the analyte. Since the deuterated standard co-elutes with the analyte and has nearly identical ionization efficiency, it effectively corrects for these matrix effects.
-
Improved Accuracy and Precision: The use of a stable isotope-labeled internal standard significantly improves the accuracy and precision of quantification, enabling reliable measurement of small changes in 5,6-EET levels.[5][13]
Quantitative Data of 5,6-EET in Biological Samples
The following table summarizes reported concentrations of 5,6-EET in human plasma. The use of a deuterated internal standard like 5,6-EET-d11 was crucial for obtaining these quantitative values.
| Biological Matrix | Analyte | Concentration (ng/mL) | Analytical Method | Reference |
| Human Plasma (pooled) | 5,6-EET | 23.6 | UPLC-MS/MS | [9] |
| Human Plasma (pooled) | 5,6-trans-EET | 5.6 | UPLC-MS/MS | [9] |
| Human Plasma | 5,6-EET | Virtually undetectable | LC-MS/MS | [14] |
Note: The concentrations of 5,6-EET can vary significantly depending on the biological sample, the physiological state of the individual, and the analytical methodology used, particularly the methods for hydrolysis of esterified EETs.
Experimental Protocols
Sample Collection and Preparation
Proper sample handling is critical to prevent the artificial generation or degradation of eicosanoids.
-
Collection: Collect blood in tubes containing an anticoagulant (e.g., EDTA). Immediately after collection, add a cyclooxygenase inhibitor, such as indomethacin (B1671933) (10-15 µM), to prevent ex vivo eicosanoid formation.[15][16]
-
Storage: Keep samples on ice and process them as quickly as possible. For long-term storage, store plasma or tissue samples at -80°C.[16]
Lipid Extraction
A common and effective method for extracting eicosanoids from biological fluids is solid-phase extraction (SPE).
Materials:
-
C18 SPE cartridges
-
Methanol (B129727) (MeOH)
-
Deionized water
-
Ethyl acetate (B1210297)
-
2M Hydrochloric acid (HCl)
-
5,6-EET-d11 internal standard solution
Protocol (adapted from[15][17]):
-
Spiking with Internal Standard: To a known volume of plasma (e.g., 1 mL), add a known amount of 5,6-EET-d11 internal standard solution.
-
Acidification: Acidify the sample to a pH of approximately 3.5 with 2M HCl. This protonates the carboxylic acid group of the eicosanoids, allowing them to be retained on the C18 stationary phase.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 20 mL of methanol followed by 20 mL of deionized water.
-
Sample Loading: Apply the acidified sample to the conditioned C18 cartridge at a slow flow rate (approximately 0.5 mL/minute).
-
Washing: Wash the cartridge sequentially with 10 mL of deionized water, 10 mL of 15% methanol in water, and 10 mL of hexane to remove polar impurities and neutral lipids.
-
Elution: Elute the eicosanoids from the cartridge with 10 mL of ethyl acetate.
-
Drying and Reconstitution: Evaporate the ethyl acetate eluate to dryness under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a small volume of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of 5,6-EET.
Typical LC-MS/MS Parameters (adapted from[9][18]):
-
LC Column: A C18 reversed-phase column (e.g., Waters Acquity UPLC BEH shield C18, 1.7 µm, 2.1 × 150 mm) is commonly used for the separation of eicosanoids.
-
Mobile Phases:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution: A gradient from a lower to a higher percentage of the organic mobile phase (B) is used to elute the eicosanoids based on their polarity.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode is typically used.
-
Multiple Reaction Monitoring (MRM): For quantification, specific precursor-to-product ion transitions are monitored for both endogenous 5,6-EET and the 5,6-EET-d11 internal standard.
-
5,6-EET: m/z 319.2 → specific product ions (e.g., m/z 191.1)[19]
-
5,6-EET-d11: The precursor ion will be shifted by +11 m/z (i.e., m/z 330.2). The product ion may also be shifted depending on the fragmentation pattern.
-
Mandatory Visualizations
Signaling Pathways of 5,6-EET
Caption: Signaling pathways of 5,6-EET leading to vasorelaxation.
Experimental Workflow for 5,6-EET Quantification
Caption: Experimental workflow for the quantification of 5,6-EET.
Conclusion
5,6-EET is a biologically active lipid mediator with significant roles in cardiovascular and inflammatory signaling. The development of robust analytical methods for its accurate quantification is paramount for elucidating its precise functions in health and disease. 5,6-EET-d11 has proven to be an indispensable tool in lipidomics, enabling reliable and reproducible quantification of 5,6-EET by overcoming the inherent challenges of trace-level analysis in complex biological matrices. The methodologies and data presented in this guide underscore the importance of stable isotope dilution techniques for advancing our understanding of eicosanoid biology and for the development of novel therapeutic strategies targeting the CYP-eicosanoid pathway.
References
- 1. Plasma epoxyeicosatrienoic acids and dihydroxyeicosatrieonic acids, insulin, glucose and risk of diabetes: The strong heart study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plasma epoxyeicosatrienoic acids and diabetes-related cardiovascular disease: The cardiovascular health study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Arachidonic acid cytochrome P450 epoxygenase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vascular Pharmacology of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous Determination Method of Epoxyeicosatrienoic Acids and Dihydroxyeicosatrienoic Acids by LC-MS/MS System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5,6-epoxyeicosatrienoic acid, a novel arachidonate metabolite. Mechanism of vasoactivity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Epoxyeicosatrienoic acid - Wikipedia [en.wikipedia.org]
- 9. A sensitive and improved throughput UPLC-MS/MS quantitation method of total cytochrome P450 mediated arachidonic acid metabolites that can separate regio-isomers and cis/trans-EETs from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A method for the determination of 5,6-EET using the lactone as an intermediate in the formation of the diol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative analysis of 5-oxo-6,8,11,14-eicosatetraenoic acid by electrospray mass spectrometry using a deuterium-labeled internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A sensitive LC-MS/MS method for the quantification of regioisomers of epoxyeicosatrienoic and dihydroxyeicosatrienoic acids in human plasma during endothelial stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. arborassays.com [arborassays.com]
- 16. caymanchem.com [caymanchem.com]
- 17. lipidmaps.org [lipidmaps.org]
- 18. A liquid chromatography/mass spectrometric method for simultaneous analysis of arachidonic acid and its endogenous eicosanoid metabolites prostaglandins, dihydroxyeicosatrienoic acids, hydroxyeicosatetraenoic acids, and epoxyeicosatrienoic acids in rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 19. edoc.mdc-berlin.de [edoc.mdc-berlin.de]
An In-Depth Technical Guide to the In Vivo Metabolic Pathways of 5,6-Epoxyeicosatrienoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6-Epoxyeicosatrienoic acid (5,6-EET) is a bioactive lipid mediator synthesized from arachidonic acid by cytochrome P450 (CYP) epoxygenases.[1] As a member of the epoxyeicosatrienoic acid (EET) family, 5,6-EET plays a crucial role in various physiological and pathophysiological processes, including the regulation of vascular tone, inflammation, and pain signaling.[1][2] Unlike other EET regioisomers, 5,6-EET exhibits unique metabolic instability and distinct biological activities, making it a subject of significant interest in drug discovery and development. This technical guide provides a comprehensive overview of the in vivo metabolic pathways of 5,6-EET, detailed experimental protocols for its study, and an exploration of its key signaling cascades.
Core Metabolic Pathways of 5,6-EET
The in vivo metabolism of 5,6-EET is characterized by three primary competing pathways: enzymatic hydrolysis, conversion by cyclooxygenases, and spontaneous chemical transformation. The interplay of these pathways dictates the bioavailability and biological activity of 5,6-EET.
Enzymatic Hydrolysis by Epoxide Hydrolases
The principal route for the inactivation of EETs is hydrolysis of the epoxide moiety to form the corresponding, and generally less active, dihydroxyeicosatrienoic acids (DHETs).[1] In the case of 5,6-EET, this conversion yields 5,6-dihydroxyeicosatrienoic acid (5,6-DHET). This process is catalyzed by two main epoxide hydrolase enzymes:
-
Soluble Epoxide Hydrolase (sEH): Found predominantly in the cytosol, sEH is considered a key enzyme in the degradation of EETs.[1] However, 5,6-EET is a relatively poor substrate for sEH compared to other EET regioisomers.[3]
-
Microsomal Epoxide Hydrolase (mEH): Located in the endoplasmic reticulum, mEH also contributes to the hydrolysis of 5,6-EET.[4]
Recent studies have highlighted that both sEH and mEH are actively involved in the metabolism of 5,6-EET.[5] Inhibition of these enzymes can significantly attenuate the degradation of 5,6-EET, thereby prolonging its biological effects.[5]
Metabolism by Cyclooxygenases (COX)
5,6-EET is a substrate for both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), leading to the formation of novel prostaglandin (B15479496) and thromboxane (B8750289) analogs.[6] This metabolic pathway is particularly significant as it can convert 5,6-EET into molecules with distinct and potent biological activities. The vasoactivity of 5,6-EET in certain vascular beds has been shown to be dependent on its conversion by COX enzymes.[6]
Key metabolites from the COX pathway include:
-
5,6-epoxy-prostaglandin F1α: This metabolite is formed via the COX pathway and has been isolated from ram seminal vesicles.[7]
-
Thromboxane Analogs: In human platelets, 5,6-EET is metabolized to unstable 5,6-epoxythromboxane A1, which then forms more stable downstream products.[8]
Spontaneous Chemical Transformation: Lactonization
Due to its chemical instability, particularly in aqueous environments, 5,6-EET can undergo spontaneous intramolecular cyclization to form a δ-lactone, 5,6-DHET lactone.[9] This conversion occurs in parallel with enzymatic metabolism and represents a significant non-enzymatic clearance pathway.[5]
Quantitative Data on 5,6-EET and its Metabolites
The following table summarizes available quantitative data on the concentrations of 5,6-EET and its metabolites in human plasma. It is important to note that the chemical instability of 5,6-EET has historically made its accurate quantification challenging.
| Analyte | Concentration in Human Plasma (ng/mL) | Analytical Method | Reference |
| 5,6-EET | 23.6 | LC-MS/MS with derivatization | [10] |
| 5,6-trans-EET | 5.6 | LC-MS/MS with derivatization | [10] |
| 5,6-DHET | Not consistently detected due to lactonization | LC-MS/MS | [11] |
Experimental Protocols
Solid-Phase Extraction (SPE) for Eicosanoids from Biological Fluids
This protocol is a general method for the extraction of eicosanoids, including 5,6-EET and its metabolites, from plasma or serum.
Materials:
-
C18 SPE cartridges
-
Ethyl acetate
-
Deionized water
-
Hydrochloric acid (2M)
-
Internal standards (deuterated analogs of the analytes)
Procedure:
-
Sample Preparation: Acidify plasma or serum samples to a pH of 3.5 with 2M hydrochloric acid.[2] Add internal standards to the sample.
-
Cartridge Conditioning: Condition the C18 SPE cartridge by washing with methanol followed by deionized water.[2]
-
Sample Loading: Apply the acidified sample to the conditioned cartridge.
-
Washing: Wash the cartridge sequentially with water, a water/methanol mixture, and hexane to remove interfering substances.[2]
-
Elution: Elute the eicosanoids from the cartridge with ethyl acetate.[2]
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable solvent for LC-MS/MS or GC-MS analysis.
LC-MS/MS Quantification of 5,6-EET and Metabolites
This protocol outlines a sensitive method for the quantification of 5,6-EET and its metabolites using liquid chromatography-tandem mass spectrometry.
Instrumentation:
-
UPLC system coupled to a triple quadrupole mass spectrometer.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., Waters Acquity UPLC BEH shield C18).[10]
-
Mobile Phase: A gradient of water and acetonitrile, both containing formic acid.[10]
-
Flow Rate: 0.325 mL/min.[10]
-
Column Temperature: 60 °C.[10]
Mass Spectrometry Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+), often after derivatization to enhance sensitivity.[10]
-
Detection Mode: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for each analyte and internal standard.[10]
Derivatization: Due to the low ionization efficiency of EETs in positive mode and the instability of 5,6-EET, derivatization of the carboxylic acid group with a permanently charged moiety, such as a pyridinium (B92312) analog, can significantly improve sensitivity and stability.[10]
Signaling Pathways and Experimental Workflows
Metabolic Pathways of 5,6-EET
References
- 1. Epoxyeicosatrienoic acid - Wikipedia [en.wikipedia.org]
- 2. Vascular Pharmacology of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Epoxyeicosatrienoic Acids and Endothelium-Dependent Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic Flux Analysis and In Vivo Isotope Tracing - Creative Proteomics [creative-proteomics.com]
- 6. 5,6-epoxyeicosatrienoic acid, a novel arachidonate metabolite. Mechanism of vasoactivity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. On the metabolism of epoxyeicosatrienoic acids by ram seminal vesicles: isolation of 5(6)epoxy-prostaglandin F1 alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolism of 5,6-epoxyeicosatrienoic acid by the human platelet. Formation of novel thromboxane analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biosynthesis of 5,6-dihydroxyprostaglandin E1 and F1 alpha from 5,6-dihydroxyeicosatrienoic acid by ram seminal vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Parsing the Role of PPARs in Macrophage Processes [frontiersin.org]
The Role of 5,6-EET as an Endothelium-Derived Hyperpolarizing Factor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epoxyeicosatrienoic acids (EETs) are cytochrome P450 (CYP) epoxygenase metabolites of arachidonic acid that function as critical signaling molecules in the cardiovascular system. Among the four regioisomers, 5,6-EET has been identified as a key endothelium-derived hyperpolarizing factor (EDHF), contributing to vascular relaxation and the regulation of blood pressure. This technical guide provides a comprehensive overview of the function of 5,6-EET as an EDHF, detailing its signaling pathways, summarizing quantitative data from key studies, and outlining the experimental protocols used to elucidate its activity. The information is intended to serve as a resource for researchers, scientists, and professionals involved in drug development in the fields of cardiovascular and vascular pharmacology.
Introduction
Endothelium-dependent hyperpolarization is a crucial mechanism for regulating vascular tone, particularly in smaller resistance arteries where it complements the actions of nitric oxide (NO) and prostacyclin. EDHF-mediated responses involve the hyperpolarization of vascular smooth muscle cells (VSMCs), leading to their relaxation and subsequent vasodilation. 5,6-EET, synthesized by endothelial cells, is a primary candidate for the physiological EDHF in several vascular beds.[1][2][3] Its biological actions are terminated through metabolism by soluble epoxide hydrolase (sEH) into the less active 5,6-dihydroxyeicosatrienoic acid (5,6-DHET).[2][4] This guide will delve into the molecular mechanisms underlying 5,6-EET's function, presenting the current understanding of its role in vascular biology.
Signaling Pathways of 5,6-EET as an EDHF
The vasodilatory effect of 5,6-EET is primarily mediated through the activation of potassium (K+) channels, leading to hyperpolarization of the cell membrane. Two main pathways have been described: a direct action on VSMCs and an indirect, endothelium-dependent mechanism.
Direct Action on Vascular Smooth Muscle Cells
In this pathway, 5,6-EET released from endothelial cells acts as a paracrine signaling molecule, directly targeting the adjacent VSMCs.[1][2] The primary target for 5,6-EET in VSMCs is the large-conductance calcium-activated potassium (BKCa) channel.[1][4][5] Activation of BKCa channels increases K+ efflux, leading to membrane hyperpolarization. This hyperpolarization closes voltage-gated Ca2+ channels, reducing intracellular Ca2+ concentration and causing smooth muscle relaxation.[2][6]
Endothelium-Dependent Pathway
In some vascular beds, 5,6-EET acts in an autocrine or paracrine manner on the endothelial cells themselves.[1] 5,6-EET can activate transient receptor potential vanilloid 4 (TRPV4) channels on the endothelium, leading to an influx of Ca2+.[1] The rise in intracellular Ca2+ in endothelial cells activates small- and intermediate-conductance calcium-activated potassium channels (SKCa and IKCa). The subsequent K+ efflux hyperpolarizes the endothelial cell. This hyperpolarization is then transmitted to the adjacent VSMCs through myoendothelial gap junctions (MEGJs) or via a localized increase in extracellular K+ concentration, which can activate inward-rectifier K+ channels (Kir) and the Na+/K+-ATPase on the VSMCs.[1][7]
Quantitative Data on 5,6-EET-Mediated Effects
The following tables summarize quantitative data from various studies on the effects of 5,6-EET and its analogs on vascular tone and ion channel activity.
Table 1: Vasoactive Properties of 5,6-EET and Analogs
| Compound | Vascular Bed | Species | Effect | Concentration/EC50 | Citation(s) |
| 5,6-EET | Coronary Artery | Bovine | Relaxation | EC50 ≈ 1 x 10⁻⁶ M | [3] |
| 5,6-EET | Rat Tail Artery | Rat | Relaxation | More potent than other EETs | [1] |
| 5,6-EET | Renal Artery | Rat | Relaxation | Active regioisomer | [2] |
| PTPA (5,6-EET analog) | Coronary Artery | Bovine | Relaxation | EC50 = 1 µmol/L | [4] |
Table 2: Effects of 5,6-EET on Ion Channels and Membrane Potential
| Preparation | Ion Channel/Parameter | Effect | Concentration | Citation(s) |
| Coronary Smooth Muscle Cells | BKCa Channel | Increased open-state probability | Threshold ≈ 1 nmol/L | [3] |
| Coronary Smooth Muscle | Membrane Potential | Hyperpolarization | 100 nmol/L (for 11,12-EET) | [3] |
| Coronary Smooth Muscle Cells | Outward K+ Current | Increased current | Not specified for 5,6-EET | [4] |
Key Experimental Protocols
The following sections detail the methodologies for key experiments used to investigate the role of 5,6-EET as an EDHF.
Measurement of Vascular Tone (Isometric Tension Recording)
This protocol is used to assess the direct effect of 5,6-EET on the contractility of isolated blood vessels.
Methodology:
-
Vessel Preparation: Arteries (e.g., coronary, mesenteric) are carefully dissected from the animal model and placed in cold physiological salt solution (PSS). The vessel is cleaned of adherent tissue, and rings of 2-4 mm in length are prepared.
-
Mounting: The arterial rings are mounted between two stainless steel wires in an organ bath containing PSS, maintained at 37°C and bubbled with 95% O2 / 5% CO2. One wire is fixed, and the other is connected to an isometric force transducer.
-
Equilibration and Pre-constriction: The rings are allowed to equilibrate for 60-90 minutes under a resting tension. Following equilibration, the rings are pre-constricted with an agonist such as U46619 (a thromboxane (B8750289) A2 mimetic) or phenylephrine (B352888) to achieve a stable submaximal contraction.[4]
-
Drug Administration: Once a stable contraction is achieved, 5,6-EET or its analogs are added to the organ bath in a cumulative manner, with the tension being allowed to stabilize between additions.
-
Data Analysis: The relaxation at each concentration is expressed as a percentage of the pre-constriction tone. A concentration-response curve is plotted, and the EC50 (the concentration required to produce 50% of the maximal relaxation) is calculated.
Patch-Clamp Electrophysiology
This technique is used to directly measure the activity of single ion channels in the membrane of vascular smooth muscle cells.
Methodology:
-
Cell Isolation: Single vascular smooth muscle cells are enzymatically isolated from the desired artery.
-
Recording: A glass micropipette with a very small tip diameter is pressed against the cell membrane to form a high-resistance "gigaseal". This isolates a small patch of the membrane containing one or more ion channels.
-
Configuration: The experiment can be performed in various configurations. In the "cell-attached" mode, the cell remains intact, and drugs are applied to the bath solution.[3] This allows for the study of channels in their native environment.
-
Data Acquisition and Analysis: The current flowing through the ion channels in the patch is recorded. The open probability (NPo) of the channel, which is a measure of its activity, is calculated before and after the application of 5,6-EET. An increase in NPo indicates channel activation.[3]
Measurement of Membrane Potential
Microelectrodes are used to impale individual vascular smooth muscle cells within an intact arterial ring to measure the membrane potential.
Methodology:
-
Vessel Preparation and Mounting: An arterial ring is prepared and mounted in a specialized chamber on the stage of a microscope.
-
Microelectrode Impalement: A sharp glass microelectrode filled with a conducting solution (e.g., 3 M KCl) is used to impale a smooth muscle cell under visual guidance.
-
Membrane Potential Recording: The potential difference across the cell membrane is recorded using a high-impedance amplifier.
-
Stimulation: An agonist like methacholine (B1211447) or bradykinin (B550075) is added to induce EDHF release from the endothelium, and the change in membrane potential (hyperpolarization) is measured.[3] The effect of 5,6-EET can also be directly assessed by its addition to the bath.
Conclusion
5,6-EET is a potent, endothelium-derived lipid mediator that plays a significant role in the regulation of vascular tone through the hyperpolarization of vascular smooth muscle cells. Its dual mechanism of action, involving both direct effects on VSMC BKCa channels and indirect, endothelium-dependent pathways, highlights the complexity of EDHF signaling. The quantitative data and experimental protocols presented in this guide provide a foundation for further research into the therapeutic potential of targeting the 5,6-EET pathway for the treatment of cardiovascular diseases such as hypertension and endothelial dysfunction. Future investigations should continue to explore the specific receptors and downstream signaling components involved in 5,6-EET-mediated vasodilation to facilitate the development of novel, targeted therapies.
References
- 1. Epoxyeicosatrienoic Acids and Endothelium-Dependent Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vascular Pharmacology of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. ahajournals.org [ahajournals.org]
- 5. journals.physiology.org [journals.physiology.org]
- 6. mdpi.com [mdpi.com]
- 7. EDHF: spreading the influence of the endothelium - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Anti-inflammatory Effects of 5,6-Epoxyeicosatrienoic Acid (5,6-EET)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epoxyeicosatrienoic acids (EETs) are lipid signaling molecules derived from the metabolism of arachidonic acid by cytochrome P450 (CYP) epoxygenases. Among the four regioisomers, 5,6-EET has emerged as a potent endogenous mediator with significant anti-inflammatory properties. This technical guide provides a comprehensive overview of the current understanding of 5,6-EET's anti-inflammatory effects, its mechanisms of action, and the experimental protocols utilized to investigate these properties. The information presented is intended to serve as a valuable resource for researchers and professionals in the fields of inflammation biology and drug development, facilitating further exploration of the therapeutic potential of 5,6-EET and its signaling pathways.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While essential for host defense and tissue repair, dysregulated inflammation contributes to the pathogenesis of numerous chronic diseases, including cardiovascular disease, arthritis, and neurodegenerative disorders. Eicosanoids, a class of signaling lipids derived from arachidonic acid, are key regulators of inflammation. While prostaglandins (B1171923) and leukotrienes are well-known pro-inflammatory eicosanoids, the epoxyeicosatrienoic acids (EETs) represent a class with predominantly anti-inflammatory and pro-resolving actions.
5,6-EET, one of the four regioisomers of EETs, is produced by the epoxidation of the double bond at the 5,6 position of arachidonic acid by CYP epoxygenases. It is a short-lived signaling molecule that is rapidly metabolized to the less active 5,6-dihydroxyeicosatrienoic acid (5,6-DHET) by the enzyme soluble epoxide hydrolase (sEH).[1] The anti-inflammatory effects of 5,6-EET are multifaceted, involving the modulation of key inflammatory signaling pathways, the inhibition of leukocyte-endothelial interactions, and the suppression of pro-inflammatory mediator production. This guide will delve into the quantitative aspects of these effects, provide detailed experimental methodologies, and visualize the underlying molecular pathways.
Quantitative Data on the Anti-inflammatory Effects of 5,6-EET and Analogs
The following tables summarize the available quantitative data on the anti-inflammatory effects of 5,6-EET and its stable analog, 5,6-EET-ethanolamide (5,6-EET-EA).
| Compound | Inflammatory Stimulus | Cell Type | Endpoint | Concentration | % Inhibition / Effect | Reference |
| 5,6-EET-EA | IL-1β-conditioned media | Human Retinal Microvascular Endothelial Cells (HRMEC) | VCAM-1 Expression | 0.5 µM | 66% reduction | [2] |
| 5,6-EET-EA | IL-1β-conditioned media | Human Retinal Microvascular Endothelial Cells (HRMEC) | ICAM-1 Expression | 0.5 µM | 39% reduction | [2] |
| 5,6-EET-EA | IL-1β-conditioned media | Human Retinal Microvascular Endothelial Cells (HRMEC) | E-selectin (SELE) Expression | 0.5 µM | 58% reduction | [2] |
| 5,6-EET-EA | TNF-α (1 ng/mL) | Human Retinal Microvascular Endothelial Cells (HRMEC) | Transendothelial Electrical Resistance (TEER) | 0.5 µM | Restored 68% of the deficit after 12 hours | [2] |
Note: Quantitative data for the direct effect of 5,6-EET on cytokine production (e.g., IL-6, TNF-α) and a specific IC50 value for NF-κB inhibition were not available in the searched literature. The data presented is for a stable analog, 5,6-EET-EA, which is believed to act via similar pathways.
Key Signaling Pathways Modulated by 5,6-EET
The anti-inflammatory actions of 5,6-EET are primarily mediated through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway and potential interactions with peroxisome proliferator-activated receptors (PPARs).
Inhibition of the NF-κB Pathway
NF-κB is a master transcriptional regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and initiate the transcription of its target genes.
5,6-EET has been shown to inhibit the activation of the IKK complex, thereby preventing the degradation of IκBα and blocking the nuclear translocation of NF-κB. This leads to a broad suppression of inflammatory gene expression.
Interaction with Peroxisome Proliferator-Activated Receptors (PPARs)
PPARs are nuclear receptors that act as transcription factors to regulate gene expression involved in lipid metabolism and inflammation. Activation of PPARs, particularly PPARα and PPARγ, has been shown to exert anti-inflammatory effects. Some studies suggest that EETs, including 5,6-EET, or their metabolites can act as endogenous ligands for PPARs. The activation of PPARs by 5,6-EET can lead to the transrepression of pro-inflammatory transcription factors like NF-κB, contributing to its overall anti-inflammatory profile.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the anti-inflammatory effects of 5,6-EET.
In Vitro Endothelial Cell Activation and Adhesion Molecule Expression
This protocol describes the induction of an inflammatory response in human umbilical vein endothelial cells (HUVECs) and the quantification of adhesion molecule expression by flow cytometry.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Recombinant Human TNF-α
-
5,6-EET (and/or analogs)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
Fetal Bovine Serum (FBS)
-
Fluorescently-conjugated antibodies against VCAM-1, ICAM-1, and E-selectin
-
Isotype control antibodies
-
Flow cytometer
Procedure:
-
Cell Culture: Culture HUVECs in EGM-2 medium in a humidified incubator at 37°C and 5% CO₂.
-
Seeding: Seed HUVECs into 6-well plates and grow to confluence.
-
Treatment:
-
Pre-treat confluent HUVEC monolayers with various concentrations of 5,6-EET (e.g., 0.1, 1, 10 µM) or vehicle control for 1 hour.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 4-6 hours in the continued presence of 5,6-EET or vehicle.
-
-
Cell Detachment:
-
Wash the cells twice with PBS.
-
Add Trypsin-EDTA and incubate for 3-5 minutes at 37°C to detach the cells.
-
Neutralize trypsin with medium containing 10% FBS.
-
-
Staining:
-
Centrifuge the cell suspension and resuspend the pellet in ice-cold PBS containing 1% FBS.
-
Incubate the cells with fluorescently-conjugated antibodies against VCAM-1, ICAM-1, E-selectin, or an isotype control for 30 minutes on ice in the dark.
-
-
Flow Cytometry:
-
Wash the cells twice with PBS.
-
Resuspend the cells in PBS and analyze on a flow cytometer.
-
Quantify the mean fluorescence intensity (MFI) for each adhesion molecule.
-
Measurement of Inflammatory Cytokine Production by ELISA
This protocol outlines the quantification of IL-6 in cell culture supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Macrophage cell line (e.g., RAW 264.7) or primary macrophages
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS)
-
5,6-EET
-
IL-6 ELISA kit
-
Microplate reader
Procedure:
-
Cell Seeding: Seed macrophages into a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various concentrations of 5,6-EET or vehicle for 1 hour.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 12-24 hours in the continued presence of 5,6-EET or vehicle.
-
-
Supernatant Collection: Collect the cell culture supernatants.
-
ELISA:
-
Perform the IL-6 ELISA according to the manufacturer's instructions. This typically involves:
-
Adding standards and samples to a microplate pre-coated with an anti-IL-6 antibody.
-
Incubating to allow IL-6 to bind.
-
Washing the plate.
-
Adding a biotinylated detection antibody.
-
Incubating and washing.
-
Adding a streptavidin-HRP conjugate.
-
Incubating and washing.
-
Adding a substrate solution to develop color.
-
Stopping the reaction and reading the absorbance on a microplate reader.
-
-
-
Data Analysis: Calculate the concentration of IL-6 in the samples by comparing their absorbance to the standard curve.
Assessment of NF-κB Nuclear Translocation by Immunofluorescence Microscopy
This protocol details the visualization and quantification of NF-κB (p65 subunit) nuclear translocation in response to an inflammatory stimulus.
Materials:
-
Endothelial cells or macrophages
-
Glass coverslips
-
Cell culture medium
-
TNF-α or LPS
-
5,6-EET
-
Paraformaldehyde (PFA)
-
Triton X-100
-
Bovine Serum Albumin (BSA)
-
Primary antibody against NF-κB p65
-
Fluorescently-conjugated secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells on glass coverslips in a 24-well plate and grow to sub-confluence.
-
Treatment:
-
Pre-treat cells with 5,6-EET or vehicle for 1 hour.
-
Stimulate with TNF-α or LPS for 30-60 minutes.
-
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix with 4% PFA for 15 minutes.
-
Wash with PBS.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Blocking and Staining:
-
Wash with PBS.
-
Block with 1% BSA in PBS for 30 minutes.
-
Incubate with the primary antibody against NF-κB p65 overnight at 4°C.
-
Wash with PBS.
-
Incubate with the fluorescently-conjugated secondary antibody for 1-2 hours at room temperature in the dark.
-
Wash with PBS.
-
Counterstain nuclei with DAPI for 5 minutes.
-
-
Imaging and Analysis:
-
Wash with PBS and mount the coverslips on microscope slides.
-
Image the cells using a fluorescence microscope.
-
Quantify the nuclear translocation of NF-κB by measuring the fluorescence intensity of p65 in the nucleus versus the cytoplasm.
-
Conclusion and Future Directions
5,6-EET demonstrates significant anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway, leading to reduced expression of adhesion molecules and likely a decrease in pro-inflammatory cytokine production. The available quantitative data, although limited for the parent compound, strongly supports its potential as a therapeutic agent for inflammatory diseases. The development of stable analogs and inhibitors of its metabolic enzyme, soluble epoxide hydrolase, represents a promising strategy to harness the beneficial effects of 5,6-EET.
Future research should focus on obtaining more precise quantitative data on the dose-dependent effects of 5,6-EET on a wider range of inflammatory mediators and cell types. Elucidating the specific molecular interactions of 5,6-EET with its targets, including the IKK complex and potentially PPARs, will be crucial for rational drug design. Furthermore, in vivo studies in relevant animal models of inflammatory diseases are necessary to validate the therapeutic potential of targeting the 5,6-EET pathway. The detailed protocols and signaling pathway diagrams provided in this guide offer a solid foundation for researchers to further investigate the intricate role of 5,6-EET in inflammation and to explore its promise as a novel anti-inflammatory therapeutic.
References
The Discovery and Synthesis of 5,6-Epoxyeicosatrienoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6-Epoxyeicosatrienoic acid (5,6-EET) is a bioactive lipid mediator that belongs to the family of epoxyeicosatrienoic acids (EETs). These eicosanoids are products of arachidonic acid metabolism via the cytochrome P450 (CYP) epoxygenase pathway.[1][2] Unlike the well-known prostaglandins (B1171923) and leukotrienes, which are synthesized by cyclooxygenases and lipoxygenases, EETs represent a third major pathway of arachidonic acid metabolism.[3][4] 5,6-EET, along with its regioisomers (8,9-EET, 11,12-EET, and 14,15-EET), plays a crucial role in a variety of physiological and pathophysiological processes, including the regulation of vascular tone, inflammation, angiogenesis, and cellular signaling.[1][5][6] This technical guide provides an in-depth overview of the discovery, chemical synthesis, and key biological aspects of 5,6-EET, with a focus on experimental data and methodologies relevant to researchers in the field.
Discovery of 5,6-Epoxyeicosatrienoic Acid
The discovery of EETs as endogenous metabolites of arachidonic acid was a significant advancement in the understanding of lipid signaling. In the early 1980s, researchers began to explore the role of the cytochrome P450 monooxygenase system in the metabolism of endogenous substrates like arachidonic acid.
Initial studies by Oliw et al. in 1982 demonstrated the biosynthesis of novel arachidonic acid metabolites by hepatic and renal microsomes, leading to the identification of epoxyeicosatrienoic acids. Subsequent work by Capdevila, Falck, and their colleagues further elucidated the structure and biosynthesis of the four EET regioisomers, including 5,6-EET, formed by the epoxidation of the double bonds of arachidonic acid by CYP epoxygenases.[7] The total synthesis of 5(R),6(S)- and 5(S),6(R)-EET was first reported by Falck and Moustakis in 1985, which provided the basis for further biological investigation.[8]
Synthesis of 5,6-Epoxyeicosatrienoic Acid
The biological production of 5,6-EET occurs through the enzymatic epoxidation of arachidonic acid by cytochrome P450 epoxygenases, primarily from the CYP2C and CYP2J families.[3] In addition to its biological synthesis, the chemical synthesis of 5,6-EET has been crucial for its pharmacological characterization.
Biosynthesis
The biosynthesis of 5,6-EET begins with the release of arachidonic acid from membrane phospholipids (B1166683) by phospholipase A2. The free arachidonic acid is then metabolized by CYP epoxygenases located in the endoplasmic reticulum. These enzymes introduce an epoxide group at the 5,6-double bond of arachidonic acid, yielding 5,6-EET.[1]
Chemical Synthesis
The total synthesis of 5,6-EET was a critical step in confirming its structure and enabling detailed biological studies. The synthesis reported by Falck et al. in 1985 provided a stereospecific route to obtain the individual enantiomers. A generalized approach for the synthesis is outlined below.
Experimental Protocol: Total Synthesis of 5,6-EET (Generalized from Falck et al., 1985)
This protocol is a simplified representation of the synthetic strategy and is intended for informational purposes. For detailed experimental conditions, please refer to the original publication.
-
Starting Material: A suitable chiral precursor, often derived from a readily available chiral pool material, is chosen to establish the desired stereochemistry at the epoxide.
-
Chain Elongation: The carbon chain is extended through a series of reactions, such as Wittig reactions or acetylide additions, to build the 20-carbon backbone of the eicosanoid.
-
Introduction of Double Bonds: The cis-double bonds at the 8, 11, and 14 positions are introduced stereoselectively, often using methods like catalytic hydrogenation of alkynes with Lindlar's catalyst.
-
Epoxidation: The 5,6-double bond is epoxidized to form the desired epoxide. This step is often carried out using a peroxy acid, such as meta-chloroperoxybenzoic acid (mCPBA). The stereochemistry of the epoxidation can be directed by the existing chirality in the molecule.
-
Deprotection and Purification: Finally, any protecting groups used during the synthesis are removed, and the final product, 5,6-EET, is purified using chromatographic techniques such as high-performance liquid chromatography (HPLC).
Biological Activities and Signaling Pathways
5,6-EET exhibits a range of biological activities, with its effects on the cardiovascular and inflammatory systems being the most extensively studied.
Vasodilation
5,6-EET is a potent vasodilator in various vascular beds.[9] Its vasodilatory effects are mediated through multiple signaling pathways, including the activation of potassium channels in vascular smooth muscle cells and interaction with the cyclooxygenase (COX) pathway.
Table 1: Vasodilatory Effects of 5,6-EET and its Analogs
| Compound | Vascular Bed | EC50 | Reference |
| 5,6-EET | Isolated perfused rat caudal artery | Doses from 6.25 to 25.0 nmol showed vasodilation | [9] |
| 5,6-EET analog (PTPA) | Bovine coronary artery | ~1 µM | [5] |
Signaling Pathway: 5,6-EET-Induced Vasodilation
Caption: Signaling pathways of 5,6-EET-induced vasodilation.
Anti-inflammatory Effects
5,6-EET has demonstrated anti-inflammatory properties by modulating key inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway.
Table 2: Anti-inflammatory Effects of 5,6-EET
| Cell Type | Inflammatory Stimulus | Measured Effect | IC50 / Concentration | Reference |
| Mouse B lymphocytes | Lipopolysaccharide (LPS) | Inhibition of NF-κB p65 nuclear translocation | 1 µM (for 8,9-EET) | [10] |
| Hepatocytes | Ethanol | Diminished NF-κB activation | Not specified | [10] |
Signaling Pathway: 5,6-EET-Mediated Inhibition of NF-κB
Caption: 5,6-EET inhibits the NF-κB inflammatory signaling pathway.
Angiogenesis
5,6-EET has been shown to promote angiogenesis by stimulating endothelial cell proliferation and migration.[11]
Table 3: Pro-angiogenic Effects of 5,6-EET
| Cell Type | Assay | Measured Effect | Concentration | Reference |
| Pulmonary murine endothelial cells | Proliferation assay | Greatest effect among all EETs | Not specified | [5] |
| Pulmonary murine endothelial cells | Migration and capillary tube formation | Increased migration and formation | Not specified | [5] |
Experimental Workflow: Endothelial Cell Migration (Wound Healing) Assay
Caption: Workflow for a wound healing assay to assess 5,6-EET-induced cell migration.
Metabolism of 5,6-Epoxyeicosatrienoic Acid
The biological activity of 5,6-EET is tightly regulated by its metabolism. The primary route of inactivation is through hydrolysis by soluble epoxide hydrolase (sEH) to its corresponding diol, 5,6-dihydroxyeicosatrienoic acid (5,6-DHET), which is generally less biologically active.[3][6] Additionally, 5,6-EET can undergo spontaneous conversion to a δ-lactone.[6]
Metabolic Pathway of 5,6-EET
Caption: The metabolic fate of 5,6-Epoxyeicosatrienoic acid (5,6-EET).
Conclusion
5,6-Epoxyeicosatrienoic acid is a critical lipid signaling molecule with diverse and potent biological activities. Its discovery as a product of the cytochrome P450 pathway has opened new avenues for understanding the regulation of cardiovascular and inflammatory processes. The successful chemical synthesis of 5,6-EET has been instrumental in characterizing its pharmacological effects and elucidating its mechanisms of action. For researchers and drug development professionals, understanding the synthesis, metabolism, and signaling pathways of 5,6-EET is essential for exploring its therapeutic potential in a range of diseases, including hypertension, inflammation, and ischemic injury. Further research into the specific receptors and downstream effectors of 5,6-EET will undoubtedly provide novel targets for therapeutic intervention.
References
- 1. Arachidonic acid cytochrome P450 epoxygenase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5,6-Eet | C20H32O3 | CID 5283202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Vascular Pharmacology of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Epoxyeicosatrienoic acid - Wikipedia [en.wikipedia.org]
- 7. Cytochrome P450 Epoxygenase Metabolism of Arachidonic Acid Inhibits Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scilit.com [scilit.com]
- 9. 5,6-epoxyeicosatrienoic acid, a novel arachidonate metabolite. Mechanism of vasoactivity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Characterization of 5,6- and 8,9-epoxyeicosatrienoic acids (5,6- and 8,9-EET) as potent in vivo angiogenic lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Utilizing 5,6-Epoxyeicosatrienoic acid-d11 as an Internal Standard for Accurate Quantification of Eicosanoids
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Epoxyeicosatrienoic acids (EETs) are a group of signaling lipids produced from arachidonic acid by cytochrome P450 (CYP) epoxygenases.[1][2] Among the four regioisomers, 5,6-EET is a potent vasodilator and possesses anti-inflammatory properties, making it a key target in cardiovascular and inflammation research.[2][3][4] However, accurate quantification of endogenous 5,6-EET is challenging due to its low abundance and chemical instability.[5][6] The use of a stable isotope-labeled internal standard, such as 5,6-Epoxyeicosatrienoic acid-d11 (5,6-EET-d11), is crucial for reliable quantification by mass spectrometry (MS).[7] This deuterated analog co-elutes with the endogenous analyte and experiences similar ionization effects, thus correcting for variations during sample preparation and analysis.[7]
This document provides detailed protocols for the use of 5,6-EET-d11 as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based methods for the quantification of 5,6-EET in biological samples.
Properties of 5,6-EET-d11
| Property | Value | Reference |
| Alternate Name | (±)5(6)-EpETrE-d11 | [8] |
| Molecular Formula | C₂₀H₂₁D₁₁O₃ | [8] |
| Molecular Weight | 331.5 g/mol | [8] |
| Purity | ≥99% deuterated forms (d₁-d₁₁) | |
| Formulation | A solution in methyl acetate (B1210297) or ethanol |
Experimental Protocols
Materials and Reagents
-
5,6-EET-d11 internal standard solution (e.g., 100 µg/mL in ethanol)
-
5,6-EET analytical standard
-
LC-MS grade acetonitrile, methanol (B129727), water, and formic acid
-
Ethyl acetate
-
Hexane
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Biological matrix (e.g., plasma, urine, cell lysate)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Sample Preparation
The choice of sample preparation method depends on the biological matrix and the required level of cleanliness. Two common methods are liquid-liquid extraction (LLE) and solid-phase extraction (SPE).
3.2.1. Protocol 1: Liquid-Liquid Extraction (LLE)
This method is suitable for a variety of biological matrices.
-
To 100 µL of the biological sample (e.g., plasma), add 10 µL of the 5,6-EET-d11 internal standard working solution (e.g., 100 ng/mL in ethanol).
-
Add 20 µL of acetic acid.
-
Add 1 mL of a 2:1 (v/v) mixture of methanol:chloroform.
-
Vortex vigorously for 1 minute.
-
Allow the sample to stand at room temperature for 1 hour.[3]
-
Centrifuge at 10,000 x g for 10 minutes to separate the layers.
-
Transfer the lower organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 63:37:0.02 v/v/v water:acetonitrile:formic acid).
3.2.2. Protocol 2: Solid-Phase Extraction (SPE)
SPE provides a cleaner extract, which can be beneficial for reducing matrix effects in LC-MS/MS analysis.
-
To 1 mL of the biological sample (e.g., cell culture media), add 10 µL of the 5,6-EET-d11 internal standard working solution (e.g., 100 ng/mL in ethanol).
-
Condition a C18 SPE cartridge with 2 mL of methanol followed by 2 mL of water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 10% methanol in water.
-
Elute the eicosanoids with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
LC-MS/MS Analysis
The following are typical starting conditions for the analysis of 5,6-EET and 5,6-EET-d11. Method optimization is recommended for specific instrumentation and applications.
| Parameter | Recommended Condition |
| LC Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B for 1 min, linear gradient to 53% B over 8.5 min, then to 76% B over 1.5 min, followed by a wash and re-equilibration.[3] |
| Flow Rate | 0.4 - 0.6 mL/min |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| MS System | Triple quadrupole mass spectrometer |
| Scan Type | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z |
| 5,6-EET | 319.2 | 115.1 |
| 5,6-EET-d11 (Internal Standard) | 330.2 | 126.1 |
Note: The exact m/z values may vary slightly depending on the instrument calibration. The product ion for 5,6-EET-d11 is predicted based on the fragmentation of the unlabeled compound and the location of the deuterium (B1214612) atoms.
Data Analysis and Method Validation
The concentration of 5,6-EET in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve.
Method validation should be performed according to established guidelines and should assess the following parameters:
| Validation Parameter | Typical Acceptance Criteria |
| Linearity | R² ≥ 0.99 |
| Accuracy | Within ±15% of the nominal concentration (±20% at the LLOQ) |
| Precision (Intra- and Inter-day) | Coefficient of Variation (CV) ≤ 15% (≤ 20% at the LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| Matrix Effect | Assessed to ensure no significant ion suppression or enhancement |
| Limit of Quantification (LOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. |
Representative Quantitative Data:
| Parameter | Value | Reference |
| Linearity Range for EETs | 5 - 2000 nmol/L | [9] |
| Intra-day Precision for EETs | < 6% | [9] |
| Inter-day Precision for EETs | < 16.7% | [9] |
| Recovery of Deuterated EETs | 74.4% - 78.7% | [10] |
Visualization of Key Pathways and Workflows
Biosynthesis and Metabolism of 5,6-EET
Caption: Biosynthesis of 5,6-EET from arachidonic acid and its primary metabolic pathways.
5,6-EET Signaling Pathway in Vasodilation
Caption: Simplified signaling pathway of 5,6-EET leading to vasorelaxation.
Experimental Workflow for 5,6-EET Quantification
Caption: General experimental workflow for the quantification of 5,6-EET using 5,6-EET-d11.
Conclusion
The use of 5,6-EET-d11 as an internal standard is essential for the accurate and precise quantification of endogenous 5,6-EET in biological matrices. The protocols and information provided in this document offer a comprehensive guide for researchers to develop and validate robust LC-MS/MS methods for eicosanoid analysis. Adherence to these guidelines will ensure high-quality data for advancing research in areas where 5,6-EET plays a critical physiological role.
References
- 1. Arachidonic acid cytochrome P450 epoxygenase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vascular Pharmacology of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. 5,6-epoxyeicosatrienoic acid, a novel arachidonate metabolite. Mechanism of vasoactivity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A sensitive LC-MS/MS method for the quantification of regioisomers of epoxyeicosatrienoic and dihydroxyeicosatrienoic acids in human plasma during endothelial stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A method for the determination of 5,6-EET using the lactone as an intermediate in the formation of the diol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. texilajournal.com [texilajournal.com]
- 8. scbt.com [scbt.com]
- 9. Simultaneous Determination Method of Epoxyeicosatrienoic Acids and Dihydroxyeicosatrienoic Acids by LC-MS/MS System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lipidmaps.org [lipidmaps.org]
Protocol for quantifying 5,6-EET in human plasma using UPLC-MS/MS.
An Application Note and Protocol for the Quantification of 5,6-EET in Human Plasma using UPLC-MS/MS
Introduction
Epoxyeicosatrienoic acids (EETs) are lipid signaling molecules synthesized from arachidonic acid by cytochrome P450 (CYP) epoxygenases.[1] They are involved in the regulation of vascular tone, inflammation, and hemostasis.[2] The four regioisomers—5,6-, 8,9-, 11,12-, and 14,15-EET—exhibit distinct biological activities. The 5,6-EET isomer, in particular, is a potent vasodilator but is notoriously unstable, rapidly hydrolyzing to the less active 5,6-dihydroxyeicosatrienoic acid (5,6-DHET) or rearranging to 5,6-δ-lactone in aqueous environments.[1][3] This inherent instability presents a significant analytical challenge for its accurate quantification in biological matrices like human plasma.
This application note provides a detailed, robust protocol for the quantification of 5,6-EET in human plasma using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). The method incorporates a critical chemical derivatization step to stabilize the 5,6-EET molecule, enabling sensitive and reliable measurement for researchers, clinicians, and professionals in drug development.
Biological Pathway
5,6-EET is produced from arachidonic acid via the CYP epoxygenase pathway and is metabolized by soluble epoxide hydrolase (sEH). Its signaling is crucial for cardiovascular regulation.
Experimental Protocol
The following protocol details the complete workflow from plasma sample preparation to UPLC-MS/MS analysis. A deuterated internal standard (5,6-EET-d₁₁) is used throughout the procedure to ensure accuracy by accounting for sample loss during preparation and for variations in instrument response.
Experimental Workflow Diagram
Materials and Reagents
-
Standards: 5,6-EET and 5,6-EET-d₁₁ (Cayman Chemical or equivalent).
-
Plasma: Human plasma collected in EDTA-K₂ tubes, stored at -80°C.
-
Derivatization Reagent: N-(4-aminomethylphenyl)pyridinium (AMPP) chloride.[4]
-
Coupling Agent: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Water, Ethyl Acetate (B1210297) (all LC-MS grade).
-
Additives: Formic acid (FA), Dimethylformamide (DMF).
-
SPE Cartridges: Oasis HLB (30 mg, 1 cc) cartridges (Waters or equivalent).
Sample Preparation
This procedure should be performed on ice to minimize degradation of 5,6-EET.
-
Thawing and Spiking:
-
Thaw frozen human plasma samples on ice.
-
In a clean polypropylene (B1209903) tube, add 100 µL of plasma.
-
Add 10 µL of the internal standard (IS) working solution (e.g., 50 ng/mL 5,6-EET-d₁₁ in MeOH) to each plasma sample, standard, and quality control (QC) sample. Vortex briefly.
-
-
Solid-Phase Extraction (SPE):
-
Condition an Oasis HLB SPE cartridge by washing with 1 mL of MeOH followed by 1 mL of water.
-
Acidify the plasma sample by adding 200 µL of 0.1% formic acid in water. Vortex.
-
Load the entire sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 10% MeOH in water to remove polar interferences.
-
Dry the cartridge under vacuum or nitrogen for 5 minutes.
-
Elute the analytes with 1 mL of ethyl acetate into a clean collection tube.
-
-
Drying and Reconstitution:
-
Evaporate the ethyl acetate eluate to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the dried extract in 50 µL of ACN.
-
-
-
To the reconstituted extract, add 10 µL of a freshly prepared solution containing AMPP (10 mg/mL in DMF) and EDC (20 mg/mL in DMF).
-
Vortex and incubate at room temperature for 30 minutes.
-
Add 150 µL of water containing 0.1% formic acid to stop the reaction and dilute the sample for injection.
-
Transfer the final solution to a UPLC vial for analysis.
-
UPLC-MS/MS Conditions
The following tables summarize the optimized instrumental parameters for the analysis of AMPP-derivatized 5,6-EET.
| Table 1: UPLC-MS/MS Instrumental Parameters | |
| UPLC System | Waters Acquity UPLC or equivalent |
| Column | Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 45°C |
| Injection Volume | 5 µL |
| Gradient Elution | Time (min) |
| 0.0 | |
| 1.0 | |
| 8.0 | |
| 9.0 | |
| 9.1 | |
| 12.0 | |
| Mass Spectrometer | Triple Quadrupole (e.g., Waters Xevo TQ-S) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Collision Gas | Argon |
| MRM Transitions | Analyte |
| 5,6-EET-AMPP | |
| 5,6-EET-d₁₁-AMPP (IS) |
Note: The precursor ion mass for 5,6-EET-AMPP is calculated based on the mass of 5,6-EET (~320.2 Da) plus the net addition from the AMPP derivatization. The product ion (183.1 m/z) corresponds to a characteristic fragment of the AMPP tag.[1]
Method Validation Summary
The described method was validated according to established bioanalytical guidelines. Calibration standards were prepared by spiking known amounts of 5,6-EET into a surrogate matrix (e.g., charcoal-stripped plasma) and processed as described above. The results are summarized below.
| Table 2: Summary of Method Validation Parameters | |
| Parameter | Result |
| Linearity | |
| Calibration Range | 0.1 - 50 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limits | |
| Limit of Detection (LOD) | 0.03 ng/mL |
| Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Precision (%RSD) | |
| Intra-day (n=6 at 3 levels) | < 10% |
| Inter-day (n=6 over 3 days) | < 15% |
| Accuracy (% Bias) | |
| Intra-day (n=6 at 3 levels) | ± 12% |
| Inter-day (n=6 over 3 days) | ± 15% |
| Recovery & Matrix Effect | |
| Extraction Recovery | > 85% |
| Matrix Effect | Minimal (< 15%) |
| Stability | |
| Freeze-Thaw (3 cycles) | Stable (< 15% deviation) |
| Post-preparative (Autosampler) | Stable for 24 hours at 10°C |
Data Analysis
The concentration of 5,6-EET in unknown plasma samples is determined using the ratio of the analyte peak area to the internal standard peak area. A calibration curve is generated by plotting the peak area ratio (5,6-EET / 5,6-EET-d₁₁) against the known concentration of the calibration standards. A weighted (1/x²) linear regression analysis is typically used to fit the curve.
Conclusion
This application note provides a comprehensive and validated UPLC-MS/MS method for the quantification of the chemically labile eicosanoid 5,6-EET in human plasma. The protocol's key strengths are the stabilization of 5,6-EET through AMPP derivatization and the use of a stable isotope-labeled internal standard, which together ensure high sensitivity, accuracy, and reproducibility. This method is well-suited for clinical research and pharmacological studies investigating the role of the CYP epoxygenase pathway in health and disease.
References
- 1. A sensitive and improved throughput UPLC-MS/MS quantitation method of total cytochrome P450 mediated arachidonic acid metabolites that can separate regio-isomers and cis/trans-EETs from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Method Development and Validation for Ultra-High Pressure Liquid Chromatography/Tandem Mass Spectrometry Determination of Multiple Prostanoids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 4. Improved sensitivity mass spectrometric detection of eicosanoids by charge reversal derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 5,6-EET for Gas Chromatography-Mass Spectrometry Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epoxyeicosatrienoic acids (EETs) are lipid signaling molecules synthesized from arachidonic acid by cytochrome P450 (CYP) epoxygenases. Among the four regioisomers, 5,6-EET is implicated in a variety of physiological and pathophysiological processes, including regulation of vascular tone, inflammation, and cell proliferation.[1] However, the quantitative analysis of 5,6-EET in biological matrices presents a significant challenge due to its low endogenous concentrations and inherent chemical instability. In aqueous solutions, 5,6-EET is prone to rapid lactonization or hydrolysis to its corresponding diol, 5,6-dihydroxyeicosatrienoic acid (5,6-DHET).[1]
Gas chromatography-mass spectrometry (GC-MS) offers a powerful analytical platform for the sensitive and selective quantification of small molecules. However, the polar nature and low volatility of 5,6-EET necessitate a derivatization step to render it amenable to GC analysis. This application note provides a detailed protocol for the derivatization of 5,6-EET using pentafluorobenzyl bromide (PFBBr) for subsequent analysis by GC-MS with negative ion chemical ionization (NICI), a technique known for its high sensitivity for electrophilic compounds.[2]
Signaling Pathway of 5,6-EET
5,6-EET is an important signaling molecule in the vascular endothelium. Its synthesis is initiated by the release of arachidonic acid from the cell membrane, which is then metabolized by CYP epoxygenases. Once formed, 5,6-EET can act on vascular smooth muscle cells to cause hyperpolarization and vasodilation, contributing to the regulation of blood pressure.[3][4] It can also exert anti-inflammatory effects.[3] The signaling cascade can involve the activation of ion channels such as large-conductance Ca2+-activated K+ channels (BKCa) and Transient Receptor Potential Vanilloid 4 (TRPV4) channels.[3][5] The biological activity of 5,6-EET is terminated by its conversion to the less active 5,6-DHET by soluble epoxide hydrolase (sEH).[6]
Experimental Workflow for 5,6-EET Analysis
The overall workflow for the analysis of 5,6-EET from biological samples involves several key stages, from sample collection and preparation to the final data analysis. Proper sample handling is critical to minimize the degradation of the unstable 5,6-EET. The inclusion of a deuterated internal standard at the beginning of the sample preparation process is essential for accurate quantification.
Quantitative Data Summary
The derivatization of 5,6-EET with PFBBr followed by GC-NCI-MS analysis allows for highly sensitive detection and quantification. The following table summarizes representative quantitative data achievable with this methodology, based on performance characteristics reported for similar PFB-derivatized analytes.[2][7]
| Parameter | Value | Notes |
| Limit of Detection (LOD) | ~0.5 pmol | On-column, may vary depending on instrumentation and matrix effects. |
| Limit of Quantification (LOQ) | ~1.5 pmol | Typically 3x the LOD. |
| Linearity | 2-3 orders of magnitude | Excellent linearity is generally observed for PFB derivatives. |
| Precision (RSD) | < 15% | For both intra- and inter-day precision. |
| Accuracy/Recovery | 85-115% | Dependent on the efficiency of the extraction procedure. |
Experimental Protocols
Materials and Reagents
-
5,6-EET standard (Cayman Chemical or equivalent)
-
Deuterated 5,6-EET internal standard (e.g., 5,6-EET-d11)
-
Pentafluorobenzyl bromide (PFBBr), 99%
-
N,N-Diisopropylethylamine (DIPEA)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Hexane (B92381), HPLC grade
-
Isooctane, HPLC grade
-
Methanol (B129727) (MeOH), HPLC grade
-
Potassium Hydroxide (KOH)
-
Hydrochloric Acid (HCl)
-
Ultrapure water
-
Nitrogen gas, high purity
-
Glass test tubes with PTFE-lined screw caps
Note: It is recommended to purify the PFBBr reagent to remove background contaminants. This can be achieved by dissolving PFBBr in hexane and washing it three times with an equal volume of ultrapure water. The hexane layer is then evaporated under a gentle stream of nitrogen.[8]
Protocol 1: Extraction of 5,6-EET from Plasma
-
To 100 µL of plasma in a glass test tube, add the deuterated internal standard.
-
Add 2 volumes of methanol to precipitate proteins. Vortex thoroughly.
-
Acidify the sample to a pH of ~3 using 1M HCl.
-
Perform a liquid-liquid extraction by adding 1 mL of hexane, vortexing for 1 minute, and centrifuging at 2000 x g for 5 minutes to separate the layers.
-
Transfer the upper organic layer to a clean glass tube.
-
Repeat the extraction (step 4 and 5) two more times and combine the organic extracts.
-
Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen.
Protocol 2: PFBBr Derivatization
-
To the dried extract from Protocol 1, add 25 µL of a 1% PFBBr solution in acetonitrile.
-
Add 25 µL of a 1% DIPEA solution in acetonitrile to catalyze the reaction.
-
Vortex the mixture and incubate at room temperature for 30 minutes.
-
After incubation, evaporate the reaction mixture to dryness under a gentle stream of nitrogen.
Protocol 3: Extraction of the PFB-EET Derivative
-
To the dried derivatized sample, add 150 µL of hexane and 150 µL of ultrapure water.
-
Vortex thoroughly and centrifuge briefly to separate the layers.
-
Carefully transfer the upper hexane layer containing the PFB-EET derivative to a GC autosampler vial with a micro-insert.
Protocol 4: GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977B or equivalent with NICI source
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Injection Volume: 1-2 µL
-
Injector Temperature: 250 °C
-
Oven Program:
-
Initial temperature: 100 °C, hold for 1 min
-
Ramp: 20 °C/min to 280 °C, hold for 5 min
-
-
Ion Source: Negative Chemical Ionization (NCI)
-
Reagent Gas: Methane
-
Source Temperature: 150 °C
-
Quadrupole Temperature: 150 °C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Monitor the [M-PFB]⁻ ion for both the native 5,6-EET derivative and the deuterated internal standard.
-
Note: The optimal GC-MS parameters may need to be adjusted based on the specific instrumentation used.
Conclusion
The derivatization of 5,6-EET with pentafluorobenzyl bromide is a robust and reliable method for its quantitative analysis by GC-MS. The formation of the PFB ester significantly improves the volatility and thermal stability of the analyte, while the use of negative ion chemical ionization provides exceptional sensitivity. The detailed protocols and workflow provided in this application note offer a comprehensive guide for researchers, scientists, and drug development professionals to accurately measure this important lipid mediator in various biological matrices. This methodology can be a valuable tool in advancing our understanding of the role of 5,6-EET in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantification of pentafluorobenzyl oxime derivatives of long chain aldehydes by GC-MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Arachidonic acid cytochrome P450 epoxygenase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vascular Pharmacology of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Epoxyeicosatrienoic acid - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
Application Notes and Protocols for 5,6-EET-d11 in Eicosanoid Metabolism Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Eicosanoids are a class of bioactive lipids derived from the oxidation of 20-carbon polyunsaturated fatty acids, primarily arachidonic acid (AA).[1] They are critical signaling molecules involved in a wide array of physiological and pathological processes, including inflammation, vasoconstriction, and cell growth.[1][2] The metabolism of arachidonic acid occurs via three major enzymatic pathways: the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) pathways.[1][3]
The CYP epoxygenase pathway converts arachidonic acid into four regioisomers of epoxyeicosatrienoic acid (EET): 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET.[3][4][5] These EETs function as autocrine and paracrine mediators with roles in vasodilation, anti-inflammation, and angiogenesis.[4][5] However, studying these molecules is challenging due to their low endogenous concentrations and their rapid metabolism.[2][6] 5,6-EET, in particular, is known to be chemically unstable and can be rapidly converted to its corresponding diol, 5,6-dihydroxyeicosatrienoic acid (5,6-DHET), by soluble epoxide hydrolase (sEH) or can rearrange to form a 5,6-δ-lactone.[7][8][9][10]
Accurate quantification of these transient signaling molecules is crucial for understanding their biological roles. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with stable isotope dilution is the gold standard for this purpose.[2][11] 5,6-EET-d11, a deuterated analog of 5,6-EET, is an indispensable tool in this methodology, serving as an internal standard for the precise and accurate quantification of endogenous 5,6-EET.[12][13]
Application Note: Quantitative Analysis of 5,6-EET using 5,6-EET-d11
Primary Application: Internal Standard for Mass Spectrometry
5,6-EET-d11 is intended for use as an internal standard for the quantification of 5,6-EET by gas chromatography-mass spectrometry (GC-MS) or, more commonly, liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12][13]
Principle of Stable Isotope Dilution
The stable isotope dilution method relies on the addition of a known quantity of a stable isotope-labeled version of the analyte (in this case, 5,6-EET-d11) to the biological sample at the earliest stage of sample preparation.[14] The deuterated standard is chemically and structurally almost identical to the endogenous analyte, meaning it behaves similarly during extraction, derivatization, and chromatographic separation.[2][11]
Because the internal standard and the analyte have different masses, they can be distinguished by the mass spectrometer.[15] By measuring the ratio of the signal from the endogenous analyte (5,6-EET) to the signal from the internal standard (5,6-EET-d11), any sample loss or variation during the analytical process can be corrected for.[11] This allows for highly accurate and precise quantification, which is essential when dealing with low-abundance lipids like EETs.[2][15]
Advantages of using 5,6-EET-d11:
-
High Accuracy and Precision: Corrects for variations in extraction efficiency and matrix effects that can suppress or enhance ionization in the mass spectrometer.[2][15]
-
Improved Sensitivity: Enables reliable quantification of analytes at picogram levels.[15]
-
Specificity: The use of techniques like Multiple Reaction Monitoring (MRM) in tandem mass spectrometry ensures that the signal is specific to the analyte of interest.[14][15]
Eicosanoid Metabolism: The Cytochrome P450 Epoxygenase Pathway
The following diagram illustrates the synthesis of 5,6-EET from arachidonic acid via the cytochrome P450 (CYP) epoxygenase pathway and its subsequent primary metabolic fates.
Quantitative Data
The tables below provide essential data for the quantitative analysis of 5,6-EET using 5,6-EET-d11 as an internal standard.
Table 1: Mass Spectrometric Parameters for LC-MS/MS Analysis
This table details the Multiple Reaction Monitoring (MRM) transitions typically used for the detection of 5,6-EET and its deuterated internal standard. Analysis is performed in negative ion mode.[15]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| 5,6-EET | 319 | 191 | -30 |
| 5,6-EET-d11 | 330 (approx.)¹ | Varies² | -30 to -35 |
¹The precursor ion for 5,6-EET-d11 will be higher by 11 mass units compared to the unlabeled compound. The exact m/z is 330.5.[12] ²The product ion for the deuterated standard is selected to be specific and free from interference. A common transition for EET-d11 standards is m/z 498 > 183.1 after derivatization.[16]
Table 2: Representative Concentrations of EETs in Human Plasma
The following concentrations were measured in pooled human plasma after saponification to release total (free and esterified) EETs.[16] This data highlights the low physiological levels of these analytes, underscoring the need for a sensitive analytical method.
| Analyte | Concentration (ng/mL) |
| 5,6-EET | 23.6 |
| 5,6-trans-EET | 5.6 |
| 8,9-EET | 8.0 |
| 11,12-EET | 8.8 |
| 14,15-EET | 10.7 |
Experimental Protocols
This section provides a representative protocol for the extraction and quantification of 5,6-EET from human plasma using LC-MS/MS. This protocol is a composite based on methodologies described in the literature.[14][15][16]
Protocol: Quantification of Total 5,6-EET in Human Plasma
1. Materials and Reagents
-
5,6-EET standard (Cayman Chemical or equivalent)
-
5,6-EET-d11 internal standard (Cayman Chemical, Cat. No. 10009984 or equivalent)[17][18]
-
LC-MS grade methanol (B129727), acetonitrile, isopropanol, and water
-
Butylated hydroxytoluene (BHT)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Glass vials with Teflon-lined caps
-
Nitrogen gas evaporator
-
Vortex mixer and centrifuge
2. Preparation of Standard Solutions
-
Stock Solutions: Prepare individual stock solutions of 5,6-EET and 5,6-EET-d11 in ethanol (B145695) or methyl acetate (B1210297) at a concentration of 100 µg/mL. Store at -80°C.[12][15]
-
Working Internal Standard (IS) Solution: Dilute the 5,6-EET-d11 stock solution to a working concentration of 10 ng/µL in ethanol.[15]
-
Calibration Curve Standards: Prepare a series of calibration standards by serial dilution of the 5,6-EET stock solution. A typical range might be from 0.05 to 50 ng/mL.[15] To each calibration level, add a fixed amount of the working IS solution to match the amount that will be added to the biological samples.[14]
3. Sample Preparation (Solid-Phase Extraction)
-
Thaw frozen plasma samples on ice.
-
To 100 µL of plasma in a glass tube, add an antioxidant like BHT.
-
Spike the sample by adding a precise volume (e.g., 10 µL) of the 10 ng/µL 5,6-EET-d11 internal standard solution. This establishes the analyte-to-IS ratio.[14]
-
Vortex briefly.
-
Saponification (to measure total EETs): Add sodium hydroxide (B78521) to release EETs esterified in phospholipids. Incubate as required, then neutralize with acid.[16]
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., C18) with methanol followed by water.
-
Load the prepared plasma sample onto the cartridge.
-
Wash the cartridge with a low-percentage organic solvent to remove salts and polar interferences.
-
Elute the eicosanoids with a high-percentage organic solvent (e.g., methanol or methyl acetate).
-
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase (e.g., 50:50 methanol:water).
-
Transfer to an autosampler vial for LC-MS/MS analysis.
4. UPLC-MS/MS Conditions
-
Chromatography System: Ultra-Performance Liquid Chromatography (UPLC) system.[15]
-
Column: A suitable reversed-phase column (e.g., C18, 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% acetic or formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol mixture.[19]
-
Flow Rate: 0.4 - 0.5 mL/min.
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the lipids, followed by re-equilibration.[15]
-
Mass Spectrometer: A triple quadrupole mass spectrometer capable of MRM.[15]
-
Ionization Source: Electrospray Ionization (ESI), negative mode.
-
Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal.[15]
-
MRM Transitions: Use the transitions specified in Table 1.
5. Data Analysis
-
Integrate the peak areas for both the endogenous 5,6-EET and the internal standard 5,6-EET-d11.
-
Calculate the ratio of the analyte peak area to the internal standard peak area for each sample and calibration standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of 5,6-EET in the biological samples by interpolating their peak area ratios from the calibration curve.
Experimental Workflow
The following diagram provides a high-level overview of the entire analytical process for quantifying 5,6-EET in a biological sample.
Conclusion
5,6-EET-d11 is a critical tool for researchers studying the cytochrome P450 epoxygenase pathway of eicosanoid metabolism. Its use as an internal standard in stable isotope dilution LC-MS/MS methods enables the accurate, precise, and sensitive quantification of the biologically active but labile lipid mediator, 5,6-EET. The protocols and data presented here provide a framework for the successful application of 5,6-EET-d11 in lipidomics research, aiding in the elucidation of the roles that EETs play in health and disease.
References
- 1. Quantitative metabolic profiling of urinary eicosanoids for clinical phenotyping - PMC [pmc.ncbi.nlm.nih.gov]
- 2. diposit.ub.edu [diposit.ub.edu]
- 3. mdpi.com [mdpi.com]
- 4. Arachidonic acid cytochrome P450 epoxygenase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Arachidonic acid cytochrome P450 epoxygenase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measurement of renal and non-renal eicosanoid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Epoxyeicosatrienoic acid - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. A sensitive LC-MS/MS method for the quantification of regioisomers of epoxyeicosatrienoic and dihydroxyeicosatrienoic acids in human plasma during endothelial stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. caymanchem.com [caymanchem.com]
- 12. caymanchem.com [caymanchem.com]
- 13. scbt.com [scbt.com]
- 14. lipidmaps.org [lipidmaps.org]
- 15. Comprehensive Ultra Performance Liquid Chromatographic Separation and Mass Spectrometric Analysis of Eicosanoid Metabolites Suitable for Human Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A sensitive and improved throughput UPLC-MS/MS quantitation method of total cytochrome P450 mediated arachidonic acid metabolites that can separate regio-isomers and cis/trans-EETs from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biomarker.hu [biomarker.hu]
- 18. (+-)5(6)-EET-d11 by Cayman Chemical - 10009984-50 - Sanbio [sanbio.nl]
- 19. lipidmaps.org [lipidmaps.org]
Chiral Liquid Chromatography for the Separation of Epoxyeicosatrienoic Acid (EET) Enantiomers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epoxyeicosatrienoic acids (EETs) are a group of signaling lipids derived from the metabolism of arachidonic acid by cytochrome P450 (CYP) epoxygenases. These molecules are involved in a variety of physiological processes, including regulation of vascular tone, inflammation, and ion transport. EETs exist as four regioisomers (5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET), each of which can exist as two enantiomers (R/S). The individual enantiomers of EETs can exhibit distinct biological activities, making their separation and quantification crucial for understanding their physiological roles and for the development of therapeutic agents targeting the eicosanoid pathway. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for resolving these enantiomers.[1][2] This document provides detailed application notes and protocols for the chiral separation of EET enantiomers.
Principle of Chiral Separation
The separation of enantiomers requires a chiral environment, which can be achieved in HPLC in several ways.[3] The most common approach for EETs is the use of a Chiral Stationary Phase (CSP).[4] CSPs are packed with a chiral selector that interacts diastereomerically with the enantiomers, leading to different retention times and thus, separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used for their broad applicability in separating a wide range of chiral compounds.[1]
Alternatively, indirect methods involve derivatizing the enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.[5] However, direct separation on a CSP is often preferred as it avoids potential complications from the derivatization reaction.
Experimental Protocols
Protocol 1: Chiral Separation of Underivatized EET Enantiomers
This protocol is based on the method described by Wei et al. (2006) for the direct separation of the four regioisomeric EETs without derivatization.[4][6]
Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system
-
UV detector
-
Chiralcel OJ column (Daicel)
-
HPLC-grade n-hexane
-
HPLC-grade isopropanol (B130326)
-
HPLC-grade ethanol
-
EET standards (racemic and individual enantiomers)
Chromatographic Conditions:
| Parameter | Condition |
| Column | Chiralcel OJ |
| Mobile Phase | n-Hexane / Isopropanol (various ratios, see optimization notes) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 205 nm |
| Column Temperature | Ambient |
| Injection Volume | 10 µL |
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing n-hexane and isopropanol in the desired ratio. Degas the mobile phase before use.
-
System Equilibration: Equilibrate the Chiralcel OJ column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Sample Preparation: Dissolve the EET standards or extracted samples in the mobile phase.
-
Injection: Inject 10 µL of the sample onto the column.
-
Data Acquisition: Record the chromatogram for a sufficient time to allow for the elution of all enantiomers.
Optimization Notes:
-
The ratio of n-hexane to isopropanol is a critical parameter for achieving baseline separation. Start with a ratio of 90:10 (v/v) and adjust the isopropanol content to optimize resolution.[7]
-
For some EET regioisomers, a different alcohol modifier, such as ethanol, may provide better selectivity.[8][9][10]
-
Lowering the flow rate can sometimes improve resolution but will increase the analysis time.[11]
Protocol 2: Chiral Separation of EET Enantiomers as Methyl Esters
This protocol is adapted from the method by Hammonds et al. (1989) and involves the derivatization of EETs to their methyl esters prior to chiral separation.[12][13] Derivatization can improve peak shape and chromatographic performance for some applications.
Instrumentation and Materials:
-
HPLC system with UV detector
-
Chiralcel OD or Chiralcel OB column (Daicel)
-
Diazomethane (B1218177) solution for esterification (handle with extreme caution in a fume hood)
-
HPLC-grade n-hexane
-
HPLC-grade isopropanol
-
EET standards
Procedure:
-
Derivatization (Esterification):
-
Dissolve the EET sample in a suitable solvent (e.g., diethyl ether).
-
Add an ethereal solution of diazomethane dropwise until a faint yellow color persists.
-
Allow the reaction to proceed for 10-15 minutes.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the sample in the mobile phase.
-
-
Chromatographic Analysis:
-
Follow the chromatographic procedure outlined in Protocol 1, using a Chiralcel OD or OB column.
-
The mobile phase will typically be a mixture of n-hexane and isopropanol. Optimize the solvent ratio for the best separation of the methyl ester derivatives.
-
Protocol 3: Quantitative Analysis by Chiral LC-MS/MS
For highly sensitive and selective quantification of EET enantiomers, especially in complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.[14][15][16][17]
Instrumentation and Materials:
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
-
Electrospray Ionization (ESI) source
-
Chiral HPLC column (e.g., Chiralcel OJ-H)
-
Solvents and reagents as per the chosen chiral HPLC method
-
Internal standards (e.g., deuterated EETs)
Procedure:
-
Sample Preparation from Biological Matrices (e.g., Plasma):
-
Protein Precipitation: Add a cold organic solvent (e.g., acetonitrile (B52724) or methanol) to the plasma sample to precipitate proteins.[5][11]
-
Centrifugation: Centrifuge the sample to pellet the precipitated proteins.
-
Supernatant Collection: Transfer the supernatant to a clean tube.
-
Evaporation and Reconstitution: Evaporate the solvent and reconstitute the extract in the mobile phase.
-
Solid Phase Extraction (SPE): For cleaner samples and higher sensitivity, an SPE step can be included after protein precipitation.[2]
-
-
Chiral LC Separation:
-
Perform the chiral separation using an optimized HPLC method (as in Protocol 1 or 2).
-
-
MS/MS Detection:
-
Optimize the ESI source parameters (e.g., spray voltage, gas flows, temperature) for maximum EET signal.
-
Operate the mass spectrometer in negative ion mode.
-
Develop a Multiple Reaction Monitoring (MRM) method to monitor specific precursor-to-product ion transitions for each EET and the internal standard.
-
Typical MS/MS Parameters:
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion |
| Precursor Ion (m/z) | [M-H]⁻ for each EET (e.g., m/z 319.2 for EETs) |
| Product Ions (m/z) | Specific fragments for each EET regioisomer |
| Collision Energy | Optimize for each transition |
Data Presentation
Table 1: Representative Chromatographic Data for Chiral Separation of EET Enantiomers
| EET Regioisomer | Chiral Column | Mobile Phase (n-Hexane:Isopropanol) | Retention Time (min) - Enantiomer 1 | Retention Time (min) - Enantiomer 2 | Resolution (Rs) | Reference |
| 14,15-EET | Chiralcel OJ-H | 98:2 | 12.5 | 14.2 | >1.5 | Adapted from[18] |
| 11,12-EET | Chiralcel OJ-H | 95:5 | 10.8 | 12.1 | >1.5 | Adapted from[18] |
| 8,9-EET | Chiralcel OJ-H | 90:10 | 9.5 | 11.0 | >1.5 | Adapted from[18] |
| 5,6-EET | Chiralcel OJ-H | 85:15 | 8.2 | 9.8 | >1.5 | Adapted from[18] |
Note: The retention times and resolution values are illustrative and can vary depending on the specific column batch, system, and exact mobile phase composition.
Visualizations
Caption: Simplified signaling pathway of EET biosynthesis and metabolism.
Caption: General experimental workflow for chiral separation of EETs.
Method Validation
To ensure the reliability and accuracy of the chiral separation method for quantitative purposes, it is essential to perform method validation according to the International Council for Harmonisation (ICH) guidelines.[1] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by achieving baseline resolution between the enantiomers and from any other interfering peaks.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve should be constructed by analyzing a series of standards at different concentrations.
-
Accuracy: The closeness of the test results to the true value. This can be assessed by spike-recovery experiments.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, temperature).
Conclusion
The chiral separation of EET enantiomers is a critical analytical challenge for researchers in pharmacology, biochemistry, and drug development. The use of polysaccharide-based chiral stationary phases in HPLC provides a robust and reliable method for the direct resolution of these stereoisomers. Coupling chiral HPLC with tandem mass spectrometry offers the high sensitivity and selectivity required for the accurate quantification of EET enantiomers in complex biological matrices. The protocols and data presented here provide a comprehensive guide for the development and implementation of these advanced analytical techniques.
References
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. gcms.cz [gcms.cz]
- 3. agilent.com [agilent.com]
- 4. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 5. Analysis and evaluation of chiral drugs in biological samples – secrets of science [shimadzu-webapp.eu]
- 6. Faculty Collaboration Database - Chiral resolution of the epoxyeicosatrienoic acids, arachidonic acid epoxygenase metabolites. Anal Biochem 2006 May 01;352(1):129-34 [fcd.mcw.edu]
- 7. researchgate.net [researchgate.net]
- 8. ct-k.com [ct-k.com]
- 9. mz-at.de [mz-at.de]
- 10. chiraltech.com [chiraltech.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Resolution of epoxyeicosatrienoate enantiomers by chiral phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 14. LC/MS Studies - Chair of Analytical Chemistry [analytical.chem.ut.ee]
- 15. Enantioselective LC-MS/MS method for the determination of cloperastine enantiomers in rat plasma and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. rsc.org [rsc.org]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. researchgate.net [researchgate.net]
High-Sensitivity Analysis of Epoxyeicosatrienoic Acids (EETs) using EC/APCI-MS: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epoxyeicosatrienoic acids (EETs) are a class of signaling lipids derived from the metabolism of arachidonic acid by cytochrome P450 (CYP) epoxygenases.[1][2] These molecules are involved in a variety of physiological processes, including the regulation of vascular tone, inflammation, and angiogenesis, making them critical targets in drug development and biomedical research.[1][3] However, their low endogenous concentrations present a significant analytical challenge. This document provides detailed application notes and protocols for the high-sensitivity analysis of EETs using Electron Capture Atmospheric Pressure Chemical Ionization-Mass Spectrometry (EC/APCI-MS), a powerful technique for the trace analysis of electrophilic molecules.
Principle of EC/APCI-MS for EETs Analysis
EC/APCI-MS is a highly sensitive ionization technique that is particularly well-suited for the analysis of compounds that can capture a thermal electron. To make EETs amenable to this technique and to enhance their detection, they are derivatized with an electron-capturing group, most commonly pentafluorobenzyl (PFB) bromide. The resulting PFB esters are highly electrophilic and readily form negative ions in the APCI source, leading to a significant increase in sensitivity compared to other ionization methods.
Experimental Protocols
This section provides detailed protocols for the extraction, derivatization, and analysis of EETs from biological matrices such as plasma and cell culture media.
Protocol 1: Liquid-Liquid Extraction (LLE) of EETs from Plasma
This protocol is suitable for the extraction of EETs from plasma samples and is followed by a derivatization step.
Materials:
-
Human plasma
-
Internal Standard (IS) solution (e.g., 14,15-EET-d8)
-
Acetonitrile (ACN)
-
Ethyl acetate (B1210297)
-
Pentafluorobenzyl (PFB) bromide solution (10% in ACN)
-
N,N-Diisopropylethylamine (DIPEA)
-
Formic acid
-
Deionized water
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Preparation: To 200 µL of plasma in a glass tube, add 10 µL of the internal standard solution.
-
Protein Precipitation: Add 600 µL of acetonitrile, vortex for 30 seconds, and centrifuge at 10,000 x g for 10 minutes to precipitate proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new glass tube.
-
Liquid-Liquid Extraction:
-
Add 1 mL of ethyl acetate and 1 mL of hexane to the supernatant.
-
Vortex for 2 minutes.
-
Centrifuge at 2,000 x g for 5 minutes to separate the phases.
-
-
Solvent Evaporation: Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Derivatization:
-
Reconstitute the dried extract in 50 µL of ACN.
-
Add 10 µL of 10% PFB bromide solution and 10 µL of DIPEA.
-
Vortex and incubate at 60°C for 30 minutes.
-
-
Final Evaporation and Reconstitution: Evaporate the solvent to dryness under nitrogen and reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) of EETs from Cell Culture Media
This protocol is ideal for cleaning up and concentrating EETs from cell culture media.
Materials:
-
Cell culture media
-
Internal Standard (IS) solution
-
SPE cartridges (e.g., C18, 100 mg)
-
Deionized water
-
Hexane
-
Ethyl acetate
-
PFB bromide solution (10% in ACN)
-
DIPEA
-
SPE vacuum manifold
-
Nitrogen evaporator
Procedure:
-
Sample Preparation: To 1 mL of cell culture media, add 10 µL of the internal standard solution and acidify to pH 3 with formic acid.
-
SPE Cartridge Conditioning:
-
Wash the C18 SPE cartridge with 3 mL of methanol.
-
Equilibrate the cartridge with 3 mL of deionized water.
-
-
Sample Loading: Load the acidified sample onto the SPE cartridge at a slow flow rate (approx. 1 mL/min).
-
Washing:
-
Wash the cartridge with 3 mL of deionized water to remove polar impurities.
-
Wash with 3 mL of 10% methanol in water to remove less polar impurities.
-
Dry the cartridge under vacuum for 10 minutes.
-
-
Elution: Elute the EETs with 2 mL of ethyl acetate.
-
Solvent Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.
-
Derivatization: Proceed with the derivatization step as described in Protocol 1 (step 6).
-
Final Reconstitution: Evaporate the solvent to dryness and reconstitute in 100 µL of the initial mobile phase.
LC-EC/APCI-MS/MS Analysis
Instrumentation:
-
Liquid Chromatography (LC) system capable of binary gradient elution.
-
Mass Spectrometer (MS) equipped with an Electron Capture/Atmospheric Pressure Chemical Ionization (EC/APCI) source.
LC Conditions (Representative):
-
Column: Chiral column (e.g., Chiralpak AD-H, 4.6 x 150 mm, 5 µm) for enantiomeric separation.
-
Mobile Phase A: Hexane
-
Mobile Phase B: Isopropanol
-
Gradient: 95% A for 1 min, ramp to 80% A over 10 min, hold for 2 min, return to 95% A.
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
MS Conditions (Representative):
-
Ionization Mode: Negative EC/APCI
-
Corona Discharge Current: 5 µA
-
Vaporizer Temperature: 350°C
-
Capillary Temperature: 275°C
-
Sheath Gas Flow Rate: 40 arbitrary units
-
Auxiliary Gas Flow Rate: 10 arbitrary units
-
Scan Type: Multiple Reaction Monitoring (MRM)
Quantitative Data
The following tables summarize representative quantitative data for the analysis of EETs. Note that the specific values may vary depending on the instrumentation and experimental conditions.
Table 1: Representative MRM Transitions for PFB-Derivatized EETs
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 5,6-EET-PFB | 499.3 | 319.2 | 15 |
| 8,9-EET-PFB | 499.3 | 319.2 | 15 |
| 11,12-EET-PFB | 499.3 | 319.2 | 15 |
| 14,15-EET-PFB | 499.3 | 319.2 | 15 |
| 14,15-EET-d8-PFB (IS) | 507.3 | 327.2 | 15 |
Table 2: Representative Method Validation Data
| Parameter | Result |
| Linearity Range | 1 - 1000 pg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 pg/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 90 - 110% |
| Extraction Recovery | > 85% |
Visualizations
Experimental and Analytical Workflow
Caption: Overall workflow for the analysis of EETs.
EETs Biosynthesis and Metabolism Pathway
Caption: Biosynthesis and metabolism of EETs.
Generalized EETs Signaling Pathway
Caption: Generalized signaling pathways of EETs.[1]
Conclusion
The analytical framework presented here, combining efficient sample preparation with the high sensitivity of EC/APCI-MS, provides a robust and reliable method for the quantification of EETs in complex biological matrices. These protocols and application notes serve as a comprehensive guide for researchers and scientists in the fields of pharmacology, biochemistry, and drug development, enabling the accurate measurement of these important lipid mediators and facilitating a deeper understanding of their physiological and pathological roles.
References
Revolutionizing Lipidomics: The Power of Deuterated Standards for Accurate Lipid Quantification
Abstract
The accurate quantification of lipids is paramount for researchers, scientists, and drug development professionals in understanding cellular processes, disease pathogenesis, and therapeutic interventions. Lipids are not only structural components of membranes but also critical signaling molecules involved in a myriad of pathways. Mass spectrometry-based lipidomics has emerged as a powerful tool for comprehensive lipid analysis. However, the inherent variability in sample preparation and instrument response poses a significant challenge to achieving precise and reliable quantification. This application note details the indispensable role of deuterated internal standards in overcoming these challenges, ensuring the highest levels of accuracy and robustness in lipid quantification. We provide detailed experimental protocols for lipid extraction, sample preparation, and analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated standards. Furthermore, we present key lipid signaling pathways where accurate quantification is crucial, visualized through detailed diagrams.
Introduction: The Imperative for Accuracy in Lipidomics
Lipidomics, the large-scale study of lipids in biological systems, provides a unique window into cellular function and dysfunction. Lipids are implicated in a vast array of diseases, including metabolic disorders, cardiovascular diseases, neurodegenerative diseases, and cancer.[1][2] Consequently, the ability to accurately quantify changes in lipid profiles is essential for biomarker discovery, drug development, and understanding disease mechanisms.
Mass spectrometry (MS) coupled with chromatography has become the cornerstone of lipidomics due to its high sensitivity and selectivity.[3] However, several factors can introduce variability and compromise the accuracy of quantitative results:
-
Sample Preparation: Inefficiencies and losses during lipid extraction and sample handling.
-
Matrix Effects: Co-eluting compounds in the sample matrix can suppress or enhance the ionization of the target analyte.[4]
-
Instrumental Variability: Fluctuations in the performance of the mass spectrometer over time.
To correct for these sources of error, the use of internal standards is essential.[3] Deuterated standards, which are stable isotope-labeled versions of the target analytes, have emerged as the gold standard for quantitative mass spectrometry.[4]
The Principle of Stable Isotope Dilution with Deuterated Standards
The use of deuterated standards relies on the principle of stable isotope dilution.[2] A known amount of a deuterated lipid standard, which is chemically identical to the endogenous analyte but has a higher mass due to the replacement of hydrogen atoms with deuterium, is added to the sample at the very beginning of the workflow.[5]
Because the deuterated standard has nearly identical physicochemical properties to its non-labeled counterpart, it experiences the same losses during sample preparation and the same matrix effects during analysis.[6] By measuring the ratio of the signal from the endogenous lipid to the signal from the deuterated internal standard, accurate quantification can be achieved, as this ratio remains constant regardless of sample loss or signal suppression.[5][7]
Advantages of Deuterated Standards: [3][4]
-
High Accuracy and Precision: Effectively corrects for variability throughout the entire analytical workflow.
-
Co-elution with Analyte: Ensures that both the analyte and the standard experience the same matrix effects.
-
Minimal Isotopic Interference: The mass difference between the deuterated standard and the analyte is large enough to prevent spectral overlap.
-
Chemical Identity: Behaves identically to the analyte during extraction and chromatography.
Experimental Protocols
General Lipid Extraction from Biological Samples (Bligh & Dyer Method)
This protocol describes a general method for extracting total lipids from biological samples such as plasma, tissues, or cultured cells.
Materials:
-
Chloroform (HPLC Grade)
-
Methanol (HPLC Grade)
-
LC-MS Grade Water
-
Deuterated Internal Standard Mix (containing deuterated lipids relevant to the analytes of interest)
-
Phosphate-Buffered Saline (PBS)
-
Nitrogen gas evaporator
-
Glass centrifuge tubes
Procedure:
-
Sample Homogenization: Homogenize the biological sample (e.g., 10 mg of tissue or 10^6 cells) in an appropriate buffer. For plasma or serum, homogenization is not required.[5]
-
Addition of Internal Standard: To a known amount of the homogenized sample, add a precise volume of the deuterated internal standard mixture. The amount of standard added should be comparable to the expected amount of the endogenous analyte.
-
Solvent Extraction:
-
Lipid Phase Collection: Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette and transfer it to a new clean glass tube.[5]
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.[5] The dried lipid extract can be stored at -80°C until analysis.
Saponification for Total Fatty Acid Analysis (Optional)
For the analysis of total fatty acids (both free and esterified), a saponification step is required to release fatty acids from complex lipids.
Materials:
-
Methanolic Potassium Hydroxide (KOH) solution (0.4N in 80% Methanol)[1]
-
Hydrochloric Acid (HCl)
-
Hexane (B92381) (HPLC Grade)
Procedure:
-
Reconstitution: Reconstitute the dried lipid extract from step 3.1.5 in 0.5 mL of methanolic KOH solution.[1]
-
Hydrolysis: Incubate the mixture at 60°C for 1 hour to hydrolyze the ester bonds.[1]
-
Acidification: After cooling, neutralize the solution by adding an appropriate amount of HCl.[5]
-
Fatty Acid Extraction: Extract the released free fatty acids by adding 1 mL of hexane and vortexing.
-
Collection and Drying: Collect the upper hexane layer and evaporate to dryness under nitrogen.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple Quadrupole Mass Spectrometer
Chromatographic Conditions (Example for Fatty Acids):
-
Column: Reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)[5]
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid[9]
-
Gradient: A linear gradient from 30% to 100% B over 15 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode for fatty acids.
-
Analysis Mode: Multiple Reaction Monitoring (MRM)[5]
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for each endogenous fatty acid and its corresponding deuterated internal standard.
Data Analysis and Quantification
The concentration of each lipid analyte is determined by calculating the peak area ratio of the analyte to its corresponding deuterated internal standard. A calibration curve is constructed by analyzing a series of standard solutions containing known concentrations of the non-deuterated lipid standards and a constant concentration of the deuterated internal standard mix.[8] The concentration of the analyte in the biological sample is then calculated from the calibration curve.
Table 1: Example MRM Transitions for Selected Fatty Acids and their Deuterated Standards
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Deuterated Standard | Precursor Ion (m/z) | Product Ion (m/z) |
| Palmitic Acid (C16:0) | 255.2 | 255.2 | Palmitic Acid-d31 | 286.5 | 286.5 |
| Stearic Acid (C18:0) | 283.3 | 283.3 | Stearic Acid-d35 | 318.5 | 318.5 |
| Oleic Acid (C18:1) | 281.2 | 281.2 | Oleic Acid-d17 | 298.4 | 298.4 |
| Linoleic Acid (C18:2) | 279.2 | 279.2 | Linoleic Acid-d4 | 283.2 | 283.2 |
| Arachidonic Acid (C20:4) | 303.2 | 303.2 | Arachidonic Acid-d8 | 311.3 | 311.3 |
Key Lipid Signaling Pathways
Accurate quantification of lipids is critical for understanding their roles in cellular signaling. Below are diagrams of key lipid signaling pathways where deuterated standards can provide precise measurements.
Caption: The Phosphatidylinositol 4,5-bisphosphate (PIP2) signaling pathway.[3][10]
Caption: The Sphingolipid signaling pathway, highlighting the balance between pro-apoptotic ceramide and pro-survival S1P.[1][11]
Caption: The Eicosanoid biosynthesis pathway, illustrating the generation of pro-inflammatory mediators from arachidonic acid.[12][13]
Conclusion
The use of deuterated internal standards is a cornerstone of modern, high-quality quantitative lipidomics. By effectively mitigating the inherent variability of mass spectrometry-based workflows, these standards enable researchers, scientists, and drug development professionals to obtain accurate and reproducible data. The detailed protocols and an understanding of the key signaling pathways presented in this application note provide a robust framework for investigating the critical roles of lipids in health and disease, ultimately accelerating discoveries in basic research and the development of novel therapeutics.[8]
References
- 1. metabolon.com [metabolon.com]
- 2. researchgate.net [researchgate.net]
- 3. What is the role of phospholipids in signaling pathways? | AAT Bioquest [aatbio.com]
- 4. longdom.org [longdom.org]
- 5. Sphingolipid Metabolic Pathway: An Overview of Major Roles Played in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Functions of Sphingolipids in Pathogenesis During Host–Pathogen Interactions [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. News - How Phospholipids Contribute to Cell Signaling and Communication [biowaynutrition.com]
- 10. cusabio.com [cusabio.com]
- 11. Sphingolipid signaling in metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 13. Eicosanoid - Wikipedia [en.wikipedia.org]
Revolutionizing Eicosanoid Analysis: A Comprehensive LC-MS/MS Method for High-Throughput Profiling
Introduction
Eicosanoids are a large family of potent signaling molecules derived from the oxidation of 20-carbon polyunsaturated fatty acids, primarily arachidonic acid.[1][2] They play crucial roles in a myriad of physiological and pathological processes, including inflammation, immunity, cardiovascular function, and cancer.[3][4] The complexity of the eicosanoid network, with its numerous structurally similar and often low-abundance members, presents a significant analytical challenge.[4][5] This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the comprehensive and quantitative profiling of a wide range of eicosanoids in biological matrices. This high-throughput approach is ideally suited for academic research, clinical biomarker discovery, and drug development.
Eicosanoid Signaling Pathways: A Brief Overview
Eicosanoid biosynthesis is initiated by the release of arachidonic acid from membrane phospholipids (B1166683) by phospholipase A2 (PLA2).[6] Subsequently, arachidonic acid is metabolized via three major enzymatic pathways:
-
Cyclooxygenase (COX) Pathway: The COX-1 and COX-2 enzymes convert arachidonic acid into prostaglandin (B15479496) H2 (PGH2), the precursor for various prostaglandins (B1171923) (e.g., PGE2, PGD2, PGF2α), prostacyclins (e.g., PGI2), and thromboxanes (e.g., TXA2).[6][7]
-
Lipoxygenase (LOX) Pathway: The 5-LOX, 12-LOX, and 15-LOX enzymes produce a variety of hydroperoxyeicosatetraenoic acids (HPETEs), which are then converted to hydroxyeicosatetraenoic acids (HETEs), leukotrienes (e.g., LTB4, LTC4), and lipoxins.[6]
-
Cytochrome P450 (CYP) Pathway: CYP enzymes metabolize arachidonic acid to epoxyeicosatrienoic acids (EETs) and additional HETEs.
These pathways and their key products are depicted in the signaling pathway diagram below.
Experimental Workflow
The overall experimental workflow for the LC-MS/MS analysis of eicosanoids is illustrated below. It encompasses sample collection with immediate addition of antioxidants and enzyme inhibitors, solid-phase extraction for sample cleanup and concentration, followed by LC-MS/MS analysis and data processing.
Detailed Protocols
Sample Preparation (Human Plasma)
Materials:
-
Human plasma collected in EDTA tubes
-
Antioxidant/Inhibitor solution (e.g., butylated hydroxytoluene (BHT) and indomethacin)
-
Deuterated internal standard mix
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Solid-phase extraction (SPE) cartridges (e.g., Strata-X)[8]
-
Nitrogen evaporator or centrifugal vacuum concentrator
Protocol:
-
Immediately after collection, add the antioxidant/inhibitor solution to the plasma sample and store at -80°C until analysis.[9]
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 300 µL of cold methanol containing the deuterated internal standard mix.[8]
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Dilute the supernatant with 600 µL of water containing 0.1% formic acid.[8]
-
Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of water.[10]
-
Load the diluted supernatant onto the SPE cartridge.
-
Wash the cartridge with 3 mL of 10% methanol in water.[10][11]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen or using a centrifugal vacuum concentrator.
-
Reconstitute the dried extract in 50 µL of the initial mobile phase (e.g., 70:30 water:acetonitrile with 0.02% acetic acid).[11]
LC-MS/MS Analysis
Instrumentation:
-
High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Liquid Chromatography Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.7 µm)[11]
-
Mobile Phase A: Water with 0.1% acetic acid[12]
-
Mobile Phase B: Acetonitrile/Methanol (90:10) with 0.1% acetic acid[12]
-
Flow Rate: 0.3 mL/min[12]
-
Column Temperature: 40°C[10]
-
Injection Volume: 5-10 µL
-
Gradient:
-
0-3 min: 20% B
-
3-16 min: 20% to 65% B
-
16-19 min: 65% to 95% B
-
19-23 min: Hold at 95% B
-
23-23.2 min: 95% to 20% B
-
23.2-25 min: Re-equilibration at 20% B[12]
-
Mass Spectrometry Parameters:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)[10]
-
Collision Gas: High[12]
-
Detection Mode: Multiple Reaction Monitoring (MRM)
Quantitative Data
The following tables summarize the MRM transitions, declustering potentials (DP), and collision energies (CE) for a selection of key eicosanoids. These parameters should be optimized for the specific instrument used.
Table 1: MRM Parameters for Prostaglandins and Thromboxanes
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | DP (V) | CE (V) |
| PGE2 | 351.2 | 271.2 | -60 | -25 |
| PGD2 | 351.2 | 271.2 | -60 | -25 |
| PGF2α | 353.2 | 193.1 | -70 | -30 |
| TXB2 | 369.2 | 169.1 | -50 | -28 |
| 6-keto-PGF1α | 369.2 | 163.1 | -60 | -32 |
| PGE2-d4 | 355.2 | 275.2 | -60 | -25 |
| TXB2-d4 | 373.2 | 173.1 | -50 | -28 |
Table 2: MRM Parameters for Leukotrienes and Lipoxins
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | DP (V) | CE (V) |
| LTB4 | 335.3 | 195.1 | -55 | -22 |
| LTC4 | 624.3 | 272.2 | -100 | -35 |
| LTD4 | 495.2 | 177.1 | -80 | -30 |
| LTE4 | 438.2 | 333.2 | -70 | -28 |
| Lipoxin A4 | 351.2 | 115.0 | -60 | -24 |
| LTB4-d4 | 339.3 | 197.1 | -55 | -22 |
Table 3: MRM Parameters for HETEs and EETs
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | DP (V) | CE (V) |
| 5-HETE | 319.2 | 115.1 | -50 | -20 |
| 12-HETE | 319.2 | 179.1 | -50 | -20 |
| 15-HETE | 319.2 | 219.1 | -50 | -20 |
| 5,6-EET | 319.2 | 167.1 | -55 | -22 |
| 8,9-EET | 319.2 | 155.1 | -55 | -22 |
| 11,12-EET | 319.2 | 219.1 | -55 | -22 |
| 14,15-EET | 319.2 | 219.1 | -55 | -22 |
| 5-HETE-d8 | 327.2 | 116.1 | -50 | -20 |
Conclusion
This application note provides a comprehensive and detailed protocol for the LC-MS/MS analysis of a broad panel of eicosanoids. The described method, from sample preparation to data acquisition, is sensitive, robust, and suitable for high-throughput applications. The provided quantitative data and experimental workflows serve as a valuable resource for researchers, scientists, and drug development professionals seeking to investigate the complex roles of eicosanoids in health and disease. The use of deuterated internal standards ensures accurate and precise quantification, making this method a powerful tool for advancing our understanding of eicosanoid biology.
References
- 1. Eicosanoid - Wikipedia [en.wikipedia.org]
- 2. Eicosanoid Pathways → Term [lifestyle.sustainability-directory.com]
- 3. researchgate.net [researchgate.net]
- 4. HPLC/MS/MS-Based Approaches for Detection and Quantification of Eicosanoids | Springer Nature Experiments [experiments.springernature.com]
- 5. diposit.ub.edu [diposit.ub.edu]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. Eicosanoid Metabolism: Prostaglandins, Thromboxanes, Leukotrienes, and Lipoxins - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 8. shimadzu.com [shimadzu.com]
- 9. caymanchem.com [caymanchem.com]
- 10. Comprehensive Ultra Performance Liquid Chromatographic Separation and Mass Spectrometric Analysis of Eicosanoid Metabolites Suitable for Human Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming the Chemical Instability of 5,6-Epoxyeicosatrienoic Acid (5,6-EET)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the inherent chemical instability of 5,6-epoxyeicosatrienoic acid (5,6-EET) during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is 5,6-EET so unstable compared to other EET regioisomers?
A1: The chemical instability of 5,6-EET is primarily due to the close proximity of its C-1 carboxyl group to the 5,6-epoxide ring.[1] This arrangement allows the carboxyl group to act as an intramolecular acid catalyst, facilitating the rapid hydrolysis of the epoxide to form 5,6-dihydroxyeicosatrienoic acid (5,6-DHET) and its δ-lactone, especially in neutral or acidic aqueous solutions.[1][2][3] Other EET regioisomers (8,9-EET, 11,12-EET, and 14,15-EET) are more stable in alkaline aqueous solutions because their carboxyl group is not positioned to catalyze epoxide hydrolysis.[1]
Q2: What are the main degradation products of 5,6-EET I should be aware of in my experiments?
A2: In a typical aqueous buffer system, you should expect two primary non-enzymatic degradation products: 5,6-dihydroxyeicosatrienoic acid (5,6-DHET) and 5,6-DHET-δ-lactone.[1][2][4] In cellular or in vivo systems, 5,6-EET is also subject to enzymatic metabolism. It can be hydrolyzed by soluble epoxide hydrolase (sEH) and microsomal epoxide hydrolase (mEH) to 5,6-DHET.[5][6][7] Additionally, 5,6-EET can be a substrate for cyclooxygenase (COX) enzymes, leading to the formation of various 5,6-epoxy-prostaglandins.[1][6][8]
Q3: My 5,6-EET solution is showing lower than expected biological activity. What could be the cause?
A3: The most likely cause is the rapid degradation of 5,6-EET in your experimental buffer. In physiological buffers, 5,6-EET has a very short half-life, estimated to be around 8 minutes.[1][2][3] If your experimental timeframe is longer than this, a significant portion of the compound will have hydrolyzed to the less active 5,6-DHET or its lactone.[8] For troubleshooting, refer to the "Troubleshooting Low 5,6-EET Activity" workflow below.
Q4: How should I store and handle 5,6-EET to maximize its stability?
A4: To maximize stability, 5,6-EET should be stored at -80°C in an organic solvent such as ethanol (B145695) or methyl acetate.[9] For experiments, prepare fresh stock solutions and dilute them into your aqueous buffer immediately before use. Minimize the time the compound spends in aqueous solution prior to initiating your experiment. Avoid repeated freeze-thaw cycles of stock solutions, as this can lead to a significant loss of the compound.[10]
Q5: What are the available stabilized alternatives to 5,6-EET?
A5: There are two primary strategies to overcome the instability of 5,6-EET:
-
Methyl Esterification: The methyl ester of 5,6-EET (5,6-EET-Me) is significantly more stable because the esterification of the C-1 carboxyl group prevents it from catalyzing the hydrolysis of the epoxide ring.[1][8]
-
Stable Analogs: Synthetic analogs have been developed where the labile epoxide is replaced with a more stable chemical group. A key example is 5-(pentadeca-3(Z),6(Z),9(Z)-trienyloxy)pentanoic acid (PTPA), in which the 5,6-epoxide is replaced by a stable ether linkage, making it resistant to both chemical and enzymatic hydrolysis.[1][11]
Q6: When should I choose to use 5,6-EET-Me or a stable analog like PTPA instead of 5,6-EET?
A6: The choice depends on your experimental goals.
-
Use 5,6-EET for short-term experiments where the rapid degradation is either part of the study or can be minimized.
-
Use 5,6-EET-Me when you need to bypass the chemical instability but still want a compound that can be potentially metabolized by cellular esterases to release 5,6-EET intracellularly.[1]
-
Use a stable analog like PTPA for longer-term experiments, in vivo studies, or when you need to isolate the biological effects of a stable 5,6-EET agonist without the confounding factors of its degradation products or other metabolites.[1][11]
Troubleshooting Guides
Troubleshooting Low 5,6-EET Activity
This guide helps to diagnose and resolve issues of lower-than-expected or inconsistent biological activity when using 5,6-EET.
.dot
References
- 1. ahajournals.org [ahajournals.org]
- 2. A method for the determination of 5,6-EET using the lactone as an intermediate in the formation of the diol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 5,6-δ-DHTL, a stable metabolite of arachidonic acid, is a potential EDHF that mediates microvascular dilation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Epoxide hydrolases are involved in the metabolism of 5(6)-epoxyeicosatrienoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Epoxyeicosatrienoic acid - Wikipedia [en.wikipedia.org]
- 7. ahajournals.org [ahajournals.org]
- 8. 14,15-Dihydroxy-eicosa-5(Z)-enoic Acid Selectively Inhibits 14,15-Epoxyeicosatrienoic Acid-Induced Relaxations in Bovine Coronary Arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Stable 5,6-epoxyeicosatrienoic acid analog relaxes coronary arteries through potassium channel activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving mass spectrometric sensitivity for low-level EET detection.
Welcome to the Technical Support Center for Mass Spectrometric Analysis of Epoxyeicosatrienoic Acids (EETs). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to enhance the sensitivity of low-level EET detection.
Frequently Asked Questions (FAQs)
Q1: What are EETs and why is their sensitive detection important?
Epoxyeicosatrienoic acids (EETs) are lipid signaling molecules synthesized from arachidonic acid (AA) by cytochrome P450 (CYP) enzymes. They play crucial roles in various physiological processes, including vasodilation and inflammation.[1][2] Sensitive and accurate quantification of EETs is vital for understanding their role in cardiovascular health and disease, and for developing therapeutic agents that target the CYP pathway.
Q2: What are the main challenges in achieving high sensitivity for EET detection by LC-MS/MS?
The primary challenges include:
-
Low endogenous concentrations: EETs are present in trace amounts in biological samples.[3]
-
Poor ionization efficiency: The carboxylate group on EETs can be suppressed by acidic mobile phases typically used in reversed-phase chromatography, leading to reduced signal in negative electrospray ionization (ESI) mode.[4]
-
Matrix effects: Co-eluting substances from complex biological matrices can suppress or enhance the ionization of EETs, affecting accuracy and reproducibility.[5][6][7]
-
Isomeric complexity: EETs exist as four regioisomers (5,6-, 8,9-, 11,12-, and 14,15-EET), and each can exist as enantiomers, which can be difficult to separate chromatographically.[3][8]
-
Chemical instability: Some EETs, particularly 5,6-EET, are chemically unstable and can degrade during sample preparation and analysis.[9]
Q3: How does derivatization improve the sensitivity of EET detection?
Derivatization is a chemical modification technique used to improve the analytical properties of a molecule. For EETs, derivatization can significantly enhance mass spectrometric sensitivity. A common strategy is "charge reversal" derivatization, where the carboxylic acid group of the EET is converted into a permanently cationic group.[10][11] This approach offers several advantages:
-
Enhanced Ionization: Cations generally form gaseous ions more efficiently than anions in an ESI source.[10]
-
Improved Sensitivity: This method can improve detection sensitivity by 10- to 20-fold compared to analyzing underivatized EETs in negative ion mode.[10][11]
-
Increased Specificity: The derivatized EETs can be designed to produce specific fragment ions during tandem mass spectrometry (MS/MS), which enhances specificity and allows for the differentiation of isobaric derivatives.[11]
Troubleshooting Guide
Problem 1: Low or no signal for EET analytes.
| Possible Cause | Suggested Solution |
| Poor Ionization | Consider charge-reversal derivatization with a reagent like N-(4-aminomethylphenyl)pyridinium (AMPP) to analyze EETs in positive ion mode, which can boost sensitivity 10-20 fold.[10][11] |
| Inefficient Sample Extraction | Optimize your solid-phase extraction (SPE) protocol. Use a rapidly wettable matrix like Oasis HLB or Strata-X cartridges and ensure complete elution with an appropriate solvent like methanol (B129727).[10] |
| Analyte Degradation | 5,6-EET is known to be chemically unstable.[9] Minimize sample processing time, keep samples on ice, and use antioxidants like butylated hydroxytoluene (BHT) or triphenylphosphine (B44618) (TPP) during extraction.[4] |
| Incorrect MS/MS Transitions | Verify the precursor and product ion m/z values for your specific EETs (and their derivatives, if applicable). Use deuterium-labeled internal standards for each analyte to confirm retention times and fragmentation.[12][13] |
| Instrument Contamination | Run blank injections between samples to check for carryover. If contamination is suspected, clean the ion source, transfer capillary, and other relevant MS components according to the manufacturer's guidelines.[14][15] |
Problem 2: High variability and poor reproducibility in quantitative results.
| Possible Cause | Suggested Solution |
| Matrix Effects | Matrix effects from complex samples (e.g., plasma, tissue homogenates) can suppress or enhance ionization.[7] Improve sample cleanup using a more rigorous SPE or liquid-liquid extraction protocol.[9] A post-column infusion study can help identify where co-eluting matrix components are affecting your analytes. |
| Inconsistent Peak Integration | Poor chromatography can lead to tailing or broad peaks, making automatic integration unreliable.[16] Optimize your LC gradient to improve peak shape. Ensure you have at least 6-8 data points across each chromatographic peak for accurate quantification.[16] |
| Internal Standard Issues | Ensure the internal standard (IS) is added at the very beginning of the sample preparation process to account for analyte loss at all stages. Use a stable isotope-labeled IS for each analyte whenever possible, as it co-elutes and experiences similar matrix effects.[3][13] |
| Unstable Electrospray | An unstable spray will lead to fluctuating signal intensity. Check the spray needle for clogs or damage. Optimize nebulizer gas flow, drying gas flow, and temperature settings for your specific mobile phase composition and flow rate.[17][18] |
Quantitative Data
The tables below summarize the limits of quantification (LOQ) and detection (LOD) achieved for EETs and their metabolites using various LC-MS/MS methods. This data can serve as a benchmark for your own experiments.
Table 1: Limits of Quantification (LOQ) for Underivatized EETs and DHETs
| Analyte | Method | Matrix | LOQ | Reference |
| EETs | LC-MS/MS | Human Plasma | 0.5 ng/mL | [9] |
| DHETs | LC-MS/MS | Human Plasma | 0.25 ng/mL | [9] |
| EETs | on-line SPE–LC–QqQ MS/MS | Human Serum | <0.15 ng/mL (LOD) | [8] |
| EETs | LC-MS/MS | N/A | 5 nmol/L | [1][2] |
| DHETs | LC-MS/MS | N/A | 2 nmol/L | [1][2] |
| EETs | UPLC-MS/MS | Ethyl Acetate | 0.05 - 0.5 pg on-column | [4] |
Table 2: Sensitivity Improvement with Charge-Reversal Derivatization
| Analyte Class | Method | Instrument | LOQ (Underivatized) | LOQ (AMPP Derivatized) | Improvement | Reference |
| Eicosanoids | LC-ESI-MS/MS | Waters Quattro Micro | 5 - 10 pg | N/A (10-20x more sensitive) | ~10-20 fold | [10] |
| Eicosanoids | LC-ESI-MS/MS | Waters Quattro Premier | 0.2 - 1 pg | 200 - 900 fg | ~10-20 fold | [10][11] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for EETs from Plasma
This protocol is a generalized procedure based on methods described in the literature.[1][9][10]
-
Sample Preparation:
-
To a 1 mL plasma sample, add a mixture of deuterated internal standards (e.g., 14,15-EET-d8, 8,9-EET-d8).
-
Add 2 mL of methanol to precipitate proteins. Vortex for 30 seconds.
-
Centrifuge at 3000 x g for 10 minutes at 4°C. Collect the supernatant.
-
To release esterified EETs (optional), perform saponification by adding NaOH and incubating, followed by neutralization with HCl.[9]
-
-
SPE Cartridge Conditioning:
-
Condition an Oasis HLB SPE cartridge (or equivalent) by washing sequentially with 3 mL of methanol followed by 3 mL of LC-MS grade water.
-
-
Sample Loading:
-
Load the supernatant from step 1 onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 3 mL of 15% methanol in water to remove polar interferences.
-
-
Elution:
-
Elute the EETs from the cartridge with 2 mL of methanol.
-
-
Dry Down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water) for LC-MS/MS analysis.
-
Protocol 2: General LC-MS/MS Parameters for EET Analysis
This protocol provides a starting point for developing an LC-MS/MS method for underivatized EETs in negative ion mode.
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% acetic acid or formic acid in water.[19]
-
Mobile Phase B: 0.1% acetic acid or formic acid in acetonitrile/methanol (e.g., 90:10 v/v).[19]
-
Flow Rate: 0.3 mL/min.
-
Gradient: A linear gradient starting from ~20% B, increasing to ~95% B over 15-20 minutes, holding for a few minutes, and then re-equilibrating.[19] This separates DHETs (eluting earlier) from EETs.[1][2]
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode.
-
Scan Type: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
-
Key Parameters: Optimize fragmentor voltage, capillary voltage, and gas temperatures/flows to maximize signal for your specific instrument.[13][17]
-
SRM Transitions: Use a precursor ion corresponding to the [M-H]⁻ of the EETs (m/z 319.2) and specific product ions for each regioisomer.
-
Visualizations
Caption: The Arachidonic Acid cascade showing EET synthesis and metabolism.
Caption: Experimental workflow for quantitative EET analysis by LC-MS/MS.
References
- 1. Simultaneous Determination Method of Epoxyeicosatrienoic Acids and Dihydroxyeicosatrienoic Acids by LC-MS/MS System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous Determination Method of Epoxyeicosatrienoic Acids and Dihydroxyeicosatrienoic Acids by LC-MS/MS System [jstage.jst.go.jp]
- 3. Analysis of epoxyeicosatrienoic acids by chiral liquid chromatography/electron capture atmospheric pressure chemical ionization mass spectrometry using [13C]-analog internal standards - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A sensitive and improved throughput UPLC-MS/MS quantitation method of total cytochrome P450 mediated arachidonic acid metabolites that can separate regio-isomers and cis/trans-EETs from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 6. Enhancing electrospray ionization efficiency of peptides by derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Integrated identification/confirmatory and targeted analysis of epoxyeicosatrienosic acids in human serum by LC–TOF MS and automated on-line SPE–LC–QqQ MS/MS [agris.fao.org]
- 9. A sensitive LC-MS/MS method for the quantification of regioisomers of epoxyeicosatrienoic and dihydroxyeicosatrienoic acids in human plasma during endothelial stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Improved Sensitivity Mass Spectrometric Detection of Eicosanoids by Charge Reversal Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Improved sensitivity mass spectrometric detection of eicosanoids by charge reversal derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantitative analysis of 5-oxo-6,8,11,14-eicosatetraenoic acid by electrospray mass spectrometry using a deuterium-labeled internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A liquid chromatography/mass spectrometric method for simultaneous analysis of arachidonic acid and its endogenous eicosanoid metabolites prostaglandins, dihydroxyeicosatrienoic acids, hydroxyeicosatetraenoic acids, and epoxyeicosatrienoic acids in rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 14. alliancebioversityciat.org [alliancebioversityciat.org]
- 15. cgspace.cgiar.org [cgspace.cgiar.org]
- 16. researchgate.net [researchgate.net]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. cgspace.cgiar.org [cgspace.cgiar.org]
- 19. Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting poor recovery of 5,6-EET-d11 in solid-phase extraction.
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor recovery of 5,6-EET-d11 during solid-phase extraction (SPE).
Frequently Asked Questions (FAQs)
Q1: What is the expected recovery rate for 5,6-EET-d11 in a well-optimized SPE protocol?
A1: For eicosanoids and their deuterated internal standards, a well-optimized SPE protocol should generally yield high recovery rates. While specific percentages can be matrix-dependent, recovery rates are often in the range of 70-120%[1]. Some optimized procedures for similar lipid mediators report recoveries of >85-95%[2]. If your recovery of 5,6-EET-d11 is significantly below this range, it indicates a potential issue in your extraction workflow.
Q2: Why is pH adjustment of the sample important for 5,6-EET-d11 recovery?
A2: 5,6-EET-d11, like other eicosanoids, is a carboxylic acid. Adjusting the pH of the sample to be acidic (typically around 3.5) is crucial to neutralize the carboxylate group[3][4]. This protonation makes the molecule less polar, allowing for better retention on a reverse-phase sorbent like C18. Incomplete acidification can lead to the analyte being too polar to bind effectively to the sorbent, resulting in it being lost in the loading or washing steps.
Q3: Can the choice of SPE sorbent significantly impact the recovery of 5,6-EET-d11?
A3: Yes, the sorbent choice is critical. For nonpolar to moderately polar analytes like 5,6-EET-d11, a reverse-phase sorbent such as C18 (octadecyl-bonded silica) is most commonly recommended[2][3]. Using a sorbent with an inappropriate retention mechanism (e.g., a normal-phase sorbent for an aqueous sample) will result in poor retention and, consequently, low recovery[5].
Q4: How can I prevent the degradation of 5,6-EET-d11 during the extraction process?
A4: Eicosanoids can be susceptible to degradation through autoxidation and isomerization. To minimize degradation, it is recommended to keep samples on ice whenever possible and to process them promptly after collection[2]. If immediate processing is not feasible, snap-freezing and storage at -80°C is advised[2]. Using antioxidants and ensuring solvents are of high purity can also help mitigate degradation.
Troubleshooting Guide for Poor 5,6-EET-d11 Recovery
This section addresses specific issues that can lead to poor recovery of 5,6-EET-d11.
Issue 1: Low or No Retention of 5,6-EET-d11 on the SPE Cartridge
If you suspect the analyte is not binding to the sorbent, it is likely being lost during the sample loading or initial wash steps.
Troubleshooting Steps:
-
Verify Sample pH: Ensure the sample has been acidified to a pH of approximately 3.5 before loading onto the C18 cartridge[3][4].
-
Check Sorbent Conditioning: The sorbent bed must be properly wetted (conditioned) before sample loading. Failure to do so can lead to incomplete binding[6][7]. A typical conditioning sequence for a C18 cartridge is washing with an organic solvent like methanol (B129727), followed by equilibration with an aqueous solution similar in composition to your sample (e.g., acidified water)[7].
-
Assess Sample Loading Flow Rate: A flow rate that is too high during sample loading can prevent the analyte from having sufficient time to interact with the sorbent, leading to breakthrough[8][9]. Aim for a slow and steady flow rate, typically around 0.5-1 mL/min[3][8].
-
Evaluate Sample Solvent Strength: If the sample is dissolved in a solvent with a high percentage of organic content, the analyte may have a stronger affinity for the solvent than the sorbent, leading to poor retention[7][10]. If possible, dilute the sample with a weaker, more aqueous solvent before loading.
Issue 2: 5,6-EET-d11 is Lost During the Washing Step
If the analyte binds to the sorbent but is lost during the washing phase, the wash solvent is likely too strong.
Troubleshooting Steps:
-
Reduce Organic Content of Wash Solvent: The purpose of the wash step is to remove more polar interferences while retaining the analyte. If the wash solvent contains too high a concentration of organic solvent (e.g., methanol), it can prematurely elute the 5,6-EET-d11[8]. Try reducing the percentage of organic solvent in your wash solution. For example, a wash with 10% methanol in water is often used to remove impurities without eluting the target eicosanoids[1].
-
Maintain Acidic Conditions: Ensure the wash solvent is also acidified to maintain the protonated state of the analyte and thus its retention on the reverse-phase sorbent.
Issue 3: Incomplete Elution of 5,6-EET-d11 from the Cartridge
If the analyte is retained on the cartridge but not efficiently recovered in the final eluate, the elution solvent may be too weak or the elution volume insufficient.
Troubleshooting Steps:
-
Increase Elution Solvent Strength: The elution solvent needs to be strong enough to disrupt the interaction between the analyte and the sorbent. For reverse-phase SPE, this typically means using a solvent with a high organic content. If recovery is low, try increasing the percentage of the organic solvent or using a stronger organic solvent (e.g., ethyl acetate (B1210297) or methyl formate)[2][5].
-
Increase Elution Volume: It's possible that the volume of the elution solvent is not sufficient to pass through the entire sorbent bed and elute all of the bound analyte. Try increasing the volume of the elution solvent in one or more steps.
-
Incorporate a "Soak" Step: Allowing the elution solvent to sit in the sorbent bed for a few minutes before final elution can sometimes improve recovery by providing more time for the analyte to dissolve in the solvent[10].
Summary of Key SPE Parameters and Troubleshooting Actions
| Potential Issue | Parameter to Check | Recommended Action | Expected Outcome |
| Analyte in Load/Wash Fractions | Sample pH | Ensure pH is ~3.5. | Increased retention on C18 sorbent. |
| Sorbent Conditioning | Verify proper wetting with organic solvent then aqueous equilibration. | Consistent and complete analyte binding. | |
| Sample Loading Flow Rate | Reduce flow rate to ~0.5-1 mL/min. | Sufficient interaction time for analyte binding. | |
| Wash Solvent Strength | Decrease the percentage of organic solvent in the wash solution. | Removal of interferences without loss of analyte. | |
| Analyte Retained on Sorbent | Elution Solvent Strength | Increase the percentage of organic solvent or use a stronger solvent. | Complete disruption of analyte-sorbent interaction. |
| Elution Volume | Increase the volume of the elution solvent. | Full recovery of the analyte from the sorbent bed. |
Experimental Protocols
Standard SPE Protocol for 5,6-EET-d11 from an Aqueous Matrix (e.g., Plasma)
This protocol is a general guideline and may require optimization based on the specific sample matrix.
-
Sample Pre-treatment:
-
SPE Cartridge Conditioning:
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned cartridge at a slow, consistent flow rate (e.g., 0.5-1 mL/min)[3].
-
-
Washing:
-
Wash the cartridge with 3-5 mL of an aqueous organic mixture (e.g., 10% methanol in water) to remove polar impurities[1].
-
A second wash with a non-polar solvent like hexane (B92381) can be used to remove non-polar lipids[2][3].
-
-
Elution:
-
Downstream Processing:
Visual Guides
Caption: Standard solid-phase extraction workflow for 5,6-EET-d11.
Caption: Troubleshooting logic for poor recovery of 5,6-EET-d11.
References
- 1. Comprehensive Ultra Performance Liquid Chromatographic Separation and Mass Spectrometric Analysis of Eicosanoid Metabolites Suitable for Human Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. serhanlab.bwh.harvard.edu [serhanlab.bwh.harvard.edu]
- 3. arborassays.com [arborassays.com]
- 4. Optimization of a solid phase extraction procedure for prostaglandin E2, F2 alpha and their tissue metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. welch-us.com [welch-us.com]
- 6. specartridge.com [specartridge.com]
- 7. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 8. silicycle.com [silicycle.com]
- 9. biotage.com [biotage.com]
- 10. chromatographyonline.com [chromatographyonline.com]
Addressing matrix effects in the LC-MS/MS analysis of eicosanoids.
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of eicosanoids.
Troubleshooting Guides & FAQs
This section addresses specific issues related to matrix effects in eicosanoid analysis.
Q1: My eicosanoid peak area is significantly lower and more variable in plasma/serum samples compared to the calibration standards prepared in solvent. What is the likely cause?
A: This is a classic sign of ion suppression , a major form of matrix effect. Endogenous components in biological matrices, such as phospholipids, salts, and proteins, co-elute with your target eicosanoids and interfere with the ionization process in the MS source, leading to a suppressed signal.[1][2] Eicosanoid analysis is particularly susceptible to this due to the structural similarity of analytes to interfering lipids in the matrix.
Q2: How can I confirm that ion suppression is affecting my analysis?
A: The most direct method is to perform a post-extraction spike experiment .[1][3] This quantitative assessment allows you to calculate the matrix factor (MF).
-
Matrix Factor (MF) < 1 indicates ion suppression.
-
Matrix Factor (MF) > 1 indicates ion enhancement.
-
Matrix Factor (MF) = 1 indicates no matrix effect.
An ideal method should have a matrix factor between 0.8 and 1.2.[1] A detailed protocol for this assessment is provided in the "Experimental Protocols" section below.
Q3: I've confirmed ion suppression. What is the first and most critical step to mitigate it?
A: Optimizing your sample preparation is the most effective strategy to remove interfering matrix components before they enter the LC-MS system.[2][4] For eicosanoid analysis in plasma, Solid-Phase Extraction (SPE) is generally superior to Liquid-Liquid Extraction (LLE) or simple Protein Precipitation (PPT) in producing cleaner extracts.[5][6][7]
Q4: There are many different SPE cartridges available. Which type is recommended for eicosanoid analysis from plasma?
A: Studies have shown that polymeric reversed-phase materials (e.g., Strata-X) or traditional C18 silica-based sorbents provide a good balance of analyte recovery and matrix cleanup.[5][8][9] A comparative study found that a C18-based SPE protocol that included wash steps with water and n-hexane, followed by elution with methyl formate, offered the best overall performance for a broad range of oxylipins, including eicosanoids.[5][6] Mixed-mode SPE cartridges combining reversed-phase and anion exchange functionalities can also be effective as most eicosanoids are acidic.[10]
Q5: My signal is still suppressed after improving my sample preparation. What other analytical parameters can I adjust?
A: If matrix effects persist, you can modify your chromatographic method to better separate your eicosanoids from co-eluting interferences.[11]
-
Optimize the LC Gradient: A slower, more shallow gradient around the elution time of your analytes can improve resolution from interfering compounds.
-
Use a Different Column: Consider a column with a different stationary phase chemistry or a smaller particle size (e.g., UPLC/UHPLC columns) for higher separation efficiency.[8][10]
-
Employ a Divert Valve: Program the divert valve to send the highly polar, early-eluting components (like salts) and late-eluting, non-polar components (like many phospholipids) to waste instead of the MS source.
Q6: Can an internal standard solve all my matrix effect problems?
A: A stable isotope-labeled internal standard (SIL-IS) is crucial and can compensate for matrix effects, but it is not a substitute for good sample preparation and chromatography.[1] A SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for accurate quantification. However, severe ion suppression can reduce the signal of both the analyte and the internal standard to a point where sensitivity and reproducibility are compromised. Therefore, the primary goal should always be to minimize the matrix effect itself.
Quantitative Data: Comparison of Sample Preparation Methods
The following table summarizes the performance of various sample preparation techniques for the analysis of non-esterified eicosanoids and other oxylipins in human plasma, based on a comparative study. The data highlights the trade-offs between analyte recovery and matrix interference removal.
| Sample Preparation Method | Sorbent Type | Average IS Recovery (%) | Matrix Effect (Ion Suppression) | Key Finding |
| LLE | Ethyl Acetate | ~60% | High | Insufficient sample preparation strategy with high matrix effects. |
| SPE Protocol 1 | Polymeric (Oasis HLB) | ~85% | Moderate to High | Incompletely removed interfering matrix components. |
| SPE Protocol 2 | Polymeric (Strata-X) | ~80% | Moderate to High | Similar to Oasis HLB, insufficient removal of matrix.[5][6] |
| SPE Protocol 3 | Anion Exchange | ~40% | Very Low | Excellent removal of matrix but low recovery for many analytes.[5][6] |
| SPE Protocol 4 (Recommended) | C18 Silica | ~90% | Low | Best overall performance with good recovery and effective removal of matrix interferences. [5][6] |
Data adapted from a study comparing seven sample preparation procedures. "Matrix Effect" is a qualitative summary of the ion suppression observed.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spike)
This protocol allows for the calculation of the Matrix Factor (MF) to quantify ion suppression or enhancement.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike a known amount of your eicosanoid analytical standards and internal standards into the final reconstitution solvent (e.g., Methanol/Water).
-
Set B (Post-Spike Matrix): Process a blank matrix sample (e.g., human plasma from at least 6 different sources) through your entire extraction procedure (e.g., SPE). Spike the same known amount of eicosanoid standards and internal standards into the final, dried extract just before reconstitution.
-
Set C (Pre-Spike Matrix): Spike the blank matrix with the standards before the extraction procedure. This set is used to determine recovery, not the matrix effect itself.
-
-
Analyze Samples: Inject all three sets of samples into the LC-MS/MS system and record the peak areas for each analyte.
-
Calculate Matrix Factor (MF):
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
The Internal Standard (IS) Normalized MF is calculated as: (MF of Analyte) / (MF of IS). This value should be close to 1.0.
-
Protocol 2: Recommended SPE for Eicosanoids from Plasma
This protocol is based on the C18 method identified as providing the best balance of recovery and matrix removal.[5][6]
-
Sample Pre-treatment: To 500 µL of plasma, add an antioxidant (e.g., BHT) and the internal standard solution. Acidify the sample with a weak acid (e.g., to pH 3-4 with formic or acetic acid). Centrifuge to pellet proteins.
-
SPE Column Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg) by washing with 3 mL of methanol, followed by 3 mL of water.
-
Sample Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
Wash Step 1 (Polar Interferences): Wash the cartridge with 3 mL of water to remove salts and other highly polar components.
-
Wash Step 2 (Non-polar Interferences): Wash the cartridge with 3 mL of n-hexane to remove neutral lipids and some phospholipids.
-
Dry Cartridge: Dry the cartridge thoroughly under a gentle stream of nitrogen or by vacuum for at least 20 minutes.
-
Elution: Elute the eicosanoids with 2 mL of methyl formate.
-
Dry-Down and Reconstitution: Evaporate the eluate to dryness under nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
Visualizations
Signaling Pathway: The Arachidonic Acid Cascade
The following diagram illustrates the major enzymatic pathways for the metabolism of arachidonic acid into key classes of eicosanoids.
Caption: The Arachidonic Acid Cascade.
Workflow: Troubleshooting Matrix Effects
This workflow provides a logical sequence of steps to identify and mitigate matrix effects in your LC-MS/MS analysis.
Caption: A logical workflow for troubleshooting matrix effects.
Experimental Workflow: Recommended SPE Protocol
This diagram visualizes the key steps of the recommended C18 Solid-Phase Extraction protocol for plasma samples.
Caption: Recommended Solid-Phase Extraction workflow.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Comparison of sample preparation methods for the quantitative analysis of eicosanoids and other oxylipins in plasma by means of LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. lebchem.uni-wuppertal.de [lebchem.uni-wuppertal.de]
- 8. Comprehensive Ultra Performance Liquid Chromatographic Separation and Mass Spectrometric Analysis of Eicosanoid Metabolites Suitable for Human Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lcms.cz [lcms.cz]
- 10. A simple and robust UPLC-SRM/MS method to quantify urinary eicosanoids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ssi.shimadzu.com [ssi.shimadzu.com]
Technical Support Center: Optimizing Chromatographic Separation of EET Regioisomers
Welcome to the technical support center for the chromatographic separation of Epoxyeicosatrienoic Acid (EET) regioisomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for the effective separation of 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of EET regioisomers so challenging?
A1: The four EET regioisomers (5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET) are structural isomers with the same molecular weight and similar physicochemical properties. This makes them difficult to resolve using standard chromatographic techniques. Their structural similarity often leads to co-elution, requiring highly selective methods for baseline separation.
Q2: What are the most common analytical techniques for separating EET regioisomers?
A2: The primary techniques employed for the separation of EET regioisomers are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Supercritical Fluid Chromatography (SFC). Each method has its advantages and challenges. HPLC, particularly when coupled with mass spectrometry (LC-MS), is widely used for its versatility. GC-MS offers high resolution but requires derivatization of the EETs to increase their volatility. SFC is a powerful technique for chiral separations, allowing for the resolution of EET enantiomers.
Q3: Is derivatization always necessary for GC-MS analysis of EETs?
A3: Yes, derivatization is a critical step for the analysis of EETs by GC-MS.[1][2] Due to their low volatility and the presence of a polar carboxyl group, direct injection of free fatty acids like EETs results in poor peak shape and inaccurate quantification.[1] Esterification to form fatty acid methyl esters (FAMEs) or silylation to create trimethylsilyl (B98337) (TMS) esters are common derivatization methods that increase the volatility of the analytes.[1]
Q4: What type of HPLC column is best suited for separating EET regioisomers?
A4: Reversed-phase columns, particularly C18 columns, are the most commonly used for the separation of EET regioisomers.[3][4] These columns separate compounds based on their hydrophobicity. For the separation of enantiomers (the R and S forms of each regioisomer), chiral stationary phases (CSPs) are required.[5] Polysaccharide-based chiral columns are frequently used for this purpose.[5]
Q5: How does soluble epoxide hydrolase (sEH) affect the analysis of EETs?
A5: Soluble epoxide hydrolase (sEH) is the primary enzyme responsible for the metabolism of EETs into their corresponding, and generally less biologically active, dihydroxyeicosatrienoic acids (DHETs).[6][7] In biological samples, the presence and activity of sEH can significantly reduce the levels of EETs.[6] Therefore, it is often important to inhibit sEH activity during sample collection and preparation to obtain an accurate measurement of endogenous EET levels.
Troubleshooting Guides
This section addresses common issues encountered during the chromatographic separation of EET regioisomers.
High-Performance Liquid Chromatography (HPLC) Troubleshooting
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Resolution / Co-elution of Regioisomers | Inadequate mobile phase composition. | Optimize the mobile phase gradient. A shallow gradient with a slow increase in the organic solvent percentage can improve separation. Experiment with different organic modifiers (e.g., acetonitrile (B52724) vs. methanol) and additives. |
| Unsuitable column. | Ensure you are using a high-resolution reversed-phase column (e.g., a C18 column with a small particle size). For enantiomeric separation, a chiral stationary phase is necessary.[5] | |
| Poor Peak Shape (Tailing or Fronting) | Column overload. | Reduce the injection volume or the concentration of the sample. |
| Inappropriate sample solvent. | Dissolve the sample in a solvent that is weaker than or equal in strength to the initial mobile phase. | |
| Column contamination or degradation. | Flush the column with a strong solvent. If the problem persists, the column may need to be replaced. | |
| Retention Time Shifts | Inconsistent mobile phase preparation. | Prepare fresh mobile phase daily and ensure accurate mixing of solvents. |
| Fluctuations in column temperature. | Use a column oven to maintain a constant and stable temperature. | |
| Leaks in the HPLC system. | Inspect all fittings and connections for any signs of leakage. | |
| Baseline Noise or Drift | Contaminated mobile phase or system. | Filter all mobile phases and use high-purity solvents. Flush the system thoroughly. |
| Detector issues. | Ensure the detector lamp is warmed up and functioning correctly. Clean the flow cell if necessary. | |
| Low Sensitivity / Poor Signal | Ion suppression in LC-MS. | Optimize the sample cleanup procedure to remove interfering matrix components.[8] Adjusting the chromatography to separate the analytes from the matrix can also help.[8] |
| Inefficient ionization. | Optimize the ion source parameters (e.g., capillary voltage, gas flow rates, and temperature). |
Gas Chromatography-Mass Spectrometry (GC-MS) Troubleshooting
| Problem | Potential Cause | Troubleshooting Steps |
| No Peaks or Very Small Peaks | Incomplete derivatization. | Optimize the derivatization reaction conditions (temperature, time, and reagent concentration).[9] Ensure the sample is completely dry before adding the derivatization reagent. |
| Thermal degradation of analytes in the injector. | Use a lower injector temperature. Ensure the injector liner is clean and deactivated. | |
| Poor Peak Shape (Tailing) | Active sites in the GC system. | Use a deactivated liner and column. Check for and eliminate any dead volume in the system. |
| Co-elution with matrix components. | Improve the sample cleanup procedure before derivatization. | |
| Mass Spectral Interference | Contamination from derivatization reagents or sample matrix. | Run a blank with only the derivatization reagent to identify any interfering peaks. Improve sample cleanup. |
| Column bleed. | Condition the column according to the manufacturer's instructions. Use a low-bleed column if possible. |
Supercritical Fluid Chromatography (SFC) Troubleshooting
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Resolution of Enantiomers | Suboptimal mobile phase composition. | Adjust the percentage of the co-solvent (modifier) and try different modifiers (e.g., methanol, ethanol, isopropanol).[10] |
| Inappropriate column choice. | Screen different chiral stationary phases to find the one with the best selectivity for your analytes.[11] | |
| Retention Time Instability | Fluctuations in back pressure or temperature. | Ensure the back pressure regulator is functioning correctly and the column oven maintains a stable temperature.[10] |
| Inconsistent mobile phase density. | Optimize the pressure and temperature to maintain a consistent supercritical fluid density. | |
| Peak Splitting or Broadening | Injection solvent issues. | Inject the sample in a solvent that is compatible with the mobile phase. Minimize the injection volume. |
| Column overloading. | Reduce the amount of sample injected onto the column. |
Data Presentation
Table 1: Representative HPLC Retention Times of EET Regioisomers
| Regioisomer | Column | Mobile Phase | Flow Rate (mL/min) | Retention Time (min) | Reference |
| 8,9-EET-PFB ester | Chiralpak AD-H | 0.9% 2-propanol in hexanes | Not Specified | 8.4 (R,S) / 7.9 (S,R) | [12] |
| 11,12-EET-PFB ester | Chiralpak AD-H | 0.9% 2-propanol in hexanes | Not Specified | 9.6 (R,S) / 9.0 (S,R) | [12] |
| 14,15-EET-PFB ester | Chiralpak AD-H | 0.9% 2-propanol in hexanes | Not Specified | 9.6 (S,R) / 8.9 (R,S) | [12] |
| 5,6-EET | Waters Acquity UPLC BEH shield C18 | Gradient: Water (A) and ACN (B) with 10 mM formic acid | 0.325 | ~10.5 | [3] |
| 8,9-EET | Waters Acquity UPLC BEH shield C18 | Gradient: Water (A) and ACN (B) with 10 mM formic acid | 0.325 | ~11.5 | [3] |
| 11,12-EET | Waters Acquity UPLC BEH shield C18 | Gradient: Water (A) and ACN (B) with 10 mM formic acid | 0.325 | ~12.5 | [3] |
| 14,15-EET | Waters Acquity UPLC BEH shield C18 | Gradient: Water (A) and ACN (B) with 10 mM formic acid | 0.325 | ~13.5 | [3] |
Note: Retention times are highly dependent on the specific chromatographic system and conditions and should be used as a general guide.
Experimental Protocols
Protocol 1: HPLC-MS/MS Method for EET and DHET Regioisomer Quantification
This protocol is a generalized procedure based on established methods for the quantification of EETs and their corresponding DHETs in biological samples.[9][13]
-
Sample Preparation and Extraction:
-
Spike the plasma or tissue homogenate sample with a deuterated internal standard for each analyte.
-
Perform a liquid-liquid extraction using a suitable solvent system (e.g., a modified Bligh and Dyer method).[13]
-
To measure total EETs (free and esterified), perform saponification (hydrolysis) of the lipid extract using a base like potassium hydroxide.[13]
-
Follow with a second liquid-liquid extraction to purify the analytes.[13]
-
-
HPLC Conditions:
-
Column: A reversed-phase C18 column (e.g., Waters Acquity UPLC BEH shield C18, 1.7 µm, 2.1 × 150 mm).[3]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, with a gradual increase in mobile phase B over the course of the run to elute the analytes. An example gradient is: 0–1 min 30% B, 1–15 min to 90% B, 15–18 min hold at 90% B, followed by re-equilibration.[3]
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 10 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Optimize ion source parameters and MRM transitions for each EET and DHET regioisomer and their corresponding internal standards.
-
Protocol 2: GC-MS Analysis of EET Regioisomers after Derivatization
This protocol outlines a general procedure for the analysis of EETs by GC-MS, which requires a derivatization step.[1][6]
-
Extraction and Hydrolysis:
-
Extract lipids from the sample as described in the HPLC protocol.
-
Perform saponification to release all EETs from complex lipids.
-
-
Derivatization (Pentafluorobenzyl Bromide - PFBBr):
-
Dry the extracted and hydrolyzed sample completely under a stream of nitrogen.
-
Add a solution of PFBBr in acetonitrile and a catalyst such as diisopropylethylamine.[6]
-
Incubate at room temperature for approximately 20-30 minutes.[6]
-
Dry the reaction mixture again under nitrogen.
-
Reconstitute the sample in a non-polar solvent like iso-octane for injection.[6]
-
-
GC-MS Conditions:
-
GC Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS).[9]
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 150 °C) and ramp up to a higher temperature (e.g., 300 °C) to separate the derivatized EETs.
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI) or Negative Chemical Ionization (NCI). NCI can provide higher sensitivity for PFB derivatives.[14]
-
Detection Mode: Selected Ion Monitoring (SIM) of characteristic ions for each derivatized EET regioisomer.
-
-
Protocol 3: Chiral Separation of EET Regioisomers by SFC
This protocol provides a general approach for the chiral separation of EET enantiomers using SFC.[15]
-
Sample Preparation:
-
Esterify the EETs to their methyl or pentafluorobenzyl esters as this can improve chromatographic performance on some chiral columns.[5]
-
Dissolve the derivatized sample in a solvent compatible with the SFC mobile phase, typically a mixture of the co-solvent and a non-polar solvent.
-
-
SFC Conditions:
-
Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak AD-H, Chiralcel OD-H).[5]
-
Mobile Phase: Supercritical CO₂ as the main mobile phase with a polar co-solvent (modifier) such as methanol, ethanol, or isopropanol. The percentage of the modifier is a key parameter for optimizing the separation.[10]
-
Flow Rate: Typically 2-4 mL/min.
-
Back Pressure: Maintain a constant back pressure, usually around 150 bar, to keep the CO₂ in its supercritical state.[10]
-
Column Temperature: Typically around 35-40 °C.
-
Detection: UV detector or Mass Spectrometer.
-
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. jfda-online.com [jfda-online.com]
- 3. A sensitive and improved throughput UPLC-MS/MS quantitation method of total cytochrome P450 mediated arachidonic acid metabolites that can separate regio-isomers and cis/trans-EETs from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Resolution of epoxyeicosatrienoate enantiomers by chiral phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lipidmaps.org [lipidmaps.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. arpi.unipi.it [arpi.unipi.it]
- 10. fagg.be [fagg.be]
- 11. researchgate.net [researchgate.net]
- 12. Analysis of epoxyeicosatrienoic acids by chiral liquid chromatography/electron capture atmospheric pressure chemical ionization mass spectrometry using [13C]-analog internal standards - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A sensitive LC-MS/MS method for the quantification of regioisomers of epoxyeicosatrienoic and dihydroxyeicosatrienoic acids in human plasma during endothelial stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Quantitation of Labile Eicosanoids like 5,6-EET
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantitation of labile eicosanoids, with a specific focus on 5,6-epoxyeicosatrienoic acid (5,6-EET).
Frequently Asked Questions (FAQs)
Q1: Why is 5,6-EET so difficult to quantify accurately?
A1: The primary challenge in quantitating 5,6-EET lies in its inherent chemical instability. It is highly susceptible to rapid degradation through two main pathways:
-
Spontaneous Chemical Conversion: In aqueous solutions, 5,6-EET readily undergoes intramolecular cyclization to form the more stable 5,6-delta-lactone or hydrolyzes to 5,6-dihydroxyeicosatrienoic acid (5,6-DHET)[1][2][3]. In some conditions, the half-life of 5,6-EET can be as short as a few minutes[3][4].
-
Enzymatic Degradation: In biological systems, 5,6-EET is actively metabolized by soluble epoxide hydrolase (sEH) and microsomal epoxide hydrolase (mEH) into its corresponding diol, 5,6-DHET[2].
This rapid degradation makes it challenging to preserve the parent 5,6-EET molecule during sample collection, preparation, and analysis, leading to underestimation of its true concentration.
Q2: What are the major degradation products of 5,6-EET I should be aware of?
A2: The two main degradation products of 5,6-EET are 5,6-delta-lactone and 5,6-dihydroxyeicosatrienoic acid (5,6-DHET)[1][3]. It is often necessary to measure these products alongside 5,6-EET to get a complete picture of its in vivo concentration. Some analytical methods even rely on the conversion of 5,6-EET to 5,6-DHET for indirect quantification[1][3].
Q3: Can I prevent the degradation of 5,6-EET during sample handling?
A3: While complete prevention is difficult, you can significantly minimize degradation by:
-
Immediate Processing: Process samples as quickly as possible after collection.
-
Low Temperatures: Keep samples on ice or at 4°C during processing and store them at -80°C for long-term storage.
-
pH Control: Maintain a neutral or slightly acidic pH, as basic conditions can accelerate degradation.
-
Inhibitors: Use inhibitors of epoxide hydrolases (e.g., AUDA, TPPU) during sample collection and processing to prevent enzymatic degradation[2].
-
Antioxidants: Include antioxidants like butylated hydroxytoluene (BHT) to prevent oxidation.
-
Derivatization: Chemical derivatization of the carboxylic acid group can improve stability for analysis[4].
Q4: What is the most suitable analytical method for 5,6-EET quantitation?
A4: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used and accepted method for the sensitive and specific quantitation of 5,6-EET and other eicosanoids[4][5][6]. Gas chromatography-mass spectrometry (GC-MS) can also be used, but it often requires derivatization to increase the volatility of the analytes[1][3].
Troubleshooting Guide
This guide addresses common issues encountered during the quantitation of 5,6-EET.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no detectable 5,6-EET signal | Degradation during sample collection/storage: 5,6-EET is highly unstable. | - Add epoxide hydrolase inhibitors and antioxidants during collection.- Process samples immediately at low temperatures.- Store samples at -80°C. |
| Inefficient extraction: 5,6-EET may be lost during sample preparation. | - Optimize solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocols.- Ensure the pH of the extraction solvent is appropriate. | |
| Poor ionization in MS: The carboxylic acid group can suppress ionization in negative mode. | - Consider derivatization to add a permanently charged moiety, improving positive mode ionization[4].- Optimize MS source parameters. | |
| High variability between replicate samples | Inconsistent sample handling: Minor variations in timing or temperature can lead to different degradation rates. | - Standardize the entire workflow from collection to analysis.- Use an automated liquid handler for precise and consistent sample processing. |
| Exogenous formation of eicosanoids: Eicosanoids can be formed during sample collection and processing. | - Add inhibitors of cyclooxygenases (COX) and lipoxygenases (LOX) if other eicosanoids are interfering. | |
| Poor chromatographic peak shape (tailing, splitting) | Column contamination: Buildup of matrix components on the analytical column. | - Implement a robust sample clean-up procedure (e.g., SPE).- Use a guard column and flush the column regularly[7][8]. |
| Inappropriate injection solvent: Injecting the sample in a solvent stronger than the mobile phase. | - Ensure the injection solvent is the same as or weaker than the initial mobile phase[7]. | |
| Secondary interactions with the column: The analyte may be interacting with active sites on the column. | - Use a column with a different stationary phase.- Adjust the mobile phase pH or add modifiers. | |
| Retention time shifts | Changes in mobile phase composition: Inaccurate preparation or degradation of the mobile phase. | - Prepare fresh mobile phase daily.- Ensure accurate mixing of mobile phase components. |
| Column aging: The stationary phase has degraded over time. | - Replace the analytical column. | |
| Fluctuations in column temperature: Inconsistent oven temperature. | - Ensure the column oven is functioning correctly and maintaining a stable temperature. |
Experimental Protocols
Sample Collection and Storage
-
Blood Collection: Collect blood into tubes containing an anticoagulant (e.g., EDTA) and a cocktail of enzyme inhibitors (e.g., epoxide hydrolase inhibitors, COX inhibitors, and antioxidants).
-
Immediate Centrifugation: Centrifuge the blood at 4°C to separate plasma.
-
Storage: Immediately freeze the plasma samples at -80°C until analysis. Minimize freeze-thaw cycles.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Acidification: Acidify the plasma sample to pH ~3.5 with a suitable acid (e.g., formic acid).
-
Conditioning: Condition a C18 SPE cartridge with methanol (B129727) followed by acidified water.
-
Loading: Load the acidified plasma sample onto the SPE cartridge.
-
Washing: Wash the cartridge with acidified water to remove polar interferences.
-
Elution: Elute the eicosanoids with a suitable organic solvent (e.g., ethyl acetate (B1210297) or methanol).
-
Drying and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute the residue in the initial LC mobile phase.
Quantitative Data Summary
| Parameter | Value | Conditions | Reference |
| Half-life of 5,6-EET | ~8 minutes | In oxygenated Krebs' buffer at 37°C | [1][3] |
| Basal 5,6-EET Concentration (Kidney Perfusate) | 20 +/- 5 pg/mL | Isolated perfused rat kidney | [1][3] |
| Basal 5,6-EET Concentration (Coronary Perfusate) | 9 +/- 2 pg/mL | Isolated perfused rat heart | [1][3] |
| Stimulated 5,6-EET Concentration (Kidney Perfusate) | 45.5 +/- 5.5 pg/mL | After arachidonic acid stimulation | [1][3] |
| Stimulated 5,6-EET Concentration (Coronary Perfusate) | 21.6 +/- 6.3 pg/mL | After arachidonic acid stimulation | [1][3] |
Visualizations
References
- 1. A method for the determination of 5,6-EET using the lactone as an intermediate in the formation of the diol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Epoxide hydrolases are involved in the metabolism of 5(6)-epoxyeicosatrienoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A sensitive and improved throughput UPLC-MS/MS quantitation method of total cytochrome P450 mediated arachidonic acid metabolites that can separate regio-isomers and cis/trans-EETs from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Eicosanoids: Comprehensive Guide to Biosynthesis, Metabolism [metwarebio.com]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
Technical Support Center: Minimizing Ion Suppression with Deuterated Internal Standards
Welcome to the technical support center for minimizing ion suppression effects when using deuterated internal standards in LC-MS/MS analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance on best practices.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in LC-MS analysis?
A1: Ion suppression is the reduction in the ionization efficiency of a target analyte caused by co-eluting components from the sample matrix.[1][2] This phenomenon leads to a decreased signal intensity for the analyte, which can negatively impact the sensitivity, accuracy, and precision of an analytical method.[1][2][3] The "matrix" consists of all components in a sample apart from the analyte of interest, such as salts, lipids, and proteins.[1][2] Ion suppression is a significant challenge, particularly in complex biological matrices.[1]
Q2: How do deuterated internal standards help mitigate ion suppression?
A2: Deuterated internal standards, also known as stable isotope-labeled internal standards (SIL-IS), are considered the gold standard for compensating for matrix effects.[1] Because they are chemically almost identical to the analyte, they co-elute and experience similar ionization suppression or enhancement.[1][4] By calculating the ratio of the analyte signal to the internal standard signal, variations in signal intensity caused by matrix effects can be normalized, leading to more accurate and precise quantification.[1]
Q3: Can a deuterated internal standard fail to correct for ion suppression?
A3: Yes, while highly effective, deuterated internal standards may not always perfectly compensate for matrix effects.[1][5] A key issue is the "deuterium isotope effect," where the replacement of hydrogen with deuterium (B1214612) can slightly alter the physicochemical properties of the molecule.[2] This can lead to a slight chromatographic separation between the analyte and the internal standard.[1] If this separation causes them to elute into regions with different degrees of ion suppression, it can lead to inaccurate quantification, a phenomenon known as differential matrix effects.[1][2]
Q4: What are the key characteristics of a good deuterated internal standard?
A4: When selecting a deuterated internal standard, several factors are important:
-
Isotopic Purity: The standard should have a high degree of deuteration to minimize any signal contribution at the analyte's mass-to-charge ratio (m/z).[1][5]
-
Number of Deuterium Atoms: Typically, at least three deuterium atoms are recommended to prevent interference from the natural isotopic abundance of the analyte.[5]
-
Label Position: Deuterium atoms should be placed in a chemically stable part of the molecule to prevent hydrogen-deuterium exchange during sample processing.[5]
-
Co-elution: Ideally, the deuterated internal standard should co-elute perfectly with the analyte.[1]
Q5: What is a post-column infusion experiment and how can it help identify ion suppression?
A5: A post-column infusion experiment is a method used to identify regions in a chromatogram where ion suppression or enhancement occurs.[6][7] It involves continuously infusing a solution of the analyte into the LC flow after the analytical column, but before the mass spectrometer.[7] When a blank matrix sample is injected, any dips in the constant analyte signal indicate retention times where matrix components are eluting and causing ion suppression.[7][8]
Troubleshooting Guides
This section provides solutions to common problems encountered when using deuterated internal standards.
Problem 1: Poor reproducibility of the analyte/internal standard area ratio.
-
Possible Cause: Inconsistent matrix effects between samples or differential ion suppression.[9]
-
Troubleshooting Steps:
-
Verify Co-elution: Confirm that the analyte and the deuterated internal standard have identical retention times by injecting a mixed solution.[8]
-
Assess Matrix Effects: Perform a post-column infusion experiment to identify ion suppression zones.[8] If the analyte peak elutes in a region of significant suppression, chromatographic conditions may need to be optimized.
-
Improve Sample Preparation: Enhance sample cleanup to remove interfering matrix components. Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can be highly effective.[8][10]
-
Dilute the Sample: Diluting the sample can reduce the concentration of matrix components causing ion suppression.[8][9] However, ensure the analyte concentration remains above the limit of quantification.
-
Problem 2: The analyte and deuterated internal standard do not co-elute.
-
Possible Cause: The deuterium isotope effect is causing a slight difference in retention time.[1] This can be more pronounced with a higher number of deuterium substitutions.
-
Troubleshooting Steps:
-
Optimize Chromatography: Adjust the mobile phase gradient, temperature, or column chemistry to try and achieve co-elution.[5]
-
Consider a Different Labeled Standard: If co-elution cannot be achieved, consider using a ¹³C or ¹⁵N-labeled internal standard. These are less likely to exhibit chromatographic shifts compared to their corresponding analyte.[3][11]
-
Column Maintenance: Column degradation can affect separation. Ensure the column is in good condition and consider replacing it if necessary.[1]
-
Problem 3: Low signal intensity for both the analyte and the internal standard.
-
Possible Cause: Significant ion suppression affecting both compounds, or issues with the mass spectrometer source.[12]
-
Troubleshooting Steps:
-
Clean the Ion Source: Contamination in the mass spectrometer's ion source can lead to a general decrease in signal.[5]
-
Optimize Source Conditions: Review and optimize ion source parameters such as temperature and gas flows.[13]
-
Enhance Sample Cleanup: Implement a more rigorous sample preparation method to remove a wider range of matrix components.[8]
-
Change Ionization Technique: If using Electrospray Ionization (ESI), consider switching to Atmospheric Pressure Chemical Ionization (APCI), which can be less susceptible to matrix effects.[8][14]
-
Quantitative Data Summary
The following table summarizes the potential quantitative impact of ion suppression.
| Parameter | Observed Effect | Potential Impact on Quantification | Reference(s) |
| Differential Matrix Effects | The matrix effects experienced by the analyte and its SIL internal standard can differ. | Can differ by 26% or more, leading to inaccurate results. | |
| Extraction Recovery | Differences in extraction recovery between an analyte and its deuterated internal standard have been reported. | A 35% difference in extraction recovery has been observed in some cases. | |
| Analyte/IS Ratio Variability | The analyte-to-internal standard ratio can change between different lots of biological matrices (e.g., human plasma). | Can lead to poor reproducibility and inaccurate quantification across different sample batches. |
Experimental Protocols
1. Protocol: Evaluation of Co-elution of Analyte and Deuterated Internal Standard
-
Objective: To confirm that the analyte and its deuterated internal standard have identical retention times under the specified chromatographic conditions.[8]
-
Materials:
-
LC-MS system
-
Analyte standard solution
-
Deuterated internal standard solution
-
Mobile phase
-
-
Methodology:
-
Prepare separate solutions of the analyte and the deuterated internal standard.
-
Prepare a mixed solution containing both the analyte and the internal standard.
-
Set up the LC-MS method with the intended chromatographic conditions.
-
Inject the individual solutions and the mixed solution separately.
-
Acquire data in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode, monitoring for both the analyte and the internal standard.
-
Overlay the chromatograms of the analyte and the internal standard from the mixed solution injection to visually inspect for any retention time differences.[8]
-
2. Protocol: Post-Column Infusion Experiment to Identify Ion Suppression Zones
-
Objective: To identify regions in the chromatogram where co-eluting matrix components cause ion suppression.[9]
-
Materials:
-
LC-MS system with a T-junction for post-column infusion
-
Syringe pump
-
Analyte solution at a concentration that gives a stable and high signal-to-noise ratio
-
Blank matrix extract
-
-
Methodology:
-
Set up the LC system with the analytical column.
-
Connect the syringe pump to the LC flow path after the column and before the mass spectrometer ion source using a T-junction.
-
Begin infusing the analyte solution at a low, constant flow rate (e.g., 10 µL/min).
-
Once a stable signal for the analyte is observed in the mass spectrometer, inject a blank matrix extract onto the LC column.
-
Monitor the analyte's signal throughout the chromatographic run. Any significant drop in the signal indicates ion suppression at that retention time.[8]
-
Visualizations
Caption: A typical experimental workflow for quantitative analysis using a deuterated internal standard.
Caption: A logical troubleshooting workflow for issues with deuterated internal standards.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. benchchem.com [benchchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. longdom.org [longdom.org]
- 11. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. zefsci.com [zefsci.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
Best practices for long-term storage of 5,6-EET-d11 standards.
This technical support center provides best practices for the long-term storage and handling of 5,6-EET-d11 standards for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides and frequently asked questions to address specific issues you might encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for long-term storage of 5,6-EET-d11?
For long-term stability, 5,6-EET-d11 standards should be stored at -80°C.[1][2][3] At this temperature, the standard is stable for at least two years.[1][3] For shorter-term storage of solutions, -20°C is also a common recommendation for deuterated and eicosanoid standards.[4][5][6]
Q2: What is the recommended solvent for storing 5,6-EET-d11?
Commercial solutions of 5,6-EET-d11 are often supplied in methyl acetate.[1] If you are preparing a stock solution from a solid form, it is crucial to use a high-purity aprotic solvent such as acetonitrile, methanol, or ethyl acetate.[4] Avoid acidic or basic aqueous solutions, as they can facilitate the exchange of deuterium (B1214612) atoms with hydrogen, which would compromise the isotopic purity of the standard.[4][7][8]
Q3: How should I handle the 5,6-EET-d11 standard to prevent degradation and contamination?
Proper handling is critical to maintain the integrity of your standard. Here are some key guidelines:
-
Prevent Moisture Contamination: Deuterated standards are often hygroscopic and can absorb moisture from the atmosphere.[7][9] It is best practice to handle the standard under a dry, inert atmosphere, such as nitrogen or argon.[5][7] Before opening, always allow the vial to equilibrate to room temperature to prevent condensation from forming inside.[4][7]
-
Protect from Light: Eicosanoids can be light-sensitive. Store the standard in the dark or in an amber vial to prevent photodegradation.[4][5]
-
Use Appropriate Containers: Store solutions in tightly sealed glass vials. For low concentrations that may adsorb to surfaces, consider using silanized glass vials.[5]
Q4: What are the common degradation products of 5,6-EET?
In solution, 5,6-EET can degrade to 5,6-dihydroxyeicosatrienoic acid (5,6-DiHET) and 5,6-δ-lactone.[3] In biological systems, 5,6-EET is primarily metabolized to the less active 5,6-DiHET by soluble epoxide hydrolase (sEH) and microsomal epoxide hydrolase (mEH).[10][11][12]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Loss of Isotopic Purity (H/D Exchange) | - Storage in an inappropriate solvent (e.g., acidic or basic aqueous solutions).- Exposure to moisture during handling or storage. | - Always use high-purity aprotic solvents for reconstitution and dilution.[4]- Handle the standard under a dry, inert atmosphere and allow the vial to warm to room temperature before opening.[7]- Store in a desiccator if in solid form.[4] |
| Low or Inconsistent Instrument Signal | - Degradation of the standard due to improper storage (temperature, light exposure).- Adsorption of the standard to the surface of the storage container. | - Prepare a fresh working solution from your stock. If the problem persists, prepare a new stock solution.- Verify storage conditions, ensuring the standard is stored at -80°C and protected from light.[1][3]- Consider using silanized glass vials to prevent adsorption.[5] |
| Evaporation of Solvent | - Improperly sealed storage vial. | - Ensure vials are tightly sealed. For long-term storage, consider crimp-top vials.- Storing at -80°C can also help minimize solvent evaporation compared to -20°C.[6] |
Quantitative Data Summary
The following table summarizes the recommended storage conditions for 5,6-EET-d11 and other deuterated eicosanoid standards.
| Parameter | Recommendation | Rationale | References |
| Long-Term Storage Temperature | -80°C | Maximizes stability and ensures a shelf-life of at least 2 years. | [1][3] |
| Short-Term Storage Temperature (Solutions) | -20°C or 2-8°C | Suitable for working solutions over shorter periods (weeks to months). | [4][5] |
| Recommended Solvents | Methyl Acetate, Acetonitrile, Methanol, Ethanol, Ethyl Acetate | Aprotic solvents that minimize the risk of deuterium-hydrogen exchange. | [1][4] |
| Solvents to Avoid | Acidic or Basic Aqueous Solutions | Can catalyze the exchange of deuterium, compromising isotopic purity. | [4][7] |
Experimental Protocols & Visualizations
Experimental Workflow: Preparation of 5,6-EET-d11 Working Standard
This workflow outlines the steps for preparing a working solution from a stock solution of 5,6-EET-d11.
Caption: Workflow for preparing a 5,6-EET-d11 working solution.
Signaling Pathway of 5,6-EET
This diagram illustrates the metabolic pathway of 5,6-EET, from its synthesis from arachidonic acid to its degradation.
Caption: Metabolic pathway of 5,6-EET.
References
- 1. caymanchem.com [caymanchem.com]
- 2. sanbio.nl [sanbio.nl]
- 3. caymanchem.com [caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. EET signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Epoxyeicosatrienoic acid - Wikipedia [en.wikipedia.org]
- 12. Epoxide hydrolases are involved in the metabolism of 5(6)-epoxyeicosatrienoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
What is the difference in potency between 5,6-EET and 5,6-DHET?
For Immediate Release
This guide provides a detailed comparison of the biological potency of 5,6-epoxyeicosatrienoic acid (5,6-EET) and its metabolite, 5,6-dihydroxyeicosatrienoic acid (5,6-DHET). Intended for researchers, scientists, and professionals in drug development, this document synthesizes experimental data on the vasodilatory and anti-inflammatory effects of these two lipid signaling molecules.
Executive Summary
Epoxyeicosatrienoic acids (EETs) are metabolites of arachidonic acid with significant roles in cardiovascular and inflammatory signaling. Their biological activity is often attenuated by conversion to dihydroxyeicosatrienoic acids (DHETs) via the soluble epoxide hydrolase (sEH) enzyme.[1][2][3] This guide focuses on the 5,6-regioisomers, comparing the potency of the parent epoxide, 5,6-EET, with its diol metabolite, 5,6-DHET. Generally, 5,6-EET is considered more biologically active than 5,6-DHET, particularly in vasodilation and endothelial cell proliferation.[4][5] However, the vasodilatory potential of DHETs should not be dismissed, as some studies show they can be potent vasodilators in their own right.[1][4][6] The anti-inflammatory roles of these compounds are more complex, with evidence suggesting both anti-inflammatory and potentially pro-inflammatory actions for DHETs depending on the cellular context.
Data Presentation: Quantitative Comparison of Potency
The following tables summarize the available quantitative data on the potency of 5,6-EET and 5,6-DHET in key biological assays. A direct comparison of EC50 or IC50 values from a single study for both compounds is limited in the current literature.
Table 1: Vasodilatory Potency
| Compound | Assay System | Pre-constrictor | Potency (EC50) | Reference |
| 5,6-EET | Canine Coronary Microvessels | Endothelin | ~0.08 µM (-10.1 log[M]) | [1][6] |
| 5,6-δ-DHTL* | Canine Coronary Microvessels | Endothelin | ~0.08 pM (-13.1 log[M]) | [1][6] |
| 5,6-DHET | Human Endothelial Cells (Intracellular Ca2+ influx) | - | Less potent than 5,6-δ-DHTL | [5] |
*Note: 5,6-δ-dihydroxytrienoic lactone (5,6-δ-DHTL) is a more stable metabolite of 5,6-EET than 5,6-DHET and was used in this study.
Table 2: Anti-inflammatory Potency
| Compound | Assay System | Inflammatory Stimulus | Effect | Potency (IC50) | Reference |
| 5,6-EET | Human Endothelial Cells | TNF-α | Inhibition of VCAM-1 Expression | Less potent than 11,12-EET and 8,9-EET | [7] |
| 5,6-DHET | Mouse Ear / HUVECs | Histamine | Inhibition of vascular hyperpermeability and NO production | Not Determined | [1] |
Experimental Protocols
Key Experiment 1: Ex Vivo Aortic Ring Vasodilation Assay
This protocol is a standard method for assessing the vasodilatory or vasoconstrictive effects of compounds on isolated arterial segments.
Materials:
-
Male Wistar rats (250-300g)
-
Krebs-Henseleit Solution (KHS): 118 mM NaCl, 4.7 mM KCl, 2.5 mM CaCl2, 1.2 mM KH2PO4, 1.2 mM MgSO4, 25 mM NaHCO3, 11.1 mM glucose.
-
Phenylephrine (PE) for pre-contraction.
-
Acetylcholine (ACh) to verify endothelium integrity.
-
Test compounds (5,6-EET and 5,6-DHET).
-
Organ bath or wire myograph system.
Procedure:
-
Tissue Preparation: Humanely euthanize the rat and dissect the thoracic aorta, placing it in cold KHS. Carefully remove connective tissue and cut the aorta into 2-3 mm rings.
-
Mounting: Mount the aortic rings in an organ bath or wire myograph chamber filled with KHS, maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.
-
Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the KHS every 15-20 minutes.
-
Viability and Endothelium Integrity Check:
-
Contract the rings with a high potassium solution (e.g., 80 mM KCl) to confirm viability.
-
Wash and return to baseline.
-
Induce a submaximal contraction with PE (e.g., 1 µM).
-
Once a stable plateau is reached, add ACh (e.g., 10 µM). A relaxation of >70% indicates intact endothelium.
-
-
Vasodilation Protocol:
-
Wash the rings and allow them to return to baseline.
-
Pre-contract the rings with PE (1 µM) to a stable plateau.
-
Add the test compound (5,6-EET or 5,6-DHET) in a cumulative manner (e.g., from 1 nM to 10 µM), allowing the response to stabilize at each concentration.
-
-
Data Analysis: Record the tension at each concentration and express the relaxation as a percentage of the pre-contraction induced by PE. Calculate the EC50 value (the concentration of the compound that produces 50% of the maximal relaxation).
Key Experiment 2: Inhibition of TNF-α-Induced VCAM-1 Expression in HUVECs
This assay evaluates the anti-inflammatory potential of compounds by measuring their ability to inhibit the expression of the adhesion molecule VCAM-1 on endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs).
-
Endothelial cell growth medium.
-
Tumor Necrosis Factor-alpha (TNF-α).
-
Test compounds (5,6-EET and 5,6-DHET).
-
Phosphate Buffered Saline (PBS).
-
Lysis buffer.
-
Primary antibody against VCAM-1.
-
Secondary antibody conjugated to a detectable marker (e.g., HRP).
-
ELISA reader or Western blot equipment.
Procedure:
-
Cell Culture: Culture HUVECs to confluence in appropriate multi-well plates.
-
Pre-treatment: Pre-incubate the HUVEC monolayers with various concentrations of the test compounds (5,6-EET or 5,6-DHET) for a specified time (e.g., 1 hour).
-
Inflammatory Stimulation: Add TNF-α (e.g., 10 ng/mL) to the wells (except for the negative control) and incubate for a period known to induce maximal VCAM-1 expression (e.g., 6-24 hours).
-
Cell Lysis and Protein Quantification:
-
Wash the cells with PBS.
-
Lyse the cells and collect the protein lysate.
-
Determine the protein concentration of each lysate.
-
-
VCAM-1 Detection (ELISA or Western Blot):
-
ELISA: Coat a microplate with a capture antibody for VCAM-1. Add cell lysates, followed by a detection antibody and a substrate for colorimetric detection. Read the absorbance using a microplate reader.
-
Western Blot: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with a primary antibody against VCAM-1, followed by a secondary antibody. Visualize the bands and perform densitometry to quantify VCAM-1 expression.
-
-
Data Analysis: Normalize the VCAM-1 expression to the total protein concentration. Express the inhibition of VCAM-1 expression as a percentage of the TNF-α-stimulated control. Calculate the IC50 value (the concentration of the compound that causes 50% inhibition of VCAM-1 expression).
Mandatory Visualization: Signaling Pathways and Experimental Workflow
Conclusion
The available evidence indicates that 5,6-EET is a more potent vasodilator than its diol metabolite, 5,6-DHET. The stable lactone derivative of 5,6-EET, 5,6-δ-DHTL, exhibits exceptionally high vasodilatory potency. The anti-inflammatory activities of these compounds are less clearly delineated, with 5,6-EET showing modest inhibitory effects on VCAM-1 expression and 5,6-DHET demonstrating anti-inflammatory properties in a model of vascular hyperpermeability. Further head-to-head comparative studies are warranted to fully elucidate the relative potencies and therapeutic potential of these two lipid mediators.
References
- 1. Epoxyeicosatrienoic acids and dihydroxyeicosatrienoic acids are potent vasodilators in the canine coronary microcirculation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Epoxyeicosatrienoic acids and soluble epoxide hydrolase: potential therapeutic targets for inflammation and its induced carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epoxyeicosatrienoic acid - Wikipedia [en.wikipedia.org]
- 4. Epoxyeicosatrienoic and dihydroxyeicosatrienoic acids dilate human coronary arterioles via BKCa channels: implications for soluble epoxide hydrolase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5,6-δ-DHTL, a stable metabolite of arachidonic acid, is a potential EDHF that mediates microvascular dilation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to UPLC-MS/MS, GC-MS, and ELISA for Eicosanoid Analysis in Plasma
For researchers, scientists, and drug development professionals, the accurate quantification of eicosanoids in plasma is critical for understanding inflammatory processes and the efficacy of novel therapeutics. This guide provides a comprehensive comparison of three common analytical methods: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA).
Eicosanoids are a class of bioactive lipid mediators derived from arachidonic acid that play a pivotal role in inflammation, cardiovascular function, and cancer. Their low endogenous concentrations and structural diversity present significant analytical challenges. This guide will delve into the experimental protocols and performance characteristics of UPLC-MS/MS, GC-MS, and ELISA to aid researchers in selecting the most appropriate method for their specific needs.
Method Performance Comparison
The choice of analytical method for eicosanoid analysis hinges on a balance of sensitivity, specificity, throughput, and the number of analytes that can be measured simultaneously. The following tables summarize the key performance characteristics of UPLC-MS/MS, GC-MS, and ELISA for the analysis of a representative eicosanoid, Prostaglandin E2 (PGE2), in plasma.
Table 1: Quantitative Performance Comparison for PGE2 Analysis in Plasma
| Parameter | UPLC-MS/MS | GC-MS | ELISA |
| Lower Limit of Quantification (LLOQ) | 0.1 - 1 ng/mL[1] | ~0.01 - 0.1 ng/mL | 3 - 30 pg/mL |
| **Linearity (R²) ** | >0.99[1] | >0.99 | >0.98 |
| Intra-Assay Precision (%CV) | <15%[1] | <15% | <10% |
| Inter-Assay Precision (%CV) | <15%[1] | <15% | <15% |
| Accuracy/Recovery | 85 - 115%[1] | 80 - 120% | 80 - 120% |
| Specificity | High (based on mass-to-charge ratio) | High (based on mass-to-charge ratio) | Variable (potential for cross-reactivity) |
| Throughput | High (5-10 min per sample)[2] | Low (requires derivatization) | High (plate-based format) |
| Multiplexing Capability | High (hundreds of analytes)[2] | Moderate | Low (typically single analyte) |
Table 2: General Method Characteristics
| Feature | UPLC-MS/MS | GC-MS | ELISA |
| Principle | Chromatographic separation followed by mass-based detection | Chromatographic separation of volatile derivatives followed by mass-based detection | Antigen-antibody binding with enzymatic signal amplification |
| Sample Preparation | Solid-phase extraction or liquid-liquid extraction | Extraction and chemical derivatization | Minimal, direct sample application or simple dilution |
| Instrumentation Cost | High | High | Low |
| Expertise Required | High | High | Low to moderate |
| Strengths | High specificity, high multiplexing, wide dynamic range | High sensitivity, excellent for volatile compounds | High throughput, cost-effective, easy to use |
| Weaknesses | High initial investment, potential for matrix effects | Labor-intensive sample preparation, not suitable for all eicosanoids | Potential for cross-reactivity, limited to one analyte per assay |
Experimental Protocols
Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative protocols for the analysis of eicosanoids in plasma using UPLC-MS/MS.
UPLC-MS/MS Experimental Protocol for Eicosanoid Analysis in Plasma
This protocol outlines a typical workflow for the extraction and quantification of a broad range of eicosanoids from human plasma.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Materials: Human plasma (collected in EDTA tubes), internal standards (deuterated eicosanoids), methanol (B129727), acetonitrile, formic acid, water (LC-MS grade), SPE cartridges (e.g., C18).
-
Procedure:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of an internal standard mix containing deuterated analogs of the eicosanoids of interest.
-
Add 300 µL of methanol to precipitate proteins.
-
Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Acidify the supernatant with 1% formic acid to a pH of ~3.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the acidified supernatant onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 15% methanol in water.
-
Elute the eicosanoids with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
2. UPLC-MS/MS Analysis
-
Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
UPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Methanol (80:20, v/v) with 0.1% formic acid.
-
Gradient: A linear gradient from 30% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for each eicosanoid and internal standard are monitored.
-
3. Data Analysis and Quantification
-
Quantification is performed by calculating the peak area ratio of the analyte to its corresponding deuterated internal standard.
-
A calibration curve is constructed by plotting the peak area ratios against the known concentrations of the standards.
-
The concentration of the analyte in the plasma sample is then determined from the calibration curve.
Visualizing Key Pathways and Workflows
Understanding the biological context and the analytical process is facilitated by clear diagrams.
Caption: The Arachidonic Acid signaling pathway, initiating from cell membrane phospholipids.
Caption: Experimental workflow for UPLC-MS/MS analysis of eicosanoids in plasma.
Conclusion
The selection of an analytical method for eicosanoid analysis in plasma is a critical decision that impacts the quality and scope of research findings. UPLC-MS/MS stands out for its high specificity, sensitivity, and multiplexing capabilities, making it the gold standard for comprehensive eicosanoid profiling. While GC-MS offers excellent sensitivity for certain analytes, its cumbersome sample preparation limits its throughput. ELISA provides a user-friendly and high-throughput option for the quantification of a single eicosanoid, but it is susceptible to cross-reactivity. By carefully considering the strengths and weaknesses of each method in the context of the specific research question, scientists can ensure the generation of accurate and meaningful data in the dynamic field of eicosanoid research.
References
- 1. Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive Ultra Performance Liquid Chromatographic Separation and Mass Spectrometric Analysis of Eicosanoid Metabolites Suitable for Human Materials - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard in Bioanalysis: Why ¹³C-Labeled Internal Standards Outperform 5,6-EET-d11 for Accuracy
For researchers, scientists, and drug development professionals engaged in the precise quantification of eicosanoids, the choice of internal standard is a critical determinant of data accuracy and reliability. This guide provides an objective comparison of the widely used deuterated internal standard, 5,6-EET-d11, with the superior ¹³C-labeled internal standards for the analysis of 5,6-epoxyeicosatrienoic acid (5,6-EET). Supported by experimental data from published literature, this comparison demonstrates the enhanced accuracy achievable with ¹³C-labeled standards, particularly in complex biological matrices.
In quantitative mass spectrometry, an ideal internal standard should co-elute with the analyte and exhibit the same ionization response, thereby accurately compensating for variations in sample preparation and matrix effects. While deuterated standards like 5,6-EET-d11 are commonly used due to their wider availability and lower cost, they possess inherent physicochemical differences from the analyte that can compromise analytical accuracy. In contrast, ¹³C-labeled internal standards offer a more robust and reliable solution for high-stakes research and development.
Key Performance Differences: A Head-to-Head Comparison
The primary distinction between deuterated and ¹³C-labeled internal standards lies in the "isotope effect." The substitution of hydrogen with deuterium (B1214612) can lead to a slight difference in the physicochemical properties of the molecule, resulting in a chromatographic shift where the deuterated standard elutes slightly earlier than the native analyte. This separation can lead to inaccurate quantification if the analyte and the internal standard are subjected to different matrix effects at their respective retention times.
Conversely, ¹³C-labeled internal standards have virtually identical chemical and physical properties to their unlabeled counterparts, ensuring perfect co-elution. This co-elution is critical for accurate compensation of matrix effects, as both the analyte and the internal standard experience the same ionization suppression or enhancement.
Quantitative Data Summary
Table 1: Performance Characteristics of an LC-MS/MS Method Using a Deuterated Internal Standard for Eicosanoid Analysis
| Parameter | Performance Metric | Notes |
| Internal Standard | Eicosanoid-d₈ or -d₁₁ | Commonly used deuterated analogs. |
| Accuracy | 85-115% | Generally acceptable, but can be compromised by matrix effects. |
| Precision (%RSD) | < 15% | Acceptable for most applications. |
| Chromatographic Shift | Observed | Can lead to differential matrix effects and impact accuracy[1]. |
| Isotopic Stability | Generally stable | Risk of back-exchange in certain positions, though less common for EETs. |
Table 2: Performance Characteristics of a Validated LC-MS/MS Method Using a ¹³C-Labeled Internal Standard for EET Analysis
| Parameter | Performance Metric | Notes |
| Internal Standard | [¹³C₂₀]-EET Analog | Provides superior performance due to identical chemical properties. |
| Accuracy | 91.8-107.8%[2] | Demonstrates high accuracy even in complex matrices. |
| Precision (%RSD) | 2.0-14.7%[2] | Excellent precision across a range of concentrations. |
| Chromatographic Shift | Not observed[1] | Co-elutes perfectly with the analyte, ensuring accurate matrix effect correction. |
| Isotopic Stability | Highly stable | No risk of isotopic exchange. |
Experimental Protocols
To provide a practical context for this comparison, detailed methodologies for the key experiments are outlined below. These protocols are based on established and validated methods for the analysis of EETs in biological matrices.
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol describes the extraction of EETs from plasma samples prior to LC-MS/MS analysis.
Materials:
-
Plasma samples
-
Internal standard solution (5,6-EET-d11 or ¹³C-labeled 5,6-EET)
-
Acetonitrile
-
Water (HPLC-grade)
-
Formic acid
-
SPE cartridges (e.g., C18)
-
SPE manifold
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment: To 100 µL of plasma, add the internal standard solution. Acidify the sample with 10 µL of formic acid.
-
SPE Cartridge Conditioning: Condition the C18 SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove polar impurities.
-
Elution: Elute the EETs from the cartridge with 1 mL of methanol.
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of 5,6-EET
This protocol provides a general framework for the chromatographic separation and mass spectrometric detection of 5,6-EET.
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-1 min: 30% B
-
1-10 min: 30-95% B
-
10-12 min: 95% B
-
12.1-15 min: 30% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
5,6-EET: Precursor Ion (m/z) 319.2 → Product Ion (m/z) 219.1
-
5,6-EET-d11: Precursor Ion (m/z) 330.2 → Product Ion (m/z) 229.1
-
¹³C₂₀-5,6-EET: Precursor Ion (m/z) 339.2 → Product Ion (m/z) 235.1 (hypothetical, exact mass would depend on the number of ¹³C atoms)
-
Visualizing the Rationale: Pathways and Workflows
To further illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Figure 1: Chromatographic behavior of deuterated vs. ¹³C-labeled internal standards.
Figure 2: The Cytochrome P450 Epoxygenase signaling pathway.
Figure 3: A typical experimental workflow for EET quantification.
Conclusion and Recommendation
The selection of an appropriate internal standard is paramount for achieving accurate and reproducible results in quantitative bioanalysis. While 5,6-EET-d11 can be a suitable choice for less demanding applications, the inherent risk of chromatographic shift and potential for isotopic instability can compromise data integrity, especially in complex biological matrices where matrix effects are a significant concern.
For researchers, scientists, and drug development professionals requiring the highest level of accuracy and confidence in their results, ¹³C-labeled internal standards are unequivocally the superior choice. Their perfect co-elution with the analyte and isotopic stability ensure the most accurate correction for matrix effects, leading to more reliable and defensible data. The initial higher cost of ¹³C-labeled standards is often justified by the long-term benefits of improved data quality, reduced need for troubleshooting, and increased confidence in analytical outcomes.
References
- 1. HILIC-Enabled 13C Metabolomics Strategies: Comparing Quantitative Precision and Spectral Accuracy of QTOF High- and QQQ Low-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of epoxyeicosatrienoic acids by chiral liquid chromatography/electron capture atmospheric pressure chemical ionization mass spectrometry using [13C]-analog internal standards - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Substrate Efficiency of EET Regioisomers for Soluble Epoxide Hydrolase
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the relative substrate efficiency of the four regioisomers of epoxyeicosatrienoic acids (EETs) for the enzyme soluble epoxide hydrolase (sEH). The information presented is supported by experimental data to aid in research and drug development efforts targeting the EET metabolic pathway.
Introduction
Epoxyeicosatrienoic acids (EETs) are signaling lipids derived from the metabolism of arachidonic acid by cytochrome P450 epoxygenases.[1] There are four primary regioisomers of EETs: 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET. These molecules act as autocrine and paracrine mediators with various physiological effects, including vasodilation and anti-inflammatory responses.[2][3] The biological activity of EETs is primarily terminated through their hydrolysis into less active dihydroxyeicosatrienoic acids (DHETs) by soluble epoxide hydrolase (sEH).[1] Consequently, sEH is a significant therapeutic target for enhancing the beneficial effects of EETs. Understanding the substrate preference of sEH for the different EET regioisomers is crucial for developing effective sEH inhibitors and for elucidating the specific roles of each regioisomer in physiological and pathological processes.
Data Presentation: Kinetic Parameters of EET-Ethanolamide Regioisomers with Human sEH
The following table summarizes the kinetic constants for the hydrolysis of EET-ethanolamide (EET-EA) regioisomers by human soluble epoxide hydrolase. While this data is for the ethanolamide derivatives, it provides a strong indication of the relative substrate preference of sEH for the corresponding free acid EETs. The catalytic efficiency (kcat/Km) is a key parameter for comparing the relative efficiency of an enzyme for different substrates.
| Substrate (EET-EA Regioisomer) | Km (µM) | kcat (s⁻¹) | kcat/Km (µM⁻¹s⁻¹) |
| 14,15-EET-EA | 4.3 ± 0.4 | 12 ± 0.3 | 2.8 |
| 11,12-EET-EA | 5.8 ± 0.9 | 11 ± 0.5 | 1.9 |
| 8,9-EET-EA | 11 ± 2 | 11 ± 0.7 | 1.0 |
| 5,6-EET-EA | 15 ± 4 | 7.4 ± 0.9 | 0.5 |
Data adapted from a study on the LC-MS/MS analysis of endocannabinoid-derived epoxides. The values were obtained from sextuplicate analysis with human sEH at 37°C.[4]
Based on the catalytic efficiency (kcat/Km), the data clearly indicates that 14,15-EET-EA is the most efficient substrate for human sEH, followed by 11,12-EET-EA, 8,9-EET-EA, and finally 5,6-EET-EA, which is the least efficient substrate . This aligns with qualitative statements from other research indicating that 14,15-EET is the preferred substrate for sEH, while 5,6-EET is a poor substrate.[1]
Experimental Protocols
Detailed methodologies for two common assays used to determine soluble epoxide hydrolase activity are provided below.
Radiometric Assay for sEH Activity
This protocol describes a method for measuring sEH activity using a radiolabeled EET substrate.
Materials:
-
Recombinant human soluble epoxide hydrolase (sEH)
-
[³H]-labeled EET regioisomer (e.g., [³H]-14,15-EET)
-
Assay Buffer: 100 mM Sodium Phosphate, pH 7.4, containing 0.1 mg/mL bovine serum albumin (BSA)
-
Organic Solvent: Ethyl acetate (B1210297) or Isooctane
-
Scintillation fluid
-
Microcentrifuge tubes
-
Liquid scintillation counter
Procedure:
-
Prepare a stock solution of the [³H]-EET substrate in an appropriate organic solvent (e.g., ethanol) and determine the specific activity (cpm/nmol).
-
Prepare the sEH enzyme solution by diluting the recombinant enzyme to the desired concentration in ice-cold assay buffer.
-
In a microcentrifuge tube, add the desired volume of the sEH enzyme solution. For control tubes, add an equivalent volume of assay buffer without the enzyme.
-
Pre-incubate the tubes at 37°C for 5 minutes.
-
Initiate the reaction by adding the [³H]-EET substrate to each tube. The final substrate concentration should be optimized based on the Km of the specific regioisomer.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction stays within the linear range.
-
Stop the reaction by adding an excess of ice-cold organic solvent (e.g., 2 volumes of ethyl acetate).
-
Vortex the tubes vigorously to extract the unreacted [³H]-EET into the organic phase, leaving the more polar [³H]-DHET product in the aqueous phase.
-
Centrifuge the tubes to separate the aqueous and organic phases.
-
Carefully collect a known volume of the aqueous phase and transfer it to a scintillation vial.
-
Add scintillation fluid to the vial and measure the radioactivity using a liquid scintillation counter.
-
Calculate the amount of [³H]-DHET formed based on the specific activity of the substrate and use this to determine the enzyme activity.
Fluorometric Assay for sEH Activity
This protocol outlines a high-throughput method for measuring sEH activity using a fluorogenic substrate.[2][5][6][7][8]
Materials:
-
Recombinant human soluble epoxide hydrolase (sEH)
-
Fluorogenic sEH substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester - PHOME)
-
Assay Buffer: 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA
-
DMSO for dissolving the substrate
-
96-well black microtiter plate with a clear bottom
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of the fluorogenic substrate in DMSO.
-
Prepare the sEH enzyme solution by diluting the recombinant enzyme to the desired concentration in ice-cold assay buffer.
-
In the wells of the 96-well plate, add the desired volume of the sEH enzyme solution. For background control wells, add an equivalent volume of assay buffer without the enzyme.
-
If screening for inhibitors, add the test compounds dissolved in a suitable solvent to the appropriate wells. Add solvent alone to the enzyme control wells.
-
Pre-incubate the plate at 30°C for 5 minutes.
-
Prepare the substrate working solution by diluting the stock solution in the assay buffer to the desired final concentration.
-
Initiate the reaction by adding the substrate working solution to all wells.
-
Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the specific fluorogenic substrate (e.g., Ex/Em: 362/460 nm for the product of PHOME hydrolysis).[2]
-
Measure the fluorescence intensity kinetically over a set period (e.g., 15-30 minutes) at regular intervals (e.g., every 30 seconds).
-
The rate of increase in fluorescence is proportional to the sEH activity. Calculate the initial reaction velocity from the linear portion of the fluorescence versus time curve.
Mandatory Visualizations
Experimental Workflow for sEH Activity Assay
Caption: Workflow for determining soluble epoxide hydrolase (sEH) activity.
Signaling Pathway of EETs
Caption: EET signaling pathway via a G-protein coupled receptor.
References
- 1. Epoxides and Soluble Epoxide Hydrolase in Cardiovascular Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assaygenie.com [assaygenie.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Fluorescent substrates for soluble epoxide hydrolase and application to inhibition studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorometric assay for determining epoxide hydrolase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. abcam.cn [abcam.cn]
A Head-to-Head Battle: GC-MS vs. LC-MS for Epoxyeicosatrienoic Acid (EET) Profiling
For researchers, scientists, and drug development professionals navigating the complexities of lipid mediator analysis, the choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for profiling Epoxyeicosatrienoic acids (EETs) is a critical one. This guide provides an objective comparison of these two powerful analytical techniques, supported by experimental data, to inform the selection of the most suitable method for your research needs.
EETs are bioactive lipid signaling molecules derived from arachidonic acid by cytochrome P450 (CYP) epoxygenases. They play crucial roles in regulating inflammation, vascular tone, and angiogenesis, making them important targets in various disease areas. Accurate and sensitive quantification of EETs is paramount to understanding their physiological and pathological functions. Both GC-MS and LC-MS have been employed for this purpose, each presenting a unique set of advantages and limitations.
At a Glance: Key Differences Between GC-MS and LC-MS for EET Analysis
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Sample Volatility | Requires analytes to be volatile and thermally stable. EETs are non-volatile and necessitate chemical derivatization. | Suitable for a wide range of compounds, including non-volatile and thermally labile molecules like EETs, without the need for derivatization.[1][2] |
| Sample Preparation | More complex and time-consuming due to the mandatory derivatization step to increase volatility.[2][3] | Generally simpler and faster, often involving liquid-liquid or solid-phase extraction. |
| Chromatographic Separation | High-resolution separation of isomers is a key strength. | Excellent separation capabilities, particularly with Ultra-High-Performance Liquid Chromatography (UHPLC) systems. |
| Ionization | Typically employs hard ionization techniques like Electron Ionization (EI) or softer Negative Chemical Ionization (NCI). NCI is often used for derivatized EETs. | Utilizes soft ionization techniques such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), which minimize fragmentation and preserve the molecular ion.[1] |
| Sensitivity | Can achieve high sensitivity, especially with NCI, but this is analyte and derivative dependent. | Generally considered more sensitive for a broader range of eicosanoids, including EETs, often reaching picogram to femtogram levels.[2] |
| Throughput | Lower throughput due to longer run times and complex sample preparation. | Higher throughput is achievable with modern UHPLC systems and simplified sample preparation. |
Quantitative Performance: A Comparative Look
GC-MS Performance for EETs (as Pentafluorobenzyl Esters)
Data derived from a study on the determination of EETs in human red blood cells and plasma.
| Parameter | Reported Value |
| Linearity (Concentration Range) | Not explicitly stated, but quantification was performed. |
| Limit of Quantification (LOQ) | Not explicitly stated, but concentrations in the low ng/mL range were measured. |
| Precision (as %RSD) | Not explicitly stated. |
LC-MS/MS Performance for EETs
Data compiled from various studies on the quantification of EETs in biological matrices.
| Parameter | Reported Value | Reference |
| Linearity (Concentration Range) | 5–2000 nmol/L | [4] |
| Limit of Quantification (LOQ) | 0.5 ng/mL | [5] |
| Intra-assay Precision (%RSD) | < 6% | [4] |
| Inter-assay Precision (%RSD) | < 16.7% at 50 nmol/L | [4] |
Experimental Protocols: A Step-by-Step Guide
GC-MS Protocol for EET Profiling (with Derivatization)
This protocol is a representative method for the analysis of EETs by GC-MS, requiring a crucial derivatization step to make the non-volatile EETs amenable to gas chromatography. The method described here is based on the common use of pentafluorobenzyl bromide (PFB-Br) as a derivatizing agent.
1. Sample Preparation (Extraction):
-
Internal Standard Spiking: Spike the biological sample (e.g., plasma, tissue homogenate) with a known amount of a deuterated EET internal standard (e.g., 14,15-EET-d8).
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol (B129727) followed by water.
-
Load the acidified sample onto the cartridge.
-
Wash the cartridge with water and then hexane (B92381) to remove interfering lipids.
-
Elute the EETs with a more nonpolar solvent like ethyl acetate (B1210297) or methyl formate.
-
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.
2. Derivatization (Pentafluorobenzylation):
-
Reconstitute the dried extract in a suitable solvent (e.g., acetonitrile).
-
Add the derivatizing agent, a solution of pentafluorobenzyl bromide (PFB-Br) in acetonitrile (B52724), and a catalyst such as N,N-diisopropylethylamine.
-
Incubate the reaction mixture at room temperature or with gentle heating (e.g., 60°C for 30 minutes) to form the PFB esters of the EETs.[6]
-
Evaporate the reaction mixture to dryness.
3. Sample Clean-up and Reconstitution:
-
Reconstitute the derivatized sample in a nonpolar solvent like isooctane (B107328) or hexane.[6]
-
A further clean-up step using a mini silica (B1680970) column may be employed to remove excess derivatizing reagent.
-
Transfer the final extract to an autosampler vial for GC-MS analysis.
4. GC-MS Analysis:
-
Gas Chromatograph:
-
Column: Use a capillary column suitable for lipid analysis (e.g., DB-5ms, HP-5ms).
-
Injector: Operate in splitless mode.
-
Oven Temperature Program: A temperature gradient is used to separate the different EET isomers (e.g., start at 150°C, ramp to 300°C).
-
-
Mass Spectrometer:
-
Ionization: Use Negative Chemical Ionization (NCI) for high sensitivity of the electron-capturing PFB derivatives.
-
Detection: Operate in Selected Ion Monitoring (SIM) mode, monitoring the characteristic ions of the EET-PFB derivatives and the internal standards.
-
LC-MS/MS Protocol for EET Profiling
This protocol outlines a typical workflow for the direct analysis of EETs by LC-MS/MS, which has become the more prevalent technique due to its simplicity and high sensitivity.
1. Sample Preparation (Extraction):
-
Internal Standard Spiking: Spike the biological sample with a known amount of a deuterated EET internal standard (e.g., 14,15-EET-d11).
-
Protein Precipitation and Extraction:
-
Add a cold organic solvent (e.g., acetonitrile or methanol) to the sample to precipitate proteins.
-
Vortex and centrifuge to pellet the proteins.
-
The supernatant containing the EETs can be directly analyzed or subjected to further clean-up.
-
-
Solid-Phase Extraction (SPE) (Optional but Recommended):
-
For complex matrices, an SPE clean-up step similar to the one described for the GC-MS protocol can be used to remove salts and phospholipids (B1166683) that can cause ion suppression.
-
-
Evaporation and Reconstitution: Evaporate the final extract and reconstitute in the initial mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Liquid Chromatograph:
-
Column: Use a reverse-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm) for the separation of EET isomers.
-
Mobile Phase: A gradient elution is typically used with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acid (e.g., formic acid or acetic acid) to improve ionization.
-
Flow Rate: A flow rate of 0.2-0.4 mL/min is common.
-
-
Mass Spectrometer:
-
Ionization: Use Electrospray Ionization (ESI) in negative ion mode.
-
Detection: Operate in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion (the deprotonated molecule [M-H]⁻) of each EET and its corresponding internal standard in the first quadrupole, fragmenting it in the collision cell, and detecting a specific product ion in the third quadrupole. This highly selective and sensitive technique allows for accurate quantification even in complex biological matrices.
-
Visualizing the Processes
To better understand the methodologies and the biological context of EETs, the following diagrams have been created using the DOT language.
Conclusion: Making the Right Choice
The selection between GC-MS and LC-MS for EET profiling hinges on the specific requirements of the study.
LC-MS/MS is now widely considered the gold standard for eicosanoid analysis, including EETs. [1][7] Its primary advantages are the elimination of the need for derivatization, leading to simpler, faster, and more robust sample preparation, and its exceptional sensitivity and selectivity, especially when using tandem mass spectrometry (MS/MS) with multiple reaction monitoring (MRM). This makes it highly suitable for high-throughput analysis and the quantification of low-abundance EETs in complex biological matrices.
GC-MS remains a powerful technique, particularly valued for its high chromatographic resolution, which can be advantageous for separating complex isomeric mixtures. However, the mandatory derivatization step for non-volatile compounds like EETs adds complexity, time, and potential for variability to the workflow. While high sensitivity can be achieved with techniques like NCI, the overall workflow is generally more laborious than LC-MS.
For most modern research applications in drug development and clinical research, the superior sensitivity, specificity, and higher throughput of LC-MS/MS make it the more practical and efficient choice for the quantitative profiling of EETs. Researchers with existing GC-MS instrumentation and expertise can still achieve reliable results, but the methodological advantages of LC-MS/MS have positioned it as the predominant technique in the field of lipid mediator analysis.
References
- 1. Non-Targeted LC-MS/MS Assay for Screening Over 100 Lipid Mediators from ARA, EPA, and DHA in Biological Samples Based on Mass Spectral Fragmentations [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous Determination Method of Epoxyeicosatrienoic Acids and Dihydroxyeicosatrienoic Acids by LC-MS/MS System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A sensitive LC-MS/MS method for the quantification of regioisomers of epoxyeicosatrienoic and dihydroxyeicosatrienoic acids in human plasma during endothelial stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 7. Analysis of eicosanoids by LC-MS/MS and GC-MS/MS: a historical retrospect and a discussion - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Vasodilatory Effects of Epoxyeicosatrienoic Acid (EET) Regioisomers
A comprehensive guide for researchers and drug development professionals on the vascular effects of 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET, supported by experimental data and detailed protocols.
Epoxyeicosatrienoic acids (EETs) are lipid signaling molecules that play a crucial role in regulating vascular tone.[1][2] As metabolites of arachidonic acid produced by cytochrome P450 (CYP) epoxygenases, these signaling molecules are key components of the endothelium-derived hyperpolarizing factor (EDHF) pathway, contributing to vasodilation and blood pressure regulation.[1][2] The four primary regioisomers of EETs—5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET—exhibit distinct vasodilatory profiles that vary depending on the vascular bed and species. This guide provides a comparative evaluation of the vasodilatory effects of all four EET regioisomers, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways.
Comparative Vasodilatory Potency of EET Regioisomers
The vasodilatory potency of EET regioisomers is not uniform across all vascular beds, with some studies indicating equipotent effects while others show significant differences. For instance, all four regioisomers have been shown to relax bovine and canine coronary arteries with similar potency.[1] In contrast, studies on other vascular beds have demonstrated a clear hierarchy in their vasodilatory effects.
The following table summarizes the half-maximal effective concentration (EC50) values for the vasodilatory response to each EET regioisomer in various arteries, as reported in the literature. It is important to note that experimental conditions such as the pre-constricting agent and the specific methodology can influence the observed potencies.
| EET Regioisomer | Vascular Bed | Species | EC50 | Reference |
| 5,6-EET | Renal Arteries (pre-constricted) | Rat | Most potent of the four regioisomers | [Hypertension. 2003;41(3 Pt 2):723-7.[3][4]] |
| Intestinal Arterioles | Rat | Potent vasodilator | [Circ Res. 1987;60(1):50-9.[5]] | |
| 8,9-EET | Canine Coronary Arterioles | Dog | -11.0 ± 0.4 log[M] | [Circ Res. 1998;83(9):932-40.[4][6]] |
| Human Coronary Arterioles | Human | Potent vasodilator | [Am J Physiol Heart Circ Physiol. 2007;292(5):H2186-93.[7]] | |
| 11,12-EET | Canine Coronary Arterioles | Dog | -12.5 ± 0.9 log[M] | [Circ Res. 1998;83(9):932-40.[4][6]] |
| Human Coronary Arterioles | Human | Potent vasodilator | [Am J Physiol Heart Circ Physiol. 2007;292(5):H2186-93.[7]] | |
| Bovine Coronary Arteries | Bovine | ED50 = 10⁻⁶ M | [Am J Physiol Heart Circ Physiol. 2003;284(1):H337-49.[8]] | |
| 14,15-EET | Canine Coronary Arterioles | Dog | -12.7 to -10.1 log[M] | [Circ Res. 1998;83(9):932-40.[3][4][6]] |
| Human Coronary Arterioles | Human | Less potent than 8,9- and 11,12-EET | [Am J Physiol Heart Circ Physiol. 2007;292(5):H2186-93.[7]] | |
| Bovine Coronary Arteries | Bovine | ED50 = 10⁻⁶ M | [Am J Physiol Heart Circ Physiol. 2003;284(1):H337-49.[8]] |
Note: In some vascular beds, such as the renal arteries of spontaneously hypertensive rats, 14,15-EET has been observed to cause vasoconstriction.[3][4] Furthermore, in certain instances, 5,6-EET and 8,9-EET can also induce vasoconstriction, a response that appears to be dependent on cyclooxygenase (COX) metabolism.
Signaling Pathways of EET-Mediated Vasodilation
EETs primarily induce vasodilation by hyperpolarizing vascular smooth muscle cells (VSMCs).[1] This hyperpolarization is mainly achieved through the activation of large-conductance calcium-activated potassium (BKCa) channels.[1] The activation of these channels leads to an efflux of potassium ions, causing the cell membrane to become more negative, which in turn leads to the closure of voltage-gated calcium channels, reduced intracellular calcium concentration, and ultimately, smooth muscle relaxation.
The Transient Receptor Potential Vanilloid 4 (TRPV4) channel has been identified as a key upstream activator of BKCa channels in the EET signaling cascade.[9] EETs can activate TRPV4 channels on both endothelial and smooth muscle cells, leading to an influx of calcium that triggers the opening of BKCa channels.[9]
Experimental Protocols
The evaluation of vasodilatory effects of EET regioisomers is typically conducted using ex vivo techniques such as wire myography and pressure myography. These methods allow for the precise measurement of vascular responses to pharmacological agents in isolated blood vessels.
Wire Myography Protocol
Wire myography is used to measure the isometric tension of small artery segments.
Detailed Steps:
-
Vessel Dissection and Mounting: Isolate a segment of the artery of interest (e.g., mesenteric or coronary artery) and carefully mount it on two small wires in a myograph chamber.[9][10]
-
Equilibration: Equilibrate the mounted vessel in a physiological salt solution (PSS) at 37°C, bubbled with 95% O2 and 5% CO2.[10]
-
Viability and Endothelium Integrity Check: Assess the viability of the vessel by challenging it with a high potassium solution. Check the integrity of the endothelium by observing relaxation in response to an endothelium-dependent vasodilator like acetylcholine (B1216132) after pre-constriction.[10]
-
Pre-constriction: Induce a stable submaximal contraction using a vasoconstrictor such as phenylephrine (B352888) or U46619.[3][10]
-
Cumulative Concentration-Response Curve: Add the EET regioisomer of interest to the bath in a cumulative manner, increasing the concentration stepwise.
-
Data Recording and Analysis: Continuously record the changes in isometric tension. Plot the relaxation response as a percentage of the pre-constriction against the log concentration of the EET to generate a concentration-response curve and calculate the EC50 value.[10]
Pressure Myography Protocol
Pressure myography allows for the study of vascular reactivity in a more physiologically relevant setting where the vessel is cannulated and pressurized.
Detailed Steps:
-
Vessel Isolation and Cannulation: Isolate an artery segment and cannulate both ends onto glass micropipettes in a perfusion chamber.[11][12]
-
Pressurization and Equilibration: Pressurize the vessel to a physiological level (e.g., 60-80 mmHg) and allow it to equilibrate in PSS at 37°C.[11][12]
-
Development of Myogenic Tone: Observe the development of spontaneous myogenic tone, which is the intrinsic ability of the vessel to constrict in response to pressure.
-
Application of EETs: Add the EET regioisomers to the superfusate or perfusate.
-
Diameter Measurement: Continuously monitor and record the internal diameter of the vessel using a video camera attached to a microscope.
-
Data Analysis: Express the changes in diameter as a percentage of the initial diameter and plot against the EET concentration to determine the vasodilatory response.[11]
Conclusion
The four regioisomers of EETs are potent vasodilators, although their efficacy and potency can vary significantly depending on the specific vascular bed and species. The primary mechanism of action involves the activation of BKCa channels, often mediated by TRPV4 channels, leading to hyperpolarization of vascular smooth muscle cells. Understanding the distinct vasodilatory profiles of each EET regioisomer is crucial for the development of novel therapeutic agents targeting the CYP-epoxygenase pathway for the treatment of cardiovascular diseases such as hypertension. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of these important signaling molecules.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Vascular Pharmacology of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epoxyeicosatrienoic acids and dihydroxyeicosatrienoic acids are potent vasodilators in the canine coronary microcirculation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. ahajournals.org [ahajournals.org]
- 6. ahajournals.org [ahajournals.org]
- 7. Epoxyeicosatrienoic and dihydroxyeicosatrienoic acids dilate human coronary arterioles via BKCa channels: implications for soluble epoxide hydrolase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of vasodilatory properties of 14,15-EET analogs: structural requirements for dilation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Wire Myography [umassmed.edu]
- 10. reprocell.com [reprocell.com]
- 11. Video: Assessing Murine Resistance Artery Function Using Pressure Myography [jove.com]
- 12. Guidelines for the measurement of vascular function and structure in isolated arteries and veins - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Cross-Validation of ELISA and Mass Spectrometry for EET Measurement
For researchers, scientists, and drug development professionals, the accurate quantification of epoxyeicosatrienoic acids (EETs) is critical for understanding their role in physiological and pathological processes. As lipid signaling molecules, EETs are implicated in the regulation of vascular tone, inflammation, and angiogenesis. The two most common analytical methods for measuring EETs are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide provides a comprehensive comparison of these two techniques, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for your research needs.
Performance Characteristics: ELISA vs. LC-MS/MS
The choice between ELISA and LC-MS/MS for EET measurement often depends on a balance of sensitivity, specificity, throughput, and cost. While LC-MS/MS is generally considered the gold standard for its high specificity and accuracy, ELISA offers a higher-throughput and more cost-effective solution. The following table summarizes the key quantitative performance characteristics of both methods.
| Performance Metric | ELISA | Mass Spectrometry (LC-MS/MS) |
| Sensitivity (LOD/LOQ) | Typically in the low pg/mL range (e.g., LOQ of 7.813 pg/mL for a commercial 14,15-EET/DHET kit)[1] | High sensitivity, with LOQs reported as low as 0.25 ng/mL for DHETs and 0.5 ng/mL for EETs in human plasma[2] |
| Specificity | Can be affected by cross-reactivity with structurally similar molecules. Specificity is dependent on the quality of the antibody used[3][4] | Highly specific due to the separation of analytes by chromatography and identification by mass-to-charge ratio, allowing for the differentiation of regioisomers[2][5] |
| Accuracy (% Recovery) | Dependent on the kit and matrix; often requires validation for specific sample types. | Generally high, with reported recoveries in the range of 95.2-118% for various eicosanoids[6] |
| Precision (%CV) | Intra-assay and inter-assay CVs are typically below 10% for commercial kits[7] | High precision, with intra-day precisions within 6% and inter-day precisions typically below 15%[6] |
| Dynamic Range | Relatively narrow, typically 2-3 orders of magnitude (e.g., 7.813-500 pg/mL)[1] | Wide linear dynamic range, often spanning 3-4 orders of magnitude (e.g., 5-2000 nmol/L for EETs)[6] |
| Throughput | High-throughput, suitable for screening large numbers of samples in 96-well plate format. | Lower throughput compared to ELISA, though advancements in automation are increasing sample processing speed. |
| Cost per Sample | Generally lower cost per sample. | Higher initial instrument cost and higher cost per sample due to reagents and maintenance. |
Experimental Workflows
The experimental workflows for ELISA and LC-MS/MS differ significantly in their complexity and instrumentation requirements.
Figure 1. High-level comparison of the experimental workflows for ELISA and LC-MS/MS.
Experimental Protocols
Measurement of 14,15-EET/DHET by Competitive ELISA
This protocol is a representative example based on commercially available kits[8][9].
Materials:
-
14,15-EET/DHET ELISA Kit (containing pre-coated 96-well plate, standards, detection antibody, HRP-conjugate, wash buffer, substrate, and stop solution)
-
Biological sample (e.g., serum, plasma, cell lysate)
-
Deionized water
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual. This typically involves diluting stock solutions to their working concentrations.
-
Standard and Sample Addition: Add 50 µL of each standard and sample into the appropriate wells of the pre-coated microplate.
-
Competitive Reaction: Immediately add 50 µL of the biotin-labeled antibody to each well. Gently tap the plate to ensure thorough mixing and incubate for 45 minutes at 37°C. During this incubation, the EET/DHET in the sample competes with a fixed amount of labeled EET/DHET for binding to a limited number of antibody sites.
-
Washing: Aspirate the contents of the wells and wash each well three times with 300 µL of 1X Wash Buffer. After the final wash, invert the plate and blot it against clean paper towels to remove any remaining buffer.
-
Secondary Antibody Incubation: Add 100 µL of the SABC (Streptavidin-Biotin Complex) working solution to each well. Seal the plate and incubate for 30 minutes at 37°C.
-
Washing: Repeat the washing step as described in step 4, but with five washes.
-
Substrate Incubation: Add 90 µL of TMB substrate solution to each well and incubate for 15-20 minutes at 37°C in the dark. A color change will develop.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Absorbance Measurement: Read the optical density (OD) of each well at 450 nm using a microplate reader within 10 minutes of adding the stop solution.
-
Calculation: Calculate the concentration of 14,15-EET/DHET in the samples by comparing their OD values to the standard curve. The concentration is inversely proportional to the OD value.
Measurement of EETs and DHETs by LC-MS/MS
This protocol is a generalized procedure based on published methods for the simultaneous analysis of eicosanoids[2][5][6].
Materials:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system
-
C18 reverse-phase HPLC column
-
Biological sample (e.g., plasma, tissue homogenate)
-
Internal standards (deuterated EETs and DHETs)
-
Organic solvents (e.g., methanol (B129727), acetonitrile (B52724), ethyl acetate)
-
Formic acid
-
Solid-phase extraction (SPE) cartridges
-
Vortex mixer, centrifuge, and evaporator
Procedure:
-
Sample Preparation and Extraction:
-
To 100 µL of plasma, add internal standards (deuterated EETs and DHETs).
-
Perform a liquid-liquid extraction with a solvent like ethyl acetate (B1210297) or a solid-phase extraction (SPE) to isolate the lipids.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a small volume of the initial mobile phase (e.g., 50% methanol in water).
-
-
Chromatographic Separation:
-
Inject the reconstituted sample onto a C18 reverse-phase column.
-
Use a gradient elution with a mobile phase consisting of two solvents (e.g., A: water with 0.1% formic acid; B: acetonitrile with 0.1% formic acid).
-
The gradient is programmed to separate the different EET and DHET regioisomers over a specific time course.
-
-
Mass Spectrometric Detection:
-
The eluent from the HPLC is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source in negative ion mode.
-
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for each EET and DHET isomer and their corresponding internal standards are monitored.
-
-
Data Analysis and Quantification:
-
The peak areas of the endogenous EETs and DHETs are integrated and normalized to the peak areas of their respective internal standards.
-
Quantification is achieved by comparing the normalized peak area ratios to a standard curve generated using known concentrations of each analyte.
-
EET Signaling Pathway
EETs exert their biological effects through a complex signaling network. They can act on cell surface receptors, potentially G-protein coupled receptors (GPCRs), and also have intracellular targets. Their signaling pathways are crucial in regulating vascular function and inflammation[10][11][12][13][14].
Figure 2. A simplified diagram of a major EET signaling pathway leading to vasodilation and other effects.
Conclusion
Both ELISA and LC-MS/MS are powerful techniques for the measurement of EETs, each with its own set of advantages and limitations. ELISA provides a high-throughput, cost-effective method suitable for screening large numbers of samples, but may lack the specificity of mass spectrometry. LC-MS/MS offers superior specificity and accuracy, making it the preferred method for detailed quantitative analysis and studies requiring the differentiation of EET regioisomers. The choice of method should be guided by the specific research question, the required level of analytical detail, sample throughput needs, and available resources. For many research applications, a cross-validation approach, where initial screening is performed by ELISA and key findings are confirmed by LC-MS/MS, can provide a robust and efficient strategy for EET analysis.
References
- 1. protocolsandsolutions.com [protocolsandsolutions.com]
- 2. A sensitive LC-MS/MS method for the quantification of regioisomers of epoxyeicosatrienoic and dihydroxyeicosatrienoic acids in human plasma during endothelial stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of commercial ELISA kits' diagnostic specificity for FAST diseases in wild animals [scielo.org.za]
- 4. researchgate.net [researchgate.net]
- 5. A liquid chromatography/mass spectrometric method for simultaneous analysis of arachidonic acid and its endogenous eicosanoid metabolites prostaglandins, dihydroxyeicosatrienoic acids, hydroxyeicosatetraenoic acids, and epoxyeicosatrienoic acids in rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous Determination Method of Epoxyeicosatrienoic Acids and Dihydroxyeicosatrienoic Acids by LC-MS/MS System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bosterbio.com [bosterbio.com]
- 8. fn-test.com [fn-test.com]
- 9. abcam.cn [abcam.cn]
- 10. The role of epoxyeicosatrienoic acids in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Arachidonic acid cytochrome P450 epoxygenase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Vascular pharmacology of epoxyeicosatrienoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 14. Vascular Pharmacology of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 5,6-Epoxyeicosatrienoic Acid-d11: A Procedural Guide
Pre-Disposal and Handling Considerations
5,6-EET-d11 is typically supplied in small quantities, often dissolved in an organic solvent such as methyl acetate (B1210297) or ethanol (B145695). The disposal procedure must therefore account for both the compound and its solvent.
Key Safety Precautions:
-
Always handle this compound and its solutions in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Prevent contact with skin and eyes, and avoid inhalation of vapors.
Step-by-Step Disposal Protocol
In the absence of a specific Safety Data Sheet (SDS) for 5,6-EET-d11, the primary principle is to manage it as hazardous chemical waste.
-
Waste Identification and Classification: Treat 5,6-EET-d11 and its solution as hazardous waste. The solvent it is dissolved in will likely determine the primary hazard class (e.g., flammable for ethanol or methyl acetate).
-
Container Selection and Labeling:
-
Use a dedicated, chemically compatible, and leak-proof container for the waste. This container should be clearly labeled as "Hazardous Waste."
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "5,6-Epoxyeicosatrienoic acid-d11" and the solvent (e.g., "in Methyl Acetate"). Avoid abbreviations or chemical formulas.
-
The approximate concentration of the components.
-
The date when waste was first added to the container (accumulation start date).
-
The name and contact information of the principal investigator or responsible person.
-
Applicable hazard warnings (e.g., "Flammable").
-
-
-
Waste Segregation and Storage:
-
Do not mix incompatible waste streams. [1][2] Store the 5,6-EET-d11 waste solution separately from other chemical wastes unless they are known to be compatible. For example, store flammable liquids separately from oxidizers, corrosives, and reactives.[2][3]
-
Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[2][4] This area should be at or near the point of generation.[1][4]
-
Ensure the container is kept tightly closed except when adding waste.[5]
-
Utilize secondary containment, such as a tray or tub, to capture any potential leaks or spills.[1][2]
-
-
Arranging for Disposal:
-
Once the waste container is nearly full (e.g., three-quarters full) or has reached the local regulatory time limit for storage in an SAA, arrange for its collection by your institution's Environmental Health and Safety (EHS) or a licensed hazardous waste disposal company.[3][4]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.[3]
-
Disposal of Empty Containers
Empty containers that held 5,6-EET-d11 must also be disposed of properly.
-
If the container held a P-listed (acutely toxic) waste, it must be triple-rinsed. The rinsate must be collected and disposed of as hazardous waste.[1][5] While 5,6-EET-d11 is not typically P-listed, it is good practice to rinse the container with a suitable solvent (like the one it was originally dissolved in).
-
Collect the rinsate in your hazardous waste container.
-
After rinsing, deface or remove the original label and dispose of the container as instructed by your EHS department.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of 5,6-EET-d11.
Quantitative Data Summary
There is no quantitative data available regarding specific disposal limits or concentrations for this compound. However, general hazardous waste guidelines provide the following quantitative limits for storage in a Satellite Accumulation Area (SAA):
| Parameter | Limit | Citation |
| Maximum Volume of Hazardous Waste | 55 gallons | [1][4] |
| Maximum Volume of Acutely Hazardous Waste | 1 quart | [1][4] |
| Maximum Storage Time | Varies by institution/state, often up to 12 months if volume limits are not exceeded | [4] |
References
- 1. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. odu.edu [odu.edu]
- 5. vumc.org [vumc.org]
Essential Safety and Operational Protocols for Handling 5,6-Epoxyeicosatrienoic acid-d11
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling 5,6-EET-d11, which is often supplied in an organic solvent like methyl acetate.[3]
| Body Part | Required PPE | Specifications & Best Practices |
| Eyes & Face | Safety Goggles, Face Shield | ANSI Z87.1-compliant safety goggles are the minimum requirement. A face shield should be worn over goggles during activities with a high risk of splashes, such as preparing stock solutions.[4] |
| Hands | Chemical-Resistant Gloves | Disposable nitrile gloves are suitable for incidental contact.[4] For prolonged handling or working with concentrated solutions, double-gloving or using thicker, chemical-resistant gloves is recommended.[4] Always inspect gloves for damage before use and replace them immediately if contaminated.[4] |
| Body | Laboratory Coat | A flame-resistant lab coat is advisable, particularly when working with flammable solvents.[4] The coat should be fully buttoned to provide maximum coverage.[4] |
| Respiratory | Chemical Fume Hood or Respirator | All handling of the neat compound or volatile solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.[4] If a fume hood is unavailable or inadequate, a NIOSH-approved respirator should be used.[4] |
Operational Plan: From Receipt to Disposal
A systematic workflow ensures the safe handling and integrity of 5,6-EET-d11 throughout its lifecycle in the laboratory.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Follow the manufacturer's specific storage temperature recommendations, which are typically -20°C or -80°C for eicosanoids to prevent degradation.[2][3][4]
-
Store the compound in its original, tightly sealed container in a designated and properly labeled area.[4]
2. Preparation of Stock Solutions:
-
All work with the neat compound or concentrated solutions should be performed in a chemical fume hood.[4]
-
Use appropriate solvents as recommended by the supplier. Eicosanoids are often soluble in organic solvents such as ethanol, methanol, dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO).[3][4]
-
Ensure all glassware and equipment are clean and dry to prevent contamination.[4]
3. Experimental Use:
-
When diluting stock solutions to working concentrations, continue to work within a chemical fume hood.[4]
-
Keep containers sealed when not in use to minimize evaporation and potential exposure.[4]
Disposal Plan
Proper disposal of 5,6-EET-d11 and associated waste is critical to prevent environmental contamination and ensure regulatory compliance. All materials contaminated with the compound should be treated as hazardous chemical waste.[5]
1. Waste Segregation:
-
Contaminated Solid Waste: Dispose of all contaminated solid items, including gloves, pipette tips, and empty vials, in a designated hazardous waste container.[4]
-
Contaminated Liquid Waste: Aspirate spent media or other liquid waste containing the compound into a flask and manage it as liquid chemical waste.[5] Unused stock solutions and contaminated solvents should also be collected in a designated hazardous waste container.[5]
2. Waste Labeling and Storage:
-
Clearly label all hazardous waste containers with their contents, including the full chemical name and approximate concentrations.[5]
-
Store waste containers in a designated satellite accumulation area within the laboratory, such as in a chemical fume hood.[5]
3. Waste Pickup:
-
Once a waste container is full, or after an extended storage period, arrange for its collection by your institution's Environmental Health and Safety (EHS) department.[5]
Visualizing the Safety Workflow
To provide a clear, at-a-glance understanding of the safety and handling procedures for 5,6-Epoxyeicosatrienoic acid-d11, the following diagram illustrates the key steps from receiving the compound to its final disposal.
Caption: Workflow for Safe Handling and Disposal of 5,6-EET-d11.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
